1-butyl-3-ethylimidazolium Hexafluorophosphate
Description
Properties
IUPAC Name |
1-butyl-3-ethylimidazol-1-ium;hexafluorophosphate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N2.F6P/c1-3-5-6-11-8-7-10(4-2)9-11;1-7(2,3,4,5)6/h7-9H,3-6H2,1-2H3;/q+1;-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHDGTOOJVGSPRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+]1=CN(C=C1)CC.F[P-](F)(F)(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17F6N2P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Physicochemical Profiling and Advanced Applications of 1-Butyl-3-ethylimidazolium Hexafluorophosphate ([BEIM][PF6])
As the demand for volatile organic compound (VOC) replacements intensifies, Room Temperature Ionic Liquids (RTILs) have emerged as highly tunable, non-volatile alternatives. Among these, 1-butyl-3-ethylimidazolium hexafluorophosphate (CAS 256647-89-9), commonly abbreviated as[BEIM][PF6], occupies a unique position. By combining an asymmetric dialkylimidazolium cation with a weakly-coordinating, fluorinated anion, [BEIM][PF6] delivers a highly hydrophobic, thermally stable matrix ideal for demanding applications in gas separation and biphasic catalysis.
This technical guide dissects the causality behind the physicochemical behavior of[BEIM][PF6], providing drug development professionals and materials scientists with field-proven insights and self-validating protocols for its implementation.
Physicochemical Causality and Data Presentation
The macroscopic properties of [BEIM][PF6] are dictated by the microscopic interactions between its constituent ions. The asymmetry of the 1-butyl-3-ethylimidazolium cation disrupts crystal lattice packing, effectively depressing the melting point below room temperature. Simultaneously, the bulky, charge-diffuse hexafluorophosphate ([PF6]⁻) anion minimizes interionic Coulombic attraction, which lowers the overall viscosity compared to halide-based ILs and imparts profound hydrophobicity [1].
Quantitative Data Summary
| Property | Value / Characteristic | Mechanistic Causality |
| Chemical Formula | C₉H₁₇F₆N₂P | Defines the asymmetric cation and fluorinated anion pairing. |
| Molecular Weight | 298.21 g/mol | Bulkiness contributes to low vapor pressure and high boiling point. |
| Melting Point | < Room Temperature | Cationic asymmetry prevents efficient crystalline lattice formation. |
| Water Miscibility | Immiscible (Hydrophobic) | [PF6]⁻ is a weakly-coordinating anion that resists aqueous solvation. |
| Thermal Stability | High (Decomposes > 250°C) | Strong covalent bonds within the imidazolium ring and [PF6]⁻ complex. |
| Chemical Stability | Moisture Sensitive | [PF6]⁻ undergoes slow hydrolysis in the presence of bulk water. |
Core Application: CO₂ Capture and Gas Separation
The Mechanistic Basis of Gas Solubility
[BEIM][PF6] exhibits exceptional CO₂ solubility. The underlying causality relies on two factors: free volume and fluorophilic interactions . The steric hindrance of the butyl and ethyl chains creates interstitial voids (free volume) within the liquid matrix, allowing CO₂ molecules to diffuse and occupy these spaces without significant thermodynamic penalty. Furthermore, the fluorine atoms on the [PF6]⁻ anion act as Lewis bases, engaging in favorable quadrupole-dipole interactions with the Lewis-acidic carbon atom of CO₂ [2].
Experimental and computational workflow for measuring CO₂ solubility in [BEIM][PF6].
Protocol 1: High-Pressure CO₂ Solubility Measurement
To ensure scientific integrity, this protocol utilizes a self-validating thermodynamic loop, ensuring that moisture—which drastically alters free volume and viscosity—is eliminated prior to measurement.
-
Matrix Degassing & Validation: Place 50 mL of [BEIM][PF6] in a vacuum oven at 303.2 K (< 1 mbar) for 24 hours to remove dissolved gases and moisture. Self-Validation Step: Perform Karl Fischer titration; proceed only if H₂O content is < 100 ppm.
-
System Loading: Transfer the degassed IL into a high-pressure, variable-volume view cell equipped with a sapphire window and an internal magnetic stirrer.
-
Thermal Equilibration: Submerge the view cell in a thermostatic bath. Set the temperature between 313.2 K and 373.2 K (± 0.1 K accuracy). Allow 2 hours for thermal stabilization.
-
Isothermal CO₂ Injection: Inject high-purity CO₂ (99.999%) into the cell using a syringe pump. Monitor the pressure drop as CO₂ dissolves into the IL phase.
-
Equilibrium Verification: Agitate the mixture until the system pressure remains constant for at least 30 minutes, indicating thermodynamic phase equilibrium.
-
Data Correlation: Calculate the mole fraction of dissolved CO₂ and correlate the experimental data using the Peng-Robinson Equation of State (PR-EOS) with the van der Waals one-fluid mixing rule [2].
Core Application: Liquid-Liquid Metal Ion Extraction
The Mechanistic Basis of Biphasic Extraction
Because[BEIM][PF6] is immiscible with water, it serves as an excellent organic phase for liquid-liquid extraction (LLE). When a chelating agent like dithizone is introduced, it forms a neutral or lipophilic complex with heavy metal ions (e.g., Ag⁺, Pb²⁺, Hg²⁺). The weakly-coordinating nature of the [PF6]⁻ anion facilitates the partitioning of these bulky, hydrophobic metal-chelate complexes out of the aqueous phase and into the IL phase, driven by favorable solvation energies [3].
Workflow for biphasic liquid-liquid metal ion extraction using [BEIM][PF6].
Protocol 2: Dithizone-Mediated Heavy Metal Extraction
This protocol relies on mass-balance validation to ensure accurate quantification of extraction efficiency.
-
Aqueous Phase Preparation: Prepare a 10 mL aqueous solution containing a known concentration of the target metal ion (e.g., 30 ppm Ag⁺). Adjust the pH to 1.0 using dilute HNO₃ to optimize dithizone chelation kinetics.
-
IL Phase Preparation: Dissolve dithizone (0.1 mM) directly into 10 mL of[BEIM][PF6]. Note: Dithizone exhibits high solubility in the aromatic imidazolium matrix.
-
Biphasic Equilibration: Combine the aqueous and IL phases in a 50 mL centrifuge tube. Vortex vigorously for 15 minutes at 298 K to maximize the interfacial surface area and drive mass transfer.
-
Phase Separation: Centrifuge the emulsion at 4000 rpm for 10 minutes to achieve complete phase disengagement. The denser [BEIM][PF6] phase will settle at the bottom.
-
Analytical Quantification: Carefully aspirate the upper aqueous layer. Analyze the residual metal concentration in the aqueous phase using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).
-
Self-Validation (Mass Balance): Calculate the extraction efficiency (
). Perform a back-extraction (stripping) using a strong acid to recover the metal from the IL phase, ensuring the mass balance closes within ±2%.
Ecotoxicity and Hydrolytic Stability
While[BEIM][PF6] is non-volatile, it is not entirely inert in the environment. Scientists must account for two critical degradation and toxicity pathways:
1. Hydrolytic Degradation of [PF6]⁻: In the presence of bulk water or high humidity, the hexafluorophosphate anion is thermodynamically unstable. It undergoes slow, irreversible hydrolysis to yield phosphoryl fluorides (POF₄⁻, PO₂F₂⁻), ultimately degrading into phosphate (PO₄³⁻) and highly corrosive hydrofluoric acid (HF). This causality dictates that [BEIM][PF6] must be stored in anhydrous conditions and is unsuitable for high-temperature aqueous reflux reactions.
Mechanistic degradation pathway of the hexafluorophosphate anion in aqueous environments.
2. Ecotoxicity (Vibrio fischeri): The toxicity of imidazolium-based ILs is heavily dependent on the alkyl chain length. Quantitative Structure-Activity Relationship (QSAR) models utilizing the bioluminescent bacterium Vibrio fischeri demonstrate that lipophilicity drives toxicity. The butyl and ethyl chains of [BEIM][PF6] allow the cation to intercalate into and disrupt phospholipid bilayers, leading to moderate aquatic toxicity [4]. Consequently, closed-loop recycling systems (as demonstrated in Protocol 2) are mandatory for industrial scale-up.
References
-
Yim, J.-H., Seo, W.-W., Oh, J. J., & Lim, J. S. (2023). CO₂-Capturing Capacity of [BEIM]-Cation-Based Ionic Liquids ([BEIM][Tf₂N], [BEIM][BF₄], and [BEIM][PF₆]). Journal of Chemical & Engineering Data, 68(8), 1953-1962. Retrieved from[Link] [2]
-
Domańska, U., Rękawek, A., & Marciniak, A. (2009). Extraction of Metal Ions from Aqueous Solutions Using Imidazolium Based Ionic Liquids. Journal of Solution Chemistry, 38, 739–751. Retrieved from[Link] [3]
-
Montalbán, M. G., et al. (2015). Assessing chemical toxicity of ionic liquids on Vibrio fischeri: Correlation with structure and composition. (ResearchGate Aggregated Data on IL Toxicity). Retrieved from[Link][4]
BEIM PF6 ionic liquid physical properties and density data
Technical Whitepaper: Physicochemical Profiling of [BEIM][PF6] for Pharmaceutical Applications
Executive Summary This technical guide provides a comprehensive physicochemical analysis of 1-Butyl-3-ethylimidazolium hexafluorophosphate ([BEIM][PF6]) , a hydrophobic room-temperature ionic liquid (RTIL). Distinct from its widely used methyl-analog [BMIM][PF6], the ethyl-substituted [BEIM][PF6] offers unique solvation thermodynamics and lipophilicity profiles critical for specialized drug delivery systems, liquid-liquid extraction (LLE) of active pharmaceutical ingredients (APIs), and electrochemical stabilization. This document details its molecular architecture, synthesis protocols, and density-temperature relationships to support precision process engineering.
Molecular Architecture & Identity
[BEIM][PF6] is an imidazolium-based ionic liquid characterized by a C4 (butyl) and C2 (ethyl) substitution pattern on the nitrogen atoms of the imidazole ring. This asymmetry, combined with the bulky, non-coordinating hexafluorophosphate anion (
| Property | Specification |
| IUPAC Name | 1-Butyl-3-ethylimidazolium hexafluorophosphate |
| Common Abbreviation | [BEIM][PF6] or [C4C2im][PF6] |
| CAS Number | 256647-89-9 |
| Molecular Formula | |
| Molecular Weight | 298.20 g/mol |
| Cation Structure | Asymmetric Imidazolium ( |
| Anion Structure | Octahedral Hexafluorophosphate ( |
Thermophysical Characterization
Understanding the density (
Density & Volumetric Data
The density of [BEIM][PF6] is approximately 1.380 g/cm³ at 298.15 K (25°C) . It follows a linear decrease with increasing temperature, described by the equation:
Where
Table 1: Comparative Density Profile (298.15 K)
| Ionic Liquid | Alkyl Chain (R1, R3) | Density ( | Molar Volume ( |
| [BEIM][PF6] | Butyl (C4), Ethyl (C2) | 1.380 | 216.1 |
| [BMIM][PF6] | Butyl (C4), Methyl (C1) | 1.370 | 207.4 |
| [EMIM][PF6] | Ethyl (C2), Methyl (C1) | 1.480 | 175.2 |
Note: The substitution of a methyl group (in BMIM) with an ethyl group (in BEIM) increases the molar volume and slightly alters packing efficiency, resulting in a density comparable to, but distinct from, the methyl analog.
Solubility & Phase Behavior
-
Hydrophobicity: [BEIM][PF6] is immiscible with water, forming a biphasic system useful for extraction.
-
UCST Behavior: It exhibits Upper Critical Solution Temperature (UCST) behavior with water and certain alcohols, meaning miscibility increases sharply above a specific thermal threshold.
-
Solvent Compatibility: Highly soluble in dichloromethane (DCM), acetone, and acetonitrile; insoluble in hexane and diethyl ether.
Experimental Protocols
Synthesis Workflow: Quaternization & Metathesis
The synthesis of [BEIM][PF6] is a two-step process: (1) Formation of the halide precursor ([BEIM][Br]) via quaternization, and (2) Anion exchange (metathesis) to introduce the
Step-by-Step Methodology:
-
Quaternization (Precursor Synthesis):
-
Reagents: 1-Ethylimidazole (1.0 eq), 1-Bromobutane (1.1 eq).
-
Procedure: Charge a round-bottom flask with 1-ethylimidazole under nitrogen atmosphere. Add 1-bromobutane dropwise at 0°C to prevent thermal runaway.
-
Reaction: Heat to 70°C with vigorous stirring for 24-48 hours.
-
Purification: Wash the resulting viscous liquid with ethyl acetate (3x) to remove unreacted starting materials. Dry under high vacuum to obtain [BEIM][Br].
-
-
Metathesis (Anion Exchange):
-
Reagents: [BEIM][Br] (1.0 eq), Potassium Hexafluorophosphate (
) (1.05 eq). -
Procedure: Dissolve [BEIM][Br] in distilled water. Add an aqueous solution of
. A hydrophobic phase ([BEIM][PF6]) will separate immediately. -
Purification: Decant the aqueous layer. Wash the IL phase with distilled water multiple times until the wash water shows no precipitation with
(indicating removal of bromide ions). -
Drying: Dry the purified [BEIM][PF6] under vacuum (0.1 mbar) at 60°C for 12 hours to remove trace water.
-
Visualization: Synthesis Pathway
Caption: Figure 1. Two-step synthesis pathway for [BEIM][PF6] involving quaternization of 1-ethylimidazole followed by anion metathesis.
Protocol: Density Measurement (Dilatometry)
Precise density determination is critical for calculating molar concentrations in catalytic applications.
-
Calibration: Calibrate a vibrating-tube densimeter (e.g., Anton Paar DMA series) using degassed water and dry air at 298.15 K.
-
Sample Prep: Degas the [BEIM][PF6] sample under vacuum for 1 hour to remove dissolved microbubbles.
-
Injection: Inject ~2 mL of sample into the oscillating U-tube, ensuring no bubbles are trapped.
-
Equilibration: Allow the system to equilibrate at the target temperature (e.g., 298.15 K) until the period of oscillation stabilizes (
). -
Measurement: Record density (
). Repeat at intervals of 5 K (298.15 to 353.15 K).
Visualization: Property Characterization Workflow
Caption: Figure 2. Standardized workflow for high-precision density measurement using oscillating U-tube densimetry.
References
-
Domańska, U., & Królikowski, M. (2012). Phase equilibria and physicochemical properties of binary systems containing {1-butyl-3-ethylimidazolium hexafluorophosphate + water or + 1-octanol}. Journal of Chemical & Engineering Data.
-
ThermoML Archive. (2025). Experimental data for 1-butyl-3-ethylimidazolium hexafluorophosphate (CAS 256647-89-9). NIST/TRC.
-
Marsh, K. N., et al. (2009). Room temperature ionic liquids and their mixtures—a review. Fluid Phase Equilibria.
-
Santa Cruz Biotechnology. (2024). 1-Butyl-3-methylimidazolium hexafluorophosphate (Reference for Analog Comparison).
Technical Whitepaper: Molecular Architecture, Synthesis, and Application of 1-Butyl-3-Ethylimidazolium Hexafluorophosphate ([BEIm][PF6])
As application scientists and process chemists, we do not merely select solvents; we engineer solvation environments. The transition from conventional volatile organic compounds (VOCs) to ionic liquids (ILs) represents a paradigm shift in drug development and green chemistry. Among these, 1-butyl-3-ethylimidazolium hexafluorophosphate ([BEIm][PF6]) stands out as a highly tunable, hydrophobic ionic liquid.
This guide provides an in-depth technical analysis of [BEIm][PF6], detailing its molecular weight, chemical structure, self-validating synthesis protocols, and its application in biphasic extraction workflows.
Molecular Architecture and Physicochemical Profiling
The physicochemical behavior of an ionic liquid is dictated by the delicate balance of coulombic forces, hydrogen bonding, and Van der Waals interactions between its constituent ions.
Mechanistic Insights into Structure
The [BEIm] cation features an imidazolium core substituted with a butyl group at the N1 position and an ethyl group at the N3 position. The choice of an ethyl group over a conventional methyl group (as seen in [BMIM]) is a deliberate structural modification. The extended alkyl chain increases steric bulk and disrupts crystal lattice packing, which lowers the melting point and alters the viscosity [1]. Furthermore, the ethyl substitution increases the hydrophobicity of the cation.
When paired with the bulky, weakly coordinating hexafluorophosphate ([PF6]⁻) anion, the resulting IL becomes highly immiscible with water. The [PF6]⁻ anion lacks strong hydrogen-bond accepting capabilities, which prevents aqueous solvation and drives the formation of Aqueous Biphasic Systems (ABS) [2].
Quantitative Data Summary
The structural and physical parameters of [BEIm][PF6] are summarized below for comparative analysis in solvent selection workflows.
| Parameter | Value | Mechanistic Implication |
| Chemical Name | 1-Butyl-3-ethylimidazolium hexafluorophosphate | Defines the asymmetric cation and fluorinated anion pairing. |
| CAS Number | 256647-89-9 | Unique identifier for regulatory and procurement tracking. |
| Molecular Formula | C₉H₁₇F₆N₂P | Indicates high fluorine content, driving hydrophobicity. |
| Molecular Weight | 298.21 g/mol | High MW contributes to low vapor pressure and non-volatility. |
| Physical State | Liquid (< RT melting point) | Asymmetric cation prevents solid lattice formation at 25°C. |
| Phase Behavior | Immiscible with water | Enables liquid-liquid extraction (LLE) from aqueous streams. |
Synthesis and Self-Validating Quality Control Workflows
The synthesis of [BEIm][PF6] involves a two-step process: quaternization followed by anion metathesis. In our laboratories, we mandate that every protocol must be a self-validating system . This means the workflow relies on empirical feedback loops rather than arbitrary time limits to ensure absolute purity. Halide impurities drastically alter the density, viscosity, and phase behavior of ILs, making rigorous quality control (QC) non-negotiable.
Step-by-Step Synthesis Methodology
Step 1: Quaternization (Alkylation)
-
Charge a round-bottom flask with equimolar amounts of 1-ethylimidazole and 1-bromobutane.
-
Reflux the mixture at 70°C under an inert nitrogen atmosphere for 24–48 hours with vigorous stirring.
-
Causality: The nitrogen atmosphere prevents oxidative degradation of the amine. The reaction yields the intermediate 1-butyl-3-ethylimidazolium bromide ([BEIm][Br]).
Step 2: Anion Exchange (Metathesis)
-
Dissolve the crude [BEIm][Br] in deionized water.
-
Slowly add an equimolar aqueous solution of potassium hexafluorophosphate (KPF₆) dropwise at room temperature.
-
Causality: As the metathesis occurs, the hydrophobic[BEIm][PF6] product separates from the aqueous phase as a dense, immiscible bottom layer, driving the equilibrium forward.
Step 3: Purification and Self-Validating QC
-
Isolate the heavy [BEIm][PF6] phase using a separatory funnel.
-
Wash the IL phase repeatedly with aliquots of ultra-pure water.
-
Self-Validation Loop (Halides): Test the discarded wash water with a 0.1 M AgNO₃ solution. Causality: Halides act as hydrogen bond acceptors, artificially increasing the hydrophilicity of the IL. Washing must continue until no AgBr precipitate forms, visually validating that halide content is < 3 ppm [3].
-
Self-Validation Loop (Moisture): Dry the purified IL under high vacuum at 60°C. Causality: The [PF6]⁻ anion can slowly hydrolyze into HF and PO₄³⁻ in the presence of water at elevated temperatures. Vacuum drying is validated by Karl Fischer titration, ensuring residual moisture is strictly < 100 ppm before use.
Fig 1: Step-by-step synthesis and self-validating quality control workflow for [BEIm][PF6].
Phase Behavior and Applications in Drug Development
In pharmaceutical manufacturing, the isolation of Active Pharmaceutical Ingredients (APIs) often requires massive volumes of volatile organic solvents. [BEIm][PF6] offers a sustainable alternative through Liquid-Liquid Equilibria (LLE) systems.
Research demonstrates that the mutual solubility of [BEIm][PF6] with water and organic solvents like 1-octanol exhibits an Upper Critical Solution Temperature (UCST) [2]. Because the ethyl substituent on the cation increases mutual solubility with non-polar solvents while the [PF6]⁻ anion rejects water,[BEIm][PF6] is uniquely engineered to extract non-polar or weakly polar drug intermediates directly from aqueous reaction mixtures.
Step-by-Step Liquid-Liquid Extraction (LLE) Protocol
-
Phase Loading: Combine equal volumes of the aqueous reaction mixture (containing the target API and hydrophilic impurities) and [BEIm][PF6] in a sealed centrifuge tube.
-
Vortex Mixing: Agitate vigorously for 5 minutes. Causality: ILs possess higher viscosities than standard VOCs. High-shear vortexing maximizes the interfacial surface area, overcoming mass transfer limitations to ensure rapid partitioning of the API into the IL phase.
-
Thermostatic Equilibration: Place the mixture in a thermostatic water bath at 25°C for 2 hours. Causality: Because [BEIm][PF6] LLE behavior is governed by a UCST, temperature fluctuations directly alter partition coefficients. Strict thermal control ensures reproducible thermodynamic states.
-
Phase Separation (Centrifugation): Centrifuge at 4000 rpm for 10 minutes. Causality: Centrifugation breaks any micro-emulsions formed during vortexing. The density difference between the heavier fluorinated IL and the lighter aqueous phase yields a sharp, easily separable phase boundary.
-
Recovery: Decant the depleted aqueous phase. The enriched [BEIm][PF6] phase can now be subjected to back-extraction or supercritical CO₂ stripping to recover the pure API.
Fig 2: Liquid-liquid extraction pathway utilizing [BEIm][PF6] for API partitioning.
References
-
Domańska, U., Rękawek, A., & Marciniak, A. (2008). "Solubility of 1-Alkyl-3-ethylimidazolium-Based Ionic Liquids in Water and 1-Octanol". Journal of Chemical & Engineering Data, 53(5), 1126-1132. Available at:[Link]
-
Dimitrijević, A., Trtić-Petrović, T., Vraneš, M., Papović, S., & Tot, A. (2016). "Liquid–Liquid Equilibria in Aqueous 1-Alkyl-3-methylimidazolium- and 1-Butyl-3-ethylimidazolium-Based Ionic Liquids". Journal of Chemical & Engineering Data, 61(1), 224-232. Available at:[Link]
Hydrophobicity and water solubility of BEIM hexafluorophosphate
Title: Engineering Phase Boundaries: Hydrophobicity and Water Solubility of [BEIM][PF6]
Executive Summary
In the landscape of room-temperature ionic liquids (RTILs), 1-butyl-3-ethylimidazolium hexafluorophosphate ([BEIM][PF6]) occupies a critical niche for biphasic chemical engineering. As a 1[1], it enables highly selective liquid-liquid extractions, catalyst recovery, and gas separation workflows. This technical guide dissects the molecular mechanics governing its hydrophobicity and provides field-proven, self-validating methodologies for quantifying its phase behavior.
Molecular Mechanics of Hydrophobicity
The immiscibility of [BEIM][PF6] with water is not absolute; it is a thermodynamic equilibrium dictated by the structural synergy of its constituent ions:
-
The [PF6]⁻ Anion: Hexafluorophosphate is a weakly coordinating anion. Its octahedral geometry and the high electronegativity of its six fluorine atoms effectively delocalize the negative charge. This charge dispersion minimizes the anion's ability to act as a hydrogen-bond acceptor, drastically reducing its hydration energy compared to halides or tetrafluoroborate ([BF4]⁻)[2].
-
The [BEIM]⁺ Cation: While the ubiquitous 1-butyl-3-methylimidazolium ([BMIM]⁺) cation is widely studied, the substitution of the methyl group for an ethyl group in [BEIM]⁺ introduces additional steric bulk and lipophilicity. This extended alkyl chain disrupts water structuring (hydrophobic hydration) more severely, further depressing the2[2].
Quantitative Phase Behavior and Solubility[BEIM][PF6] and water form a biphasic system that exhibits Upper Critical Solution Temperature (UCST) behavior, meaning mutual solubility increases with temperature until a critical homogeneous phase is reached[2].
| Property / Parameter | Value / Characteristic | Source |
| Chemical Formula | C9H17F6N2P | 1[1] |
| CAS Number | 256647-89-9 | 1[1] |
| Phase Behavior (with H₂O) | Biphasic, UCST profile | 2[2] |
| Ag⁺ Extraction Efficiency | 98.6% (pH 1, with dithizone) | 3[3] |
Experimental Methodology: Self-Validating LLE Determination
To accurately model biphasic reactions, the exact Liquid-Liquid Equilibrium (LLE) must be quantified. The following protocol is designed as a self-validating system to eliminate false positives caused by microemulsions or atmospheric moisture.
Step 1: Rigorous Dehydration
-
Action: Dry [BEIM][PF6] under high vacuum (< 1 Pa) at 343 K for 48 hours. Validate the initial state via Karl Fischer titration (target: < 100 ppm H₂O).
-
Causality: [PF6]⁻ anions can slowly hydrolyze in the presence of excess water at elevated temperatures, forming HF and altering the thermodynamic landscape[1]. Vacuum drying below the hydrolysis activation threshold ensures the IL remains pristine.
Step 2: Isothermal Equilibration
-
Action: Combine equal masses of [BEIM][PF6] and ultrapure water in a jacketed glass vessel. Stir at 500 rpm for 24 hours at 298.15 K (± 0.05 K).
-
Causality: High-shear stirring overcomes the mass transfer resistance at the hydrophobic interface, ensuring the system reaches true thermodynamic equilibrium rather than a kinetic plateau.
Step 3: Thermostatted Phase Separation
-
Action: Transfer the emulsion to a centrifuge and spin at 3000 rpm for 30 minutes. The centrifuge rotor must be thermostatted to exactly 298.15 K.
-
Causality: Temperature fluctuations during separation will immediately shift the UCST equilibrium, causing secondary nucleation of water droplets in the IL phase or vice versa. Centrifugation is mandatory to break stable microemulsions that would otherwise artificially inflate solubility readings.
Step 4: Orthogonal Analysis & Self-Validation
-
Action:
-
Sample the lower organic phase via syringe and analyze water content using coulometric Karl Fischer titration.
-
Sample the upper aqueous phase and quantify [BEIM][PF6] concentration using UV-Vis spectroscopy (imidazolium absorption at ~211 nm).
-
-
Self-Validation Check: Calculate the total mass balance. The sum of water and IL across both phases must equal the initial gravimetric inputs within a ±2% tolerance. A deviation >2% indicates volatile loss or incomplete phase separation, rendering the data invalid.
Workflow Visualization
Caption: Workflow for the self-validating determination of [BEIM][PF6] liquid-liquid phase equilibria.
Application Insights: Biphasic Extraction
The low water solubility of [BEIM][PF6] makes it an exceptional solvent for the3[3]. For instance, when utilizing dithizone as a chelator at pH 1,[BEIM][PF6] achieves a 98.6% extraction efficiency for Ag⁺[3]. The ethyl substitution on the cation slightly increases the hydrophobicity compared to standard methyl derivatives, which minimizes the partition of the ionic liquid into the aqueous waste stream—a critical parameter for both process economics and environmental compliance.
References
-
RoCo Global. "1-Butyl-3-ethylimidazolium hexafluorophosphate, >98%". 1
-
Journal of Chemical & Engineering Data (ACS Publications). "Solubility of 1-Alkyl-3-ethylimidazolium-Based Ionic Liquids in Water and 1-Octanol". 2
-
Journal of Solution Chemistry (ResearchGate). "Extraction of Metal Ions from Aqueous Solutions Using Imidazolium Based Ionic Liquids". 3
Sources
Thermal Characterization of [C4C2Im][PF6]: Melting Point and Stability Analysis
Executive Summary
This technical guide provides a comprehensive analysis of the thermal properties of 1-butyl-3-ethylimidazolium hexafluorophosphate ([C4C2Im][PF6]), also frequently denoted as [BEIM][PF6]. As a hydrophobic Room Temperature Ionic Liquid (RTIL), [C4C2Im][PF6] is critical in drug development for solvent-mediated synthesis and biphasic extractions. This document details its phase transition behavior, thermal stability limits, and the experimental protocols required for validation.
Chemical Identity & Structural Context
Unlike the ubiquitous [BMIM][PF6] (1-butyl-3-methylimidazolium), the [C4C2Im][PF6] variant substitutes the methyl group at the N3 position with an ethyl group. This slight steric modification influences crystal packing efficiency, thereby altering the melting point and viscosity while retaining the high thermal stability characteristic of the hexafluorophosphate anion.
| Property | Detail |
| IUPAC Name | 1-butyl-3-ethylimidazolium hexafluorophosphate |
| Common Abbreviations | [C4C2Im][PF6], [BEIM][PF6] |
| CAS Number | 256647-89-9 |
| Molecular Formula | C |
| Cation | 1-butyl-3-ethylimidazolium ([C4C2Im] |
| Anion | Hexafluorophosphate ([PF6] |
Thermal Properties Analysis
Melting Point (Tm) and Phase Behavior
[C4C2Im][PF6] is a liquid at room temperature. Differential Scanning Calorimetry (DSC) data indicates a melting point significantly lower than its methyl analog, driven by the increased asymmetry of the cation which frustrates crystallization.
-
Melting Point (
): -8 °C -
Glass Transition (
): Typically observed between -70 °C and -80 °C depending on cooling rate and purity. -
Phase State: Viscous liquid at 25 °C.
Mechanistic Insight: The ethyl substitution disrupts the efficient
Thermal Stability and Decomposition
The thermal stability of [C4C2Im][PF6] is governed primarily by the nucleophilicity of the anion and the acidity of the C2-proton on the imidazolium ring.
-
Decomposition Onset (
): ~350 °C – 400 °C (under ) -
Long-term Stability Limit: < 200 °C
-
Decomposition Pathway:
-
Reverse Menshutkin Reaction: Nucleophilic attack of the anion on the alkyl group, leading to dealkylation (formation of alkyl fluorides and neutral imidazoles).
-
Hofmann Elimination: At extreme temperatures, elimination of the alkyl chain.
-
Critical Note: While TGA scans show stability up to 350 °C, isothermal exposure at 250 °C for extended periods can lead to discoloration and slow mass loss. For pharmaceutical applications, maintain process temperatures below 150 °C to ensure zero degradation product formation.
Experimental Methodologies
To validate these properties in-house, the following self-validating protocols are recommended.
Differential Scanning Calorimetry (DSC) Protocol
This workflow ensures the separation of kinetic events (glass transition) from thermodynamic events (melting).
Figure 1: DSC thermal cycle for accurate determination of glass transition and melting points.
Protocol Steps:
-
Drying: Pre-dry the IL under vacuum (0.1 Pa) at 60 °C for 24 hours. Water acts as a plasticizer, artificially lowering
and . -
Pan Selection: Use hermetically sealed aluminum pans to prevent atmospheric moisture absorption during the run.
-
Cycle:
-
Cool to -120 °C at 10 K/min.
-
Heat to 100 °C at 10 K/min.
-
Validation: Run a second cycle. The first cycle often contains "thermal memory" or volatile impurities. The second heating trace provides the thermodynamic
.
-
Thermogravimetric Analysis (TGA) Protocol
TGA is used to define the upper processing limit.[1]
Figure 2: TGA workflow for determining thermal stability limits.
Analysis:
- : The intersection of the baseline mass and the tangent of the mass loss curve.
- : The temperature at which 5% mass loss occurs. This is often a more practical limit for solvent applications.
Comparative Data Summary
The following table contrasts [C4C2Im][PF6] with common analogs to aid in solvent selection.
| Ionic Liquid | Cation Structure | Melting Point ( | Stability ( | Key Application |
| [C4C2Im][PF6] | Butyl-Ethyl | -8 °C | ~380 °C | Low-temp extraction, biphasic catalysis |
| [BMIM][PF6] | Butyl-Methyl | ~10 °C | ~380 °C | General synthesis (Standard) |
| [EMIM][PF6] | Ethyl-Methyl | ~60 °C | ~400 °C | High-temp electrolyte |
Interpretation for Drug Development: For processes requiring a liquid phase at sub-ambient temperatures (e.g., preserving labile biomolecules), [C4C2Im][PF6] is the superior choice over [BMIM][PF6] due to its lower melting point (-8 °C vs 10 °C), preventing unexpected solidification in chilled reactors.
References
-
Physicochemical Properties of Imidazolium Ionic Liquids Source: MDPI / Int. J. Mol. Sci. Data: Confirms melting point of [BEIM][PF6] at -8 °C. URL:[Link]
-
Extraction of Metal Ions Using Imidazolium Based Ionic Liquids Source: Journal of Solution Chemistry (via ResearchGate) Data: Validates use of [BEIM][PF6] in extraction and compares stability with [BMIM][PF6]. URL:[Link]
-
Thermal Stability of Dialkylimidazolium Ionic Liquids Source: White Rose Research Online / Chem. Commun. Data: Mechanistic insight into decomposition pathways of PF6 salts. URL:[Link]
Sources
Viscosity of 1-Butyl-3-methylimidazolium Hexafluorophosphate at Room Temperature: An In-depth Technical Guide
This technical guide provides a comprehensive overview of the viscosity of the ionic liquid 1-butyl-3-methylimidazolium hexafluorophosphate ([BMIM][PF6]) at room temperature. Designed for researchers, scientists, and drug development professionals, this document delves into the experimental determination of viscosity, factors influencing this critical property, and the underlying scientific principles. While the focus is on [BMIM][PF6] due to the wealth of available data, the principles and methodologies discussed are broadly applicable to other imidazolium-based ionic liquids, including the closely related 1-butyl-3-ethylimidazolium hexafluorophosphate ([BEIM][PF6]), for which specific experimental viscosity data is less prevalent in public literature.
Introduction: The Significance of Viscosity in Ionic Liquids
Viscosity, a measure of a fluid's resistance to flow, is a fundamental physicochemical property of ILs that profoundly impacts their utility. For instance, in applications involving mass transport, such as in electrochemical devices or as reaction media, lower viscosity is generally desirable to enhance diffusion rates and improve overall process efficiency. Conversely, in applications like lubrication, a higher viscosity may be advantageous. Therefore, a thorough understanding and precise measurement of the viscosity of ionic liquids are paramount for their effective application and the design of novel processes.
Viscosity of 1-Butyl-3-methylimidazolium Hexafluorophosphate ([BMIM][PF6])
[BMIM][PF6] is one of the most extensively studied ionic liquids, characterized as a viscous, colorless, and hydrophobic liquid at room temperature.[3] Its viscosity is highly sensitive to temperature, a common trait among ionic liquids.
Reported Viscosity Values at and near Room Temperature
The following table summarizes experimentally determined viscosity values for [BMIM][PF6] at various temperatures around room temperature. It is crucial to note that slight variations in reported values can arise from differences in measurement techniques and the purity of the ionic liquid sample.
| Temperature (K) | Temperature (°C) | Viscosity (mPa·s or cP) | Reference |
| 298 | 25 | 310 | |
| 298.15 | 25.15 | 381 | [4][5] |
| 288.15 | 15 | Not specified, but measured | [6] |
| 313.15 | 40 | Not specified, but measured | [6] |
Experimental Determination of Viscosity: A Self-Validating Protocol
The accurate measurement of ionic liquid viscosity necessitates a meticulous experimental approach. Here, we outline a detailed, self-validating protocol for determining the viscosity of [BMIM][PF6] using a rolling-ball viscometer, a common instrument for such measurements.
Synthesis and Purification of [BMIM][PF6]
The quality of the ionic liquid sample is paramount for obtaining reliable viscosity data. The following is a well-established two-step synthesis for [BMIM][PF6]:
Step 1: Synthesis of 1-Butyl-3-methylimidazolium Chloride ([BMIM][Cl])
-
Reaction Setup: In a round-bottomed flask equipped with a reflux condenser, combine 1-methylimidazole and 1-chlorobutane in a 1:1 molar ratio.
-
Reaction Conditions: Heat the mixture under reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Purification: After the reaction is complete, the resulting [BMIM][Cl] is often a viscous liquid or a solid. It should be washed multiple times with a non-polar solvent like ethyl acetate or diethyl ether to remove any unreacted starting materials. The product is then dried under vacuum to remove residual solvent.
Step 2: Anion Metathesis to [BMIM][PF6]
-
Reaction: Dissolve the purified [BMIM][Cl] in a suitable solvent, typically acetone or water. In a separate vessel, dissolve an equimolar amount of potassium hexafluorophosphate (KPF6) or another hexafluorophosphate salt in the same solvent.
-
Precipitation: Slowly add the KPF6 solution to the [BMIM][Cl] solution with vigorous stirring. A white precipitate of KCl will form, and the [BMIM][PF6] will remain in the solution or form a separate liquid phase if water is used as the solvent.
-
Separation and Washing: Separate the [BMIM][PF6] phase. Wash it repeatedly with deionized water to remove any remaining chloride and potassium ions. The absence of chloride can be confirmed by testing the wash water with a silver nitrate solution (no precipitate should form).
-
Drying: Dry the final product under high vacuum at an elevated temperature (e.g., 70-80 °C) for an extended period to remove any residual water and solvent. The water content should be determined by Karl Fischer titration and should be as low as possible.
Viscosity Measurement Workflow
The following workflow details the steps for measuring the viscosity of the purified [BMIM][PF6] using a rolling-ball viscometer.
Caption: Experimental workflow for the determination of the dynamic viscosity of [BMIM][PF6].
Detailed Protocol:
-
Sample Preparation and Purity Verification:
-
Ensure the synthesized [BMIM][PF6] is of high purity. The presence of impurities, especially water and halide ions, can significantly affect the viscosity.[7]
-
Determine the water content of the ionic liquid using Karl Fischer titration. For accurate and reproducible results, the water content should be minimized, preferably to the parts-per-million (ppm) level.
-
If the water content is above the desired threshold, the ionic liquid should be further dried under high vacuum at an elevated temperature.
-
-
Instrument Calibration:
-
Calibrate the rolling-ball viscometer using standard calibration fluids of known viscosity that bracket the expected viscosity of the ionic liquid. This step is crucial for obtaining accurate absolute viscosity values.
-
-
Sample Loading and Temperature Control:
-
Carefully load the purified and dried [BMIM][PF6] into the viscometer's measuring tube, ensuring no air bubbles are trapped.
-
Place the measuring tube in a temperature-controlled bath set to the desired temperature (e.g., 298.15 K or 25 °C). Allow sufficient time for the sample to reach thermal equilibrium. Precise temperature control is critical as the viscosity of ionic liquids is highly temperature-dependent.
-
-
Measurement:
-
Incline the measuring tube to allow the ball to roll down.
-
Accurately measure the time it takes for the ball to travel a fixed distance within the tube.
-
Repeat the measurement several times (at least 3-5 times) to ensure reproducibility and calculate an average rolling time.
-
-
Calculation and Data Analysis:
-
Calculate the dynamic viscosity (η) using the following equation: η = K * (ρ_ball - ρ_liquid) * t where:
-
K is the viscometer constant determined during calibration.
-
ρ_ball is the density of the ball.
-
ρ_liquid is the density of the ionic liquid at the measurement temperature.
-
t is the average rolling time.
-
-
Report the average viscosity value along with the standard deviation to indicate the precision of the measurement.
-
Factors Influencing the Viscosity of [BMIM][PF6]
The viscosity of [BMIM][PF6] is not an intrinsic constant but is influenced by several external and internal factors. Understanding these factors is crucial for both experimental design and the practical application of this ionic liquid.
Temperature
As with most liquids, the viscosity of [BMIM][PF6] decreases significantly with increasing temperature.[6] This is because the increased thermal energy overcomes the intermolecular forces (van der Waals forces, hydrogen bonding, and electrostatic interactions) between the ions, allowing them to move more freely.
Water Content
The presence of even small amounts of water can lead to a substantial decrease in the viscosity of [BMIM][PF6]. Water molecules can disrupt the hydrogen bonding network and the overall ionic interactions within the liquid, thereby reducing its resistance to flow. This is a critical consideration for applications where the ionic liquid may be exposed to atmospheric moisture.
Purity (Halide and Other Impurities)
Impurities, particularly halide ions (e.g., chloride) leftover from the synthesis, can significantly impact the viscosity. These smaller, more coordinating anions can alter the intermolecular forces within the ionic liquid, often leading to a decrease in viscosity. Therefore, thorough purification is essential for obtaining consistent and reliable viscosity data.
Effect of Alkyl Chain Length (A Note on [BEIM][PF6])
Conclusion
This technical guide has provided a detailed examination of the viscosity of 1-butyl-3-methylimidazolium hexafluorophosphate ([BMIM][PF6]) at room temperature. The importance of this fundamental property, a robust protocol for its experimental determination, and the key factors that influence its value have been discussed. While direct experimental data for the closely related 1-butyl-3-ethylimidazolium hexafluorophosphate ([BEIM][PF6]) is scarce, the principles and methodologies presented herein serve as a valuable foundation for its characterization and for the broader study of ionic liquid viscosity. For professionals in research and drug development, a thorough understanding of these concepts is essential for the successful application of ionic liquids in their respective fields.
References
-
1-Butyl-3-methylimidazolium hexafluorophosphate - Wikipedia. [Link]
-
Thermophysical and Thermodynamic Properties of 1-Butyl-3-methylimidazolium Tetrafluoroborate and 1-Butyl-3-methylimidazolium Hexafluorophosphate over an Extended Pressure Range - ACS Publications. [Link]
-
Effect of 1-Butyl-3-Methylimdazolium Hexafluorophosphate [BMImPF6] on the Precipitation of Insoluble Organic Solid Residues from. [Link]
-
PREPARATION OF 1-BUTYL-3-METHYL IMIDAZOLIUM-BASED ROOM TEMPERATURE IONIC LIQUIDS - ResearchGate. [Link]
-
Determination of the Viscosity of the Ionic Liquids [bmim][PF6] and [bmim][TF2N] Under High CO2 Gas Pressure Using Sapphire NMR Tubes - FOLIA. [Link]
-
Determination of the viscosity of the ionic liquids [bmim][PF6] and [bmim][TF2N] under high CO2 gas pressure using sapphire NMR tubes - Infoscience. [Link]
-
Viscosities and Interfacial Properties of 1Methyl3-butylimidazolium Hexafluorophosphate and 1Isobutenyl3-methylimidazolium Tetrafluoroborate Ionic Liquids | Request PDF - ResearchGate. [Link]
-
Viscosity of Ionic Liquids: Application of the Eyring's Theory and a Committee Machine Intelligent System - PMC. [Link]
Sources
- 1. article.sciencepublishinggroup.com [article.sciencepublishinggroup.com]
- 2. researchgate.net [researchgate.net]
- 3. 1-Butyl-3-methylimidazolium hexafluorophosphate - Wikipedia [en.wikipedia.org]
- 4. Determination of the Viscosity of the Ionic Liquids [bmim][PF6] and [bmim][TF2N] Under High CO2 Gas Pressure Using Sapphire NMR Tubes [folia.unifr.ch]
- 5. Determination of the viscosity of the ionic liquids [bmim][PF6] and [bmim][TF2N] under high CO2 gas pressure using sapphire NMR tubes [infoscience.epfl.ch]
- 6. researchgate.net [researchgate.net]
- 7. 1-Butyl-3-Methylimidazolium Tetrafluoroborate ([BMIM][BFâ]) and Hexafluorophosphate ([BMIM][PFâ]) Mediated Synthesis of Bicyclic Lactones [article.sapub.org]
Comprehensive Technical Guide: Refractive Index and Conductivity of 1-Butyl-3-ethylimidazolium Hexafluorophosphate ([BEIm][PF6])
Executive Summary
The transition from traditional volatile organic solvents to room-temperature ionic liquids (RTILs) has fundamentally altered chemical synthesis, biphasic extraction, and pharmaceutical formulation. Among these, 1-Butyl-3-ethylimidazolium hexafluorophosphate ([BEIm][PF6]) (CAS: 256647-89-9) has emerged as a highly tunable, hydrophobic medium[1].
While its methyl-substituted analogue, [BMIM][PF6], is ubiquitous in literature, the N3-ethyl substitution in [BEIm][PF6] introduces nuanced shifts in its physicochemical profile—specifically its refractive index and electrical conductivity. For researchers and drug development professionals, understanding these precise structure-property relationships is critical for optimizing solvent selection in liquid-liquid extraction workflows[2], transition-metal catalysis[1], and API (Active Pharmaceutical Ingredient) solvation.
Mechanistic Causality: Structure-Property Relationships
To utilize [BEIm][PF6] effectively, one must understand the causality behind its macroscopic properties. The shift from a methyl to an ethyl group at the N3 position of the imidazolium ring dictates the liquid's behavior through two primary mechanisms:
-
Refractive Index (
) & Electronic Polarizability: The refractive index of an ionic liquid is intrinsically linked to the electronic polarizability of its constituent ions[3]. The addition of a methylene group ( ) to the alkyl chain increases the molar refraction and the overall electron cloud volume. Consequently, [BEIm][PF6] exhibits a slightly higher refractive index compared to [BMIM][PF6]. In pharmaceutical analysis, this property is a critical, non-destructive proxy for assessing solvent purity and tracking the upper critical solution temperature (UCST) in biphasic mixtures[4]. -
Electrical Conductivity (
) & Ion Mobility: Conductivity in ionic liquids is governed by the number of charge carriers and their mobility. According to Walden's rule, ion mobility is inversely proportional to the medium's viscosity. The N3-ethyl substitution increases steric bulk and van der Waals interactions between the cation and the weakly-coordinating anion[1]. This elevated steric hindrance increases the internal friction (viscosity) of the fluid, thereby slightly reducing the electrical conductivity of [BEIm][PF6] relative to its methyl counterpart[5].
Fig 1: Mechanistic causality of N3-ethyl substitution on macroscopic properties.
Comparative Physicochemical Data Profile
The following table summarizes the quantitative differences between the industry-standard[BMIM][PF6] and [BEIm][PF6].
| Property (at 298.15 K) | [BMIM][PF6] (N3-Methyl) | [BEIm][PF6] (N3-Ethyl) | Mechanistic Driver |
| Chemical Formula | Addition of | ||
| Refractive Index ( | 1.4090[3] | ~1.415 - 1.420[3] | Increased molar polarizability |
| Conductivity ( | ~1.40 mS/cm[6] | ~1.10 - 1.25 mS/cm[5] | Increased viscosity / steric bulk |
| Water Miscibility | Immiscible | Immiscible[1] | Hydrophobic |
*Values for [BEIm][PF6] are derived from homologous series interpolation and polarizability models established for imidazolium-based ILs.
Self-Validating Experimental Protocols
To ensure scientific integrity, the measurement of these properties must follow strict, self-validating workflows. Ionic liquids are notoriously hygroscopic; even hydrophobic ILs like [BEIm][PF6] will absorb atmospheric moisture over time, which artificially depresses the refractive index and elevates conductivity.
Protocol A: High-Precision Refractive Index Measurement
Causality of Design: Water has a refractive index of 1.333. If the sample is not rigorously dried, the measured RI will be a false low. A closed-loop temperature control is mandated because RI is highly temperature-dependent.
-
Sample Preparation: Dry the [BEIm][PF6] sample in a vacuum oven at 60°C (under 1 mbar) for a minimum of 48 hours. Store immediately in an argon-filled glovebox.
-
Instrument Calibration: Calibrate an automatic digital Abbe refractometer using ultra-pure Milli-Q water (
= 1.3325 at 298.15 K) and a certified standard oil. -
Data Acquisition: Transfer 0.5 mL of the dried [BEIm][PF6] onto the measuring prism. Seal the chamber to prevent atmospheric moisture ingress. Allow 5 minutes for thermal equilibration at 298.15 K (±0.01 K).
-
Self-Validation Loop: Record the measurement. Immediately re-measure the calibration standard. If the standard deviates by >0.0001 units, discard the IL data, clean the prism with ethanol, dry, and restart from Step 2.
Protocol B: Electrical Conductivity via Impedance Spectroscopy
Causality of Design: Direct Current (DC) measurements cause ion migration and polarization at the electrodes, leading to an overestimation of resistance. Electrochemical Impedance Spectroscopy (EIS) applies an Alternating Current (AC) across a frequency sweep, allowing the mathematical separation of bulk solution resistance from electrode polarization effects.
-
Cell Calibration: Determine the cell constant (
) of a glass conductivity cell using 0.01 D and 0.1 D standard aqueous KCl solutions at 298.15 K. -
Sample Loading: Fill the cell with vacuum-dried [BEIm][PF6] inside an argon glovebox to prevent water absorption. Seal the cell tightly.
-
Thermal Equilibration: Submerge the sealed cell in a thermostated water bath set to 298.15 K. Allow 20 minutes for complete thermal stabilization.
-
EIS Measurement: Apply an AC voltage amplitude of 10 mV across a frequency range of 1 Hz to 1 MHz using a potentiostat/impedance analyzer.
-
Data Extraction: Plot the data on a Nyquist plot (imaginary vs. real impedance). The bulk resistance (
) is determined by the intercept of the curve with the real axis at high frequencies. Calculate conductivity: . -
Self-Validation Loop: Repeat the measurement at 303.15 K. Conductivity must predictably increase as viscosity drops. If the Arrhenius plot of
vs is non-linear, the sample is contaminated or degrading.
Fig 2: Self-validating workflow for measuring ionic liquid properties.
Applications in Drug Development & Chemical Synthesis
For drug development professionals, the precise refractive index and conductivity of [BEIm][PF6] dictate its utility in downstream processing:
-
Liquid-Liquid Extraction (LLE): [BEIm][PF6] is highly effective in the extraction of metal ions (e.g.,
, ) and hydrophobic organic molecules from aqueous solutions[2]. The refractive index is used in real-time inline monitoring to detect phase separation boundaries and quantify the concentration of extracted APIs in the IL phase. -
Electrochemical Sensors & Formulations: The specific conductivity of [BEIm][PF6] makes it a stable, non-volatile electrolyte[7]. In pharmaceutical quality control, [BEIm][PF6]-based electrochemical sensors provide a robust matrix for the voltammetric detection of active compounds, where the slightly lower conductivity (compared to [BMIM][PF6]) is offset by a wider electrochemical window and enhanced thermal stability.
References
- RoCo Global. "1-Butyl-3-ethylimidazolium hexafluorophosphate, >98%".
- ResearchGate. "Solvent Properties of the 1-Butyl-3-Methylimidazolium Hexafluorophosphate Ionic Liquid".
- ResearchGate. "Extraction of Metal Ions from Aqueous Solutions Using Imidazolium Based Ionic Liquids". Journal of Solution Chemistry.
- ACS Publications. "Solubility of 1-Alkyl-3-ethylimidazolium-Based Ionic Liquids in Water and 1-Octanol".
- RSC. "Estimation of the refractive indices of imidazolium-based ionic liquids using their polarisability values". RSC Advances.
- RoCo Global. "1-Butyl-3-ethylimidazolium bromide, >98%".
- FLOGEN Star Outreach. "Application, thermodynamic, transport and structure properties of 1-alkyl-3-ethylimidazolium based ionic liquids". SIPS 2016.
Sources
- 1. roco.global [roco.global]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. SIPS2016 - Application, thermodynamic, transport and structure properties of 1-alkyl-3-ethylimidazolium based ionic liquids [flogen.org]
- 6. researchgate.net [researchgate.net]
- 7. roco.global [roco.global]
Methodological & Application
Synthesis of 1-butyl-3-ethylimidazolium hexafluorophosphate via anion exchange
Application Note: Synthesis of 1-Butyl-3-ethylimidazolium Hexafluorophosphate ([C₄C₂im][PF₆]) via Anion Exchange [1]
Executive Summary
This guide details the synthesis of 1-butyl-3-ethylimidazolium hexafluorophosphate ([C₄C₂im][PF₆]), a hydrophobic Room Temperature Ionic Liquid (RTIL).[1] The protocol utilizes a metathesis (anion exchange) reaction between a halide precursor and a hexafluorophosphate salt in an aqueous medium.
Key Applications:
-
Green Solvent: Non-volatile replacement for VOCs in organic synthesis (e.g., Friedel-Crafts alkylation).[1]
-
Electrochemistry: Wide electrochemical window electrolyte for supercapacitors.[1]
-
Biphasic Catalysis: Recyclable reaction medium for transition-metal catalyzed reactions.[1]
Chemist’s Perspective: The Metathesis Logic
The synthesis relies on the hydrophobic effect . While the precursor salts (imidazolium halide and potassium hexafluorophosphate) are highly water-soluble, the target ionic liquid ([C₄C₂im][PF₆]) is hydrophobic.[1]
Reaction Scheme:
Thermodynamic Driver:
The reaction is driven by the phase separation of the hydrophobic ionic liquid from the aqueous phase. The lattice energy of the product is overcome by the entropy gain of the phase separation, but more importantly, the high hydration enthalpy of the byproduct ions (
Pre-Synthesis Checklist
Safety Advisory (Critical)
-
Hydrolysis Risk: The
anion is generally stable but can hydrolyze in the presence of water and heat (or acid) to release Hydrogen Fluoride (HF) .[1]-
Rule: Never heat aqueous solutions of
salts above 80°C.[1] -
Rule: Ensure the final product is rigorously dried; water trapped in the IL can cause slow decomposition and glass etching over time.
-
-
Reagents: 1-chlorobutane and 1-ethylimidazole are irritants.[1] Work in a fume hood.
Reagents & Equipment
| Component | Grade/Spec | Purpose |
| 1-Butyl-3-ethylimidazolium Bromide | >98% (Recrystallized) | Precursor Cation Source.[1] (Chloride salt is also acceptable).[1] |
| Potassium Hexafluorophosphate (KPF₆) | >99% | Anion Source.[1] Preferred over |
| Deionized Water (DI) | 18.2 MΩ[1]·cm | Reaction Solvent.[1][2] |
| Dichloromethane (DCM) | HPLC Grade | Extraction Solvent (if phase separation is slow).[1] |
| Silver Nitrate ( | 0.1 M Aqueous Sol.[1] | Halide Impurity Test.[1][3][4][5] |
| Magnesium Sulfate ( | Anhydrous | Drying Agent.[1] |
Protocol A: Aqueous Metathesis (Standard Procedure)
This protocol assumes a 0.1 molar scale.[1] Scale up linearly as needed.
Step 1: Preparation of Solutions
-
Dissolve 23.3 g (0.1 mol) of 1-butyl-3-ethylimidazolium bromide ([C₄C₂im][Br]) in 50 mL of DI water in a 250 mL round-bottom flask.
-
In a separate beaker, dissolve 18.4 g (0.1 mol) of Potassium Hexafluorophosphate (
) in 50 mL of DI water.-
Note: A slight excess (1.05 eq) of
can be used to ensure full conversion of the organic cation, but 1:1 is standard to simplify washing.
-
Step 2: Mixing and Phase Separation
-
Add the
solution slowly to the stirred imidazolium solution at room temperature (25°C). -
Observation: The solution will immediately become cloudy as the hydrophobic IL forms.
-
Stir vigorously for 2 hours to ensure equilibrium.
-
Transfer the mixture to a separatory funnel. Allow it to settle for 1 hour.
Step 3: Washing (The Critical Purification)
Goal: Remove all traces of Bromide (
-
Drain the bottom IL phase into a clean flask.[1] Discard the aqueous top phase.
-
Return the IL to the funnel. Add 50 mL of fresh DI water.
-
Shake gently (avoid vigorous shaking to prevent stable emulsions).
-
Allow phases to separate and drain the IL.
-
Repeat this wash 3–5 times.
Step 4: The Silver Nitrate Test (Validation)
-
Collect the aqueous wash water from the final wash.
-
Add 2–3 drops of 0.1 M
. -
Result:
Step 5: Drying
-
Dissolve the washed IL in 50 mL DCM .
-
Add 5 g anhydrous
and stir for 30 minutes. -
Filter off the solid
.[1] -
Remove DCM using a rotary evaporator (40°C, reduced pressure).
-
Final Drying: Place the IL under high vacuum (< 0.1 mbar) at 60°C for 12–24 hours to remove trace water.
-
Target Water Content: < 100 ppm (Verify with Karl Fischer titration).[1]
-
Workflow Visualization
The following diagram illustrates the synthesis and purification logic, emphasizing the critical decision nodes for purity.
Caption: Logical workflow for the synthesis of hydrophobic ionic liquids via anion exchange, highlighting the iterative washing cycle required for halide removal.
Characterization & Quality Control
| Method | Expected Result | Note |
| 1H NMR (DMSO-d6) | Distinct peaks for Butyl (0.9, 1.3, 1.8, 4.1 ppm), Ethyl (1.4, 4.2 ppm), and Imidazolium protons (aromatic region).[1] | Check for absence of water peak shift or impurity peaks.[1] |
| Karl Fischer Titration | < 100 ppm Water | Critical for electrochemical stability.[1] |
| IC (Ion Chromatography) | < 10 ppm Halide ( | Essential for catalytic applications (halides poison catalysts).[1] |
| Visual Inspection | Clear, colorless to pale yellow viscous liquid.[1][6] | Dark color indicates degradation or starting material impurities.[1] |
Troubleshooting Guide
Issue 1: Emulsion Formation during Washing
-
Cause: Vigorous shaking or presence of amphiphilic impurities.[1]
-
Fix: Use gentle inversion rather than shaking. If emulsion forms, add DCM to increase the density difference, or centrifuge the mixture.
Issue 2: Product is Colored (Yellow/Orange)
-
Cause: Imidazolium precursor contained impurities (often methylimidazole oligomers) or overheating during drying.[1]
-
Fix: Treat the DCM solution of the IL with activated charcoal (carbon black) for 1 hour, then filter through Celite before final evaporation.
Issue 3: Silver Nitrate Test Always Positive
-
Cause: The IL itself might have slight water solubility (loss of yield) or the washing is inefficient.
-
Fix: Ensure the water is cold (4°C) to minimize IL solubility. If the problem persists, use an Ion Exchange Resin column (DOWEX) instead of simple washing for higher efficiency.
References
-
Huddleston, J. G., et al. (2001).[1] "Characterization and comparison of hydrophilic and hydrophobic room temperature ionic liquids incorporating the imidazolium cation." Green Chemistry, 3(4), 156-164.[1]
-
Dupont, J., et al. (2002).[1] "Ionic Liquid (Molten Salt) Phase Organometallic Catalysis." Chemical Reviews, 102(10), 3667–3692.[1] [1]
-
Seddon, K. R., et al. (2000).[1] "Influence of chloride, water, and organic solvents on the physical properties of ionic liquids." Pure and Applied Chemistry, 72(12), 2275-2287.[1]
-
Freemantle, M. (2010).[1] "An Introduction to Ionic Liquids." RSC Publishing.[1] (General reference for Metathesis protocols). [1]
Sources
Application Note & Protocol: Synthesis of 1-Butyl-3-ethylimidazolium (BEIM) Salts via Alkylation of 1-Ethylimidazole
Abstract: This document provides a comprehensive guide for the synthesis of 1-Butyl-3-ethylimidazolium (BEIM) based ionic liquids through the direct alkylation of 1-ethylimidazole. The protocol details the experimental procedure, safety considerations, purification techniques, and characterization methods. This guide is intended for researchers and professionals in chemistry and drug development, offering insights into the practical synthesis of this versatile class of ionic liquids.
Introduction: The Significance of Imidazolium Ionic Liquids
Ionic liquids (ILs) are salts with melting points below 100°C, often existing as liquids at room temperature.[1][2] Their unique physicochemical properties, such as negligible vapor pressure, high thermal stability, and wide electrochemical windows, make them highly attractive as "green" solvents and catalysts in a vast array of applications, from organic synthesis to electrochemistry.[3] Among the most common ILs are those based on the imidazolium cation, prized for their stability and tunable nature.[4]
The synthesis of 1-alkyl-3-alkylimidazolium salts is typically achieved through a straightforward quaternization reaction, a type of nucleophilic substitution.[5][6] This protocol focuses on the synthesis of 1-Butyl-3-ethylimidazolium ([BEIM]) salts, a representative example of this important class of ILs. The general approach involves the N-alkylation of 1-ethylimidazole with a suitable butyl halide.
Reaction Mechanism: The Sₙ2 Pathway
The formation of the [BEIM] cation proceeds via a bimolecular nucleophilic substitution (Sₙ2) reaction. In this mechanism, the nitrogen atom at the 3-position of the 1-ethylimidazole ring acts as a nucleophile, attacking the electrophilic carbon of a butyl halide (e.g., 1-bromobutane). The reaction occurs in a single, concerted step where the N-C bond is formed simultaneously as the carbon-halide bond is broken.
Caption: General Sₙ2 mechanism for the synthesis of [BEIM]Br.
Health and Safety Considerations
Safe laboratory practice is paramount. This synthesis must be performed inside a certified chemical fume hood.
-
1-Ethylimidazole: Harmful if swallowed and causes skin irritation and serious eye damage.[7][8]
-
Solvents (e.g., Acetonitrile, Ethyl Acetate): These are flammable and can cause irritation. Acetonitrile is toxic.
Required Personal Protective Equipment (PPE):
-
Splash-proof safety goggles or a face shield.
-
Chemical-resistant gloves (nitrile or neoprene).
-
Flame-resistant laboratory coat.
Always consult the latest Safety Data Sheets (SDS) for all chemicals before commencing work.[7][10][11][12]
Materials and Equipment
Reagents and Solvents
-
1-Ethylimidazole (≥98%)
-
1-Bromobutane (≥99%) or 1-Chlorobutane (≥99%)
-
Acetonitrile (anhydrous, ≥99.8%)
-
Ethyl acetate (anhydrous, ≥99.8%)
-
Activated charcoal (optional, for decolorizing)
-
Magnesium sulfate or sodium sulfate (anhydrous, for drying)
Equipment
-
Round-bottom flask (2 or 3-neck)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Internal thermometer
-
Separatory funnel
-
Rotary evaporator
-
High-vacuum pump
-
Standard laboratory glassware (beakers, graduated cylinders, funnels)
Detailed Experimental Protocol
This protocol describes the synthesis of 1-Butyl-3-ethylimidazolium Bromide ([BEIM]Br). Modifications for other anions are noted.
Caption: Experimental workflow for BEIM salt synthesis.
Step 1: Reaction Setup
-
Assemble a 250 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet. Ensure all glassware is oven-dried to be free of moisture.
-
Flush the system with dry nitrogen gas for 10-15 minutes to create an inert atmosphere.
Step 2: Addition of Reactants
-
To the flask, add 1-ethylimidazole (e.g., 0.10 mol).
-
Slowly add a slight molar excess of 1-bromobutane (e.g., 0.11 mol, 1.1 equivalents). The reaction can be exothermic; addition should be controlled.
Step 3: Reaction
-
With vigorous stirring, heat the reaction mixture to a gentle reflux (internal temperature of approximately 70-75°C).
-
Maintain this temperature for 24 to 48 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or by observing the formation of a biphasic system or a viscous liquid.[14]
Step 4: Purification and Isolation
-
After the reaction period, cool the flask to room temperature.
-
The resulting product is often a viscous, yellowish liquid or a solid.
-
Add ethyl acetate (e.g., 3 x 50 mL) to the flask and stir vigorously for 15-20 minutes. This step washes away unreacted starting materials and non-polar impurities.[14]
-
Allow the layers to separate. The denser ionic liquid phase will be at the bottom. Decant or use a separatory funnel to remove the top ethyl acetate layer. Repeat the washing process two more times.
-
If the product is discolored, it can be dissolved in a minimal amount of a solvent like dichloromethane or acetonitrile, treated with activated charcoal, stirred for 1-2 hours, and then filtered to remove the charcoal.[15][16]
-
Connect the flask to a rotary evaporator to remove any residual ethyl acetate or reaction solvent under reduced pressure.
-
For final drying, place the product under high vacuum (at 60-70°C) for several hours until a constant weight is achieved. This removes any volatile impurities and water. The final product should be a clear, viscous liquid or a white to off-white solid.[14]
Data and Expected Results
Reaction Parameters
| Target Salt | Alkyl Halide | Molar Ratio (Imidazole:Halide) | Temp (°C) | Time (h) | Typical Yield | Physical State |
| [BEIM]Br | 1-Bromobutane | 1 : 1.1 | 70-75 | 24-48 | >90% | Viscous Liquid/Solid |
| [BEIM]Cl | 1-Chlorobutane | 1 : 1.3 | 75-80 | 48-72 | ~85-90% | Solid |
Product Characterization
The identity and purity of the synthesized BEIM salt must be confirmed using spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most definitive tool for structural confirmation.[4][18] Spectra are typically recorded in deuterated solvents like DMSO-d₆ or CDCl₃.
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| Imidazolium C2–H | ~9.0-10.5 | ~136-138 |
| Imidazolium C4–H / C5–H | ~7.4-7.8 | ~121-124 |
| N–CH₂ –(CH₂)₂–CH₃ | ~4.1-4.3 | ~48-50 |
| N–CH₂ –CH₃ | ~4.2-4.4 | ~44-46 |
| N–CH₂–CH₂ –CH₂–CH₃ | ~1.7-1.9 | ~31-33 |
| N–(CH₂)₂–CH₂ –CH₃ | ~1.2-1.4 | ~19-20 |
| N–CH₂–CH₃ | ~1.4-1.6 | ~15-16 |
| N–(CH₂)₃–CH₃ | ~0.9-1.0 | ~13-14 |
Note: Exact chemical shifts can vary depending on the solvent, concentration, and the counter-anion.[14][19][20] The signal for the C2-H proton is particularly diagnostic and often appears as a sharp singlet downfield.[19]
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) in positive ion mode should show a prominent peak corresponding to the mass of the [BEIM]⁺ cation (m/z ≈ 139.15).
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can confirm the presence of key functional groups.
-
~3100-3200 cm⁻¹: C-H stretching of the imidazolium ring.
-
~2800-3000 cm⁻¹: Aliphatic C-H stretching from the butyl and ethyl chains.[1]
-
~1560-1580 cm⁻¹ and ~1170 cm⁻¹: C=N and C-N stretching vibrations of the imidazolium ring.
Troubleshooting
-
Problem: Product is dark yellow or brown.
-
Problem: Low yield.
-
Cause: Incomplete reaction, loss during work-up, or moisture contamination.
-
Solution: Increase reaction time or temperature moderately. Ensure all glassware is dry. Be careful during the washing and phase separation steps to minimize product loss.
-
-
Problem: Product is an oil that will not solidify (if a solid is expected).
-
Cause: Presence of impurities (unreacted starting materials, solvent, water) that depress the melting point.
-
Solution: Ensure thorough washing with ethyl acetate and rigorous drying under high vacuum at a slightly elevated temperature (60-70°C).[14]
-
References
- ACS Sustainable Chemistry & Engineering. (2022). Purification of Ionic Liquid Solvents in a Self-Optimizing, Continuous Microfluidic Process via Extraction of Metal Ions and Phase Separation.
- MDPI. (2017). About the Purification Route of Ionic Liquid Precursors.
- PMC. Recovery and purification of ionic liquids from solutions: a review.
- MDPI. (2019). NMR Spectroscopic Study of Orientational Order in Imidazolium-Based Ionic Liquid Crystals.
- Academia.edu. Purification of Imidazolium Ionic Liquids for Spectroscopic Applications.
- PubMed. Synthesis, purification and characterization of ionic liquids.
- ResearchGate. Notable features in the 1 H and 13 C NMR spectra of the imidazolium....
- Royal Society of Chemistry. NMR investigations on binding and dynamics of imidazolium-based ionic liquids with HEWL.
- De La Salle University. (2015). Facile Synthesis of Imidazolium Based Ionic Liquids with Organic Anions: Preparation, Characterization, Antimicrobial Activity.
- ResearchGate. Synthesis of 1-buty-3-ethylimidazolium bromide (3).
- ResearchGate. Variable temperature ¹H NMR spectra of imidazolium salt 4 b in C2D2Cl4....
- Colibri. A New Class of Task-Specific Imidazolium Salts and Ionic Liquids and Their Corresponding Transition-Metal Complexes.
- PMC. (2019). Synthesis of novel functional ionic liquids and their application in biomass.
- PMC. (2014). Synthesis, Characterization and Application of 1-Butyl-3 Methylimidazolium Chloride as Green Material for Extractive Desulfurization of Liquid Fuel.
- Synthesis and physical study of new ionic liquids based imidazolium salts.
- ACS Publications. (2006). Surface Characterization of 1-Butyl-3-methylimidazolium Br-, I-, PF6-, BF4-, (CF3SO2)2N-, SCN-, CH3SO3-, CH3SO4-, and (CN)2N- Ionic Liquids by Sum Frequency Generation.
- Synthesis of imidazolium-based ionic liquids with linear and branched alkyl side chains.
- NCBI. Chemical Characterization and Dose Formulation Studies - NTP Technical Report on the Toxicity Studies of Select Ionic Liquids (1-Ethyl-3-Methylimidazolium Chloride, 1-Butyl-3-Methylimidazolium Chloride, 1-Butyl-1-Methylpyrrolidinium Chloride, and N-Butylpyridinium Chloride) Administered in Drinking Water to Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats and B6C3F1/N Mice.
- The Royal Society of Chemistry. General procedure for synthesis of bromide salts: SM3 3-Butyl.
- (2011). Synthesis and characterization of poly(ionic liquids) derived from 1-ethyl-3-methyl-4- vinylimidazolium triflate.
- RSC Publishing. On the properties of 1-butyl-3-methylimidazolium octylsulfate ionic liquid.
- Interactions of 1-butyl-3-methylimidazolium bromide with isopropyl alcohol binary system.
- (2025). I0001 - SAFETY DATA SHEET.
- Chemos GmbH&Co.KG. Safety Data Sheet: 1-Ethylimidazole.
- (2025). • SAFETY DATA SHEET.
- 1-Butyl-3-methylimidazolium bromide 97.0 HPLC 85100-77-2.
- ACS Publications. (2006). Structural Characterization of the 1-Butyl-3-methylimidazolium Chloride Ion Pair Using ab Initio Methods.
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET.
- (2010). 1 - SAFETY DATA SHEET.
- ResearchGate. PREPARATION OF 1-BUTYL-3-METHYL IMIDAZOLIUM-BASED ROOM TEMPERATURE IONIC LIQUIDS.
- Preparation of 1-Butyl-3-methylimidazolium Chloride - [BMIM][Cl].
- (2008). Synthesis and Crystal Structures of 1-Alkoxy-3-alkylimidazolium Salts Including Ionic Liquids, 1-Alkylimidazole 3-oxides and 1-A.
- ResearchGate. Scheme 1. N-alkylation of N-ethylimidazole under microwave irradiation....
- CORE. Synthesis and applications of imidazolium-based ionic liquids and their polymer derivatives.
Sources
- 1. Synthesis, Characterization and Application of 1-Butyl-3 Methylimidazolium Chloride as Green Material for Extractive Desulfurization of Liquid Fuel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. On the properties of 1-butyl-3-methylimidazolium octylsulfate ionic liquid - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. dlsu.edu.ph [dlsu.edu.ph]
- 6. Synthesis of novel functional ionic liquids and their application in biomass - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemos.de [chemos.de]
- 8. sigmaaldrich.cn [sigmaaldrich.cn]
- 9. researchgate.net [researchgate.net]
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- 16. (PDF) Purification of Imidazolium Ionic Liquids for Spectroscopic Applications [academia.edu]
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- 18. NMR investigations on binding and dynamics of imidazolium-based ionic liquids with HEWL - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. sphinxsai.com [sphinxsai.com]
Application Note: BEIM PF6 as a Stationary Phase Modifier in RP-HPLC
Executive Summary
This technical guide details the application of 1-Butyl-3-ethylimidazolium hexafluorophosphate (BEIM PF6) as a mobile phase additive that functions as a dynamic stationary phase modifier in Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
While traditional silanol suppressors (e.g., Triethylamine) address peak tailing, BEIM PF6 introduces a dual-retention mechanism. The imidazolium cation effectively blocks residual silanols, while the chaotropic hexafluorophosphate (
Mechanistic Insight: The "Pseudostationary" Phase
The efficacy of BEIM PF6 relies on the formation of a dynamic coating on the silica support. Unlike covalent bonding, this modification is reversible and governed by the equilibrium concentration of the Ionic Liquid (IL) in the mobile phase.
The Dual-Interaction Model
-
Silanol Suppression (Cationic Effect): The bulky imidazolium cation (
) interacts electrostatically with deprotonated residual silanols ( ). Due to steric bulk and hydrophobicity, covers these sites more effectively than small amines, preventing the "ion-exchange" interactions that cause peak tailing in basic drugs. -
Anion-Induced Selectivity (Chaotropic Effect): The
anion is hydrophobic and chaotropic. It forms ion pairs with cationic analytes and adsorbs onto the hydrophobic chains. This creates an electrical double layer that alters the surface charge of the stationary phase, often increasing the retention of basic compounds via ion-pairing mechanisms while simultaneously improving peak symmetry.
Mechanism Diagram
Figure 1: Mechanistic action of BEIM PF6.[1] The cation shields silanols to reduce tailing, while the anion modifies the C18 surface to tune selectivity.
Experimental Protocol
Reagents and Equipment
-
Ionic Liquid: 1-Butyl-3-ethylimidazolium hexafluorophosphate (BEIM PF6), HPLC grade (>98%).
-
Note: If BEIM PF6 is unavailable, 1-Butyl-3-methylimidazolium hexafluorophosphate (BMIM PF6) is a functionally equivalent substitute with slightly lower hydrophobicity.
-
-
Solvents: Acetonitrile (ACN) or Methanol (MeOH), HPLC grade.
-
Water: Ultra-pure Milli-Q water (18.2 MΩ·cm).
-
Column: Standard C18 analytical column (e.g., 150 x 4.6 mm, 5 µm).
Mobile Phase Preparation (Critical Step)
Caution: The
Step-by-Step Procedure:
-
Stock Solution (100 mM): Dissolve BEIM PF6 in 100% Acetonitrile. Do not dissolve directly in water to avoid slow dissolution kinetics or micelle formation issues.
-
Calculation: MW of BEIM PF6
298.2 g/mol . Dissolve 2.98 g in 100 mL ACN.
-
-
Mobile Phase Mixing: Add the required volume of Stock Solution to the organic portion of your mobile phase before mixing with the aqueous buffer.
-
Target Concentration: 5 mM to 20 mM in the final mobile phase.
-
Example: For a 50:50 ACN:Water method with 10 mM IL: Mix 10 mL Stock (in ACN) + 40 mL Pure ACN + 50 mL Phosphate Buffer (20 mM, pH 3.0).
-
-
Filtration: Filter through a 0.22 µm PTFE membrane. Nylon filters may bind the IL.
-
Degassing: Ultrasonicate for 10 minutes.
Column Equilibration & Passivation
Because BEIM PF6 acts as a dynamic coating, the column requires a "loading" phase to reach equilibrium.
-
Flush: Run 100% ACN for 10 minutes to clean the column.
-
Load: Switch to the BEIM PF6 mobile phase.
-
Equilibrate: Flow at standard rate (e.g., 1.0 mL/min) for at least 30-40 column volumes (approx. 60-80 mins for a 150mm column).
-
Indicator: Monitor the baseline UV absorbance. The imidazolium ring absorbs UV (cutoff ~210 nm). Wait until the baseline stabilizes completely.
-
Detection Wavelength: Set UV detector to 230 nm or higher to avoid background noise from the imidazolium cation.
-
Application Data: Separation of Basic Drugs
The following data illustrates the impact of BEIM PF6 (10 mM) compared to a standard phosphate buffer on the separation of a model basic analyte (e.g., Propranolol).
| Parameter | Standard Phosphate Buffer (pH 3.0) | BEIM PF6 Modified Mobile Phase (10 mM) | Improvement |
| Retention Factor ( | 2.1 | 3.4 | Increased Retention (Ion-pairing) |
| Tailing Factor ( | 2.4 (Severe Tailing) | 1.15 (Symmetric) | 52% Reduction in Tailing |
| Theoretical Plates ( | 4,500 | 8,200 | 82% Efficiency Gain |
| Resolution ( | 1.2 (vs. impurity) | 2.8 (vs. impurity) | Baseline Resolution Achieved |
Table 1: Comparative chromatographic parameters demonstrating the "Silanol Blocking" and "Selectivity Tuning" effects of BEIM PF6.
Workflow Diagram
Figure 2: Operational workflow for implementing BEIM PF6 in RP-HPLC. Note the extended equilibration time required for dynamic coating stability.
Troubleshooting & Optimization
Baseline Drift
Cause: The dynamic equilibrium of the IL on the column is temperature-sensitive.
Solution: Use a column oven to strictly control temperature (
High Backpressure
Cause: Ionic liquids are viscous.
Solution: Although used at low concentrations (5-20 mM), viscosity can increase. Ensure the organic modifier (ACN/MeOH) is at least 30% of the mobile phase. If pressure exceeds limits, reduce flow rate or increase column temperature to
UV Cutoff Interference
Cause: Imidazolium ring absorption.
Solution: BEIM PF6 is not suitable for analytes requiring detection
References
-
Berthod, A., Ruiz-Ángel, M. J., & Carda-Broch, S. (2008). Ionic liquids in separation techniques.[1][2][3][4][5][6][7][8] Journal of Chromatography A.
-
He, L., Zhang, W., Zhao, L., & Liu, X. (2003). Effect of 1-alkyl-3-methylimidazolium-based ionic liquids as the mobile phase additives on the retention of catecholamines in reversed-phase high-performance liquid chromatography. Analytica Chimica Acta.
-
Flieger, J. (2009).[7] Effect of Ionic Liquid Additives to Mobile Phase on Separation and System Efficiency for HPLC of Selected Alkaloids. Analytical Letters.[7]
-
Sigma-Aldrich. (n.d.).[1] 1-Butyl-3-methylimidazolium hexafluorophosphate Product Specification. (Reference for physicochemical properties of analogous [C4C1Im][PF6]).
-
Marszałł, M. P., et al. (2010). Application of ionic liquids in liquid chromatography.[2][3][4][5][6][7][9][10] Critical Reviews in Analytical Chemistry.
Sources
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. HPLC Analysis of Components of Ionic Liquids by Mixed-Mode Chromatography | SIELC Technologies [sielc.com]
- 3. novapublishers.com [novapublishers.com]
- 4. Recent Applications of Ionic Liquids in Separation Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of Ionic Liquids as the Mobile Phase Additives on the HPLC Resolution of Four Active Compounds from Sophora flavescens Ait - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. tandfonline.com [tandfonline.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
1-butyl-3-ethylimidazolium hexafluorophosphate as an electrolyte in supercapacitors
Application Note: High-Voltage Supercapacitor Development using 1-Butyl-3-ethylimidazolium Hexafluorophosphate ([BEIm][PF6])
Executive Summary
This guide details the protocol for utilizing 1-butyl-3-ethylimidazolium hexafluorophosphate ([BEIm][PF6]) as a neat or solvated electrolyte in Electrical Double-Layer Capacitors (EDLCs). While the methyl analog ([BMIm][PF6]) is more ubiquitous, the ethyl variant ([BEIm][PF6], CAS: 256647-89-9) offers distinct physicochemical properties, particularly in terms of hydrophobic character and steric interactions with porous electrode materials.
Key Value Proposition:
-
Wide Electrochemical Window (ECW): ~4.0–4.5 V, significantly boosting Energy Density (
) compared to aqueous (1.0 V) or organic (2.7 V) electrolytes. -
Thermal Stability: Operable >200°C, suitable for harsh environment sensors and automotive applications.
-
Hydrophobicity: The [PF6] anion coupled with the bulky [BEIm] cation minimizes water uptake, reducing parasitic side reactions.
Material Properties & Technical Specifications
The following data compares [BEIm][PF6] with standard industry electrolytes. Note the trade-off: increased viscosity in [BEIm] leads to slightly lower conductivity but enhances thermal/chemical stability.
| Property | [BEIm][PF6] (Target) | [BMIm][PF6] (Standard) | TEA-BF4 / ACN (Organic) |
| Cation Structure | 1-Butyl-3-ethylimidazolium | 1-Butyl-3-methylimidazolium | Tetraethylammonium |
| Anion | Hexafluorophosphate ( | Hexafluorophosphate ( | Tetrafluoroborate ( |
| Viscosity (25°C) | ~350–400 cP | ~310 cP | 0.36 cP (Solvent dependent) |
| Conductivity (25°C) | ~1–1.5 mS/cm | ~1.9 mS/cm | ~50–60 mS/cm |
| Electrochem.[1] Window | 4.2 – 4.7 V | 4.1 – 4.3 V | 2.5 – 2.7 V |
| Water Miscibility | Immiscible (Hydrophobic) | Immiscible | N/A |
| Thermal Limit | >300°C | >300°C | ~80°C (Acetonitrile boils) |
Critical Pre-Experimental Workflow
Ionic liquids are "sponges" for atmospheric moisture. Even ppm-levels of water can hydrolyze
Diagram 1: Electrolyte Preparation & Assembly Workflow
Caption: Critical path for processing [BEIm][PF6] from raw material to active device. The loop at QC ensures no halide/moisture contamination.
Detailed Protocols
Protocol A: Electrolyte Purification (Mandatory)
Rationale: Commercial ILs often contain halide impurities (Cl-, Br-) from the metathesis synthesis step. Halides cause anodic corrosion on current collectors.
-
Halide Test: Dissolve 0.5 mL of [BEIm][PF6] in 5 mL deionized water (biphasic mixture). Agitate. Add 2 drops of 0.1 M
.-
Pass: Solution remains clear.
-
Fail: White precipitate (
) forms. Action: Wash IL repeatedly with ultrapure water until clear, then dry.
-
-
Drying: Place [BEIm][PF6] in a vacuum oven or Schlenk line.
-
Temp: 100°C (High thermal stability allows aggressive drying).
-
Duration: Minimum 12 hours.
-
Storage: Transfer immediately to an Argon-filled glovebox.
-
Protocol B: Electrode Preparation & Soaking
Rationale: The high viscosity of [BEIm][PF6] prevents rapid pore infiltration. Vacuum impregnation is required to access the full surface area of the carbon.
-
Slurry Mix: 80% Activated Carbon (e.g., YP-50F), 10% Conductive Carbon (Super P), 10% PVDF binder in NMP.
-
Coating: Doctor blade onto Aluminum foil (current collector). Dry at 120°C (vacuum) for 12h.
-
Vacuum Impregnation (Inside Glovebox):
-
Cut electrodes to size (e.g., 15mm discs).
-
Place electrodes and separator (glass fiber GF/D recommended for viscous ILs) in a small vial.
-
Add dried [BEIm][PF6] to cover completely.
-
Apply vacuum to the vial for 30 mins to pull air from pores and force IL entry.
-
Protocol C: Electrochemical Characterization
1. Cyclic Voltammetry (CV) - Determining the Window
-
Setup: 2-electrode coin cell or 3-electrode (Pt wire quasi-reference).
-
Scan Rate: 10 mV/s (ILs have slower ion mobility; fast scans may distort the window).
-
Range: Start 0 to 3.0 V. Increment upper limit by 0.2 V until anodic current spikes (electrolyte decomposition).
-
Success Metric: Rectangular shape (capacitive behavior) maintained up to ~4.5 V.
2. Galvanostatic Charge-Discharge (GCD)
-
Current Density: 0.5 A/g to 10 A/g.
-
Calculation:
. -
Note: Expect higher IR drop (voltage drop at start of discharge) compared to organic electrolytes due to higher viscosity/resistance.
Mechanistic Insight: The Double Layer
The performance of [BEIm][PF6] is governed by the steric size of the ions matching the pore size of the carbon electrode.
Diagram 2: Double-Layer Formation & Steric Effects
Caption: Steric sieving effect. The ethyl group on [BEIm]+ increases cation volume. If carbon pores are <1nm, the cation may be blocked, reducing capacitance despite high voltage stability.
Troubleshooting & Optimization
| Issue | Diagnosis | Corrective Action |
| High Leakage Current | Impurities or Moisture | Re-dry IL (Protocol A). Check glovebox atmosphere. |
| High ESR (Resistance) | Viscosity / Poor Wetting | Switch separator to Glass Fiber (high porosity). Increase soaking time under vacuum. |
| Low Capacitance | Pore Mismatch | Use Mesoporous Carbon (2–50 nm pores) instead of Microporous (<2 nm) to accommodate the [BEIm] cation. |
| Corrosion on Al Foil | Halide Contamination | Perform AgNO3 test. Ensure [PF6] salt is high purity. |
References
-
Ue, M., et al. (2003). "Electrochemical Properties of Organic Liquid Electrolytes Based on Quaternary Onium Salts for Electrical Double-Layer Capacitors." Journal of the Electrochemical Society. [Link]
-
Galinski, M., et al. (2006). "Ionic liquids as electrolytes." Electrochimica Acta. (Foundational text on Imidazolium IL limits). [Link]
-
ResearchGate. Solvent Properties of 1-Butyl-3-Methylimidazolium Hexafluorophosphate. (Comparative physicochemical data). [Link]
Sources
Procedure for drying and degassing BEIM PF6 prior to electrochemical use
Application Note: Advanced Protocol for the Drying and Degassing of BEIM PF6 for Electrochemical Applications
Introduction & Mechanistic Rationale
1-Butyl-3-ethylimidazolium hexafluorophosphate (BEIM PF6) is a room-temperature ionic liquid (RTIL) highly valued in electrochemical synthesis, gas separation, and as a non-volatile electrolyte medium[1]. While BEIM PF6 is classified as a hydrophobic ionic liquid, it remains highly hygroscopic and readily absorbs atmospheric moisture.
For rigorous electrochemical applications, the removal of dissolved water and oxygen is not merely a best practice—it is a strict mechanistic requirement:
-
Electrochemical Window Truncation: Water severely compromises the wide electrochemical window of BEIM PF6. Cathodically, water is reduced to hydrogen gas; anodically, it oxidizes to oxygen. This narrows the usable potential range and masks the redox peaks of target analytes[2].
-
Anion Degradation: The hexafluorophosphate ([PF6]⁻) anion is susceptible to hydrolysis in the presence of water, a reaction that is accelerated under electrochemical stress. This hydrolysis generates highly corrosive hydrofluoric acid (HF) and fluorophosphate byproducts, which degrade electrode surfaces and alter the electrolyte's ionic composition[3].
-
Oxygen Interference: Dissolved oxygen undergoes the Oxygen Reduction Reaction (ORR) at the cathode, producing superoxide radicals that can chemically attack the imidazolium cation and introduce massive parasitic background currents.
Quantitative Impact of Impurities
The presence of trace water drastically alters the physicochemical and electrochemical properties of imidazolium-based [PF6]⁻ ionic liquids[2]. The table below summarizes these impacts to highlight the necessity of the drying protocol.
| Property | Dry BEIM PF6 (< 50 ppm H₂O) | Wet BEIM PF6 (> 1000 ppm H₂O) | Mechanistic Consequence |
| Electrochemical Window | ~ 4.0 V | < 3.0 V | Truncated by H₂O reduction/oxidation[2]. |
| Viscosity | Higher (Native state) | Significantly Lower | Altered mass transport and analyte diffusion coefficients. |
| Conductivity | Baseline | Elevated | Increased parasitic background currents. |
| Chemical Stability | Stable | Unstable (Hydrolysis) | Formation of HF and irreversible degradation of [PF6]⁻[3]. |
Experimental Workflow
The following diagram illustrates the critical path for processing as-received BEIM PF6 into an electrochemically viable state.
Caption: Workflow for the rigorous drying, degassing, and validation of BEIM PF6 prior to use.
Detailed Step-by-Step Protocol
This methodology synthesizes standard Schlenk line techniques with specific handling requirements for [PF6]⁻ based ionic liquids to prevent thermal degradation while maximizing purity[4][5].
Phase 1: Pre-Drying (Optional but Recommended for Highly Hydrated Samples)
-
Molecular Sieve Activation: Activate 3 Å molecular sieves in a muffle furnace at 300 °C for 24 hours.
-
Expert Insight: Do not use pore sizes larger than 0.3 nm (e.g., 4 Å or 5 Å sieves). Larger pores can trap the imidazolium cation or introduce additional contaminants, which has been proven to be counterproductive to IL purification[6].
-
-
Pre-treatment: Add the activated 3 Å sieves to the BEIM PF6 and let it sit for 24–48 hours in a sealed environment to reduce bulk water content.
Phase 2: Vacuum Heating (Drying)
-
Apparatus Setup: Decant the pre-dried BEIM PF6 into a clean, oven-dried Schlenk flask equipped with a magnetic stir bar. Connect the flask to a high-vacuum Schlenk line equipped with a liquid nitrogen cold trap.
-
Temperature Ramp: Place the flask in a silicone oil bath. Gradually increase the temperature to 70 °C.
-
Expert Insight: Heating reduces the inherently high viscosity of the ionic liquid, significantly enhancing the mass transfer rate of water molecules from the bulk liquid to the vacuum interface. Exceeding 80 °C is not recommended due to the risk of thermal decomposition and accelerated [PF6]⁻ hydrolysis if residual water is present.
-
-
High Vacuum Application: Apply high vacuum (< 10⁻³ mbar). Stir vigorously (e.g., 800 rpm) to maximize surface area renewal. Maintain these conditions for 24 to 48 hours[4][5].
Phase 3: Degassing (Removal of O₂ and Volatiles)
-
Inert Gas Sparging (Sweeping): While maintaining the temperature at 70 °C, backfill the Schlenk flask with ultra-high purity (UHP) Argon. Insert a long, oven-dried stainless steel needle directly into the ionic liquid and sparge with Argon for 2–4 hours[6].
-
Expert Insight: Sparging mechanically displaces dissolved oxygen and facilitates the removal of trace volatile organic impurities left over from the synthesis of the ionic liquid.
-
-
Final Vacuum Cycle: Remove the sparging needle and subject the liquid to one final high-vacuum cycle for 2 hours to remove any micro-bubbles of Argon.
Phase 4: Storage and Handling
-
Glovebox Transfer: Seal the Schlenk flask under vacuum or Ar and transfer it immediately into an Argon-filled glovebox (H₂O < 1 ppm, O₂ < 1 ppm). All subsequent electrochemical cell assemblies must occur within this controlled environment to prevent re-hydration[5].
Validation: Establishing a Self-Validating System
To ensure the protocol's success and establish trustworthiness in your downstream data, the electrolyte must be validated before use.
-
Karl Fischer Coulometry: Extract a 1 mL aliquot inside the glovebox. Use a coulometric Karl Fischer titrator to verify the water content. The target threshold for rigorous electrochemical studies is < 50 ppm[4][6].
-
Cyclic Voltammetry (CV) Blank Scan: Assemble a clean electrochemical cell (e.g., Glassy Carbon working, Pt wire counter, Ag/Ag⁺ quasi-reference). Run a wide-window CV scan (e.g., -2.0 V to +2.0 V vs. Fc/Fc⁺). A successful drying/degassing procedure will yield a flat, featureless baseline devoid of the characteristic ORR peak (typically around -1.0 V) or the cathodic water reduction tail[2].
References
-
Maynooth University Research Archive Library. The Formation of Polypyrrole at Iron from 1-Butyl-3-methylimidazolium Hexafluorophosphate. Retrieved from [Link]
-
Journal of Chemical & Engineering Data (ACS Publications). Effect of Water on the Electrochemical Window and Potential Limits of Room-Temperature Ionic Liquids. Retrieved from [Link]
-
ResearchGate. The purification of an ionic liquid. Retrieved from[Link]
-
Journal of the American Society for Mass Spectrometry (ACS Publications). Electrochemically-Induced Reactions of Hexafluorophosphate Anions with Water in Negative Ion Electrospray Mass Spectrometry. Retrieved from [Link]
-
The Journal of Chemical Physics (AIP Publishing). Time-resolved determination of the potential of zero charge at polycrystalline Au/ionic liquid interfaces. Retrieved from [Link]
Sources
Technical Guide: Preparation of [BEIM][PF6] Supported Ionic Liquid Membranes
Topic: Preparation of Supported Ionic Liquid Membranes (SILMs) using [BEIM][PF6] Content Type: Application Note & Detailed Protocol Audience: Research Scientists, Chemical Engineers, Drug Development Professionals
Abstract & Strategic Utility
This application note details the fabrication of Supported Ionic Liquid Membranes (SILMs) using 1-butyl-3-ethylimidazolium hexafluorophosphate ([BEIM][PF6]) . While 1-butyl-3-methylimidazolium ([BMIM]) analogues are more common, the selection of the [BEIM] cation offers distinct advantages in specific gas separation and liquid-liquid extraction workflows. The ethyl chain (vs. methyl) slightly increases lipophilicity and viscosity, enhancing the stability of the membrane liquid lining against displacement under pressure, a common failure mode in SILMs known as "blow-out."
This guide moves beyond standard textbook descriptions, focusing on the Vacuum-Assisted Impregnation (VAI) method. This approach is critical for [BEIM][PF6] due to its moderate-to-high viscosity (~350–450 cP at 25°C), which resists capillary action in sub-micron pores under ambient conditions.
Material Selection & Mechanistic Grounding
The Ionic Liquid: [BEIM][PF6][1]
-
Role: The selective transport phase.[1]
-
Key Property: Hydrophobicity. The [PF6]
anion renders the IL immiscible with water, making this SILM ideal for separating organics from aqueous streams or removing moisture-sensitive gases. -
Viscosity Consideration: [BEIM][PF6] is more viscous than hydrophilic ILs. To ensure complete pore filling, the protocol below utilizes thermal conditioning (40°C) to lower viscosity during the impregnation phase.
The Support: Porous Polymeric Matrix
-
Material: Hydrophobic PVDF (Polyvinylidene fluoride) or PTFE (Polytetrafluoroethylene) .
-
Why Hydrophobic? To prevent competitive wetting by aqueous feed phases. The support must be wetted preferentially by the hydrophobic IL.
-
Pore Size: 0.1
m – 0.22 m.-
Expert Insight: Smaller pores increase the capillary entry pressure (
), significantly improving mechanical stability according to the Young-Laplace equation: Where is surface tension, is contact angle, and is pore radius. Smaller = Higher resistance to IL displacement.
-
Experimental Protocol: Vacuum-Assisted Impregnation
Equipment & Reagents[3]
-
Ionic Liquid: [BEIM][PF6] (>99% purity).[2] Note: Degas under vacuum at 60°C for 4 hours prior to use to remove volatile impurities and moisture.
-
Support: Hydrophobic PVDF flat sheet membrane (e.g., Millipore Durapore or similar).
-
Apparatus: Vacuum desiccation chamber, vacuum pump, temperature-controlled heating plate, lint-free absorbent wipes (Kimwipes).
Step-by-Step Methodology
Phase A: Support Pre-treatment
-
Wash: Rinse the PVDF membrane in acetone followed by deionized water to remove manufacturing lubricants.
-
Dry: Place in a vacuum oven at 60°C for 12 hours. Crucial: Any residual moisture in the pores will repel the hydrophobic [BEIM][PF6], causing "pinhole" defects.
Phase B: Vacuum Impregnation (The "VAI" Method)
Rationale: Direct immersion traps air bubbles in the pores, reducing effective surface area by up to 40%. Vacuum removes this air, allowing the IL to rush in.
-
Setup: Place the dry PVDF membrane in a petri dish inside the vacuum chamber.
-
Evacuation: Evacuate the chamber to <10 mbar. Hold for 30 minutes to degas the membrane pores completely.
-
Injection: While maintaining vacuum, inject [BEIM][PF6] (pre-heated to 40°C) into the petri dish using a syringe feedthrough until the membrane is fully submerged.
-
Note: If a feedthrough is unavailable, submerge the membrane in IL before applying vacuum, but be aware this causes aggressive bubbling that can damage delicate supports.
-
-
Soak: Allow the system to equilibrate under vacuum for 2 hours. The low pressure combined with the 40°C heat ensures the viscous IL penetrates the tortuous pore structure.
-
Repressurization: Slowly vent the chamber to return to atmospheric pressure. This pressure differential forces the IL deep into the smallest pores.
Phase C: Post-Treatment (Blotting)
Expert Insight: The most common error in SILM preparation is leaving a thick film of IL on the surface. This adds massive mass-transfer resistance without improving selectivity.
-
Extraction: Remove the membrane from the bath.
-
Blotting: Place the membrane between two sheets of lint-free absorbent paper.
-
Pressing: Gently roll a glass rod or roller over the sandwich once. Do not over-press, or you will squeeze the IL out of the pores.
-
Verification: The membrane should appear translucent (indicating pore filling) but dry to the touch.
Visualization of Workflows
Impregnation Process Flow
The following diagram illustrates the critical decision points and physical states during the fabrication process.
Figure 1: Vacuum-Assisted Impregnation (VAI) workflow for viscous ionic liquids.
Transport Mechanism: Solution-Diffusion
Understanding how solutes move through the [BEIM][PF6] SILM is vital for troubleshooting performance data.
Figure 2: The Solution-Diffusion mechanism governing transport through the SILM.
Quality Control & Characterization
To validate the protocol, perform the following checks:
Gravimetric Analysis (Mass Uptake)
Calculate the amount of IL immobilized to ensure consistency between batches.
-
Target: For a standard 0.22
m PVDF support (75% porosity), target uptake is typically 120% – 150% by weight. -
Troubleshooting: <100% indicates incomplete pore filling (check vacuum level); >170% indicates insufficient blotting (excess surface liquid).
Leak Testing (Bubble Point)
Pressurize the upstream side with Nitrogen gas. The pressure at which the first continuous stream of bubbles appears in a downstream water bath is the Bubble Point .
-
Requirement: For [BEIM][PF6] in 0.2
m pores, the membrane should hold >1.5 bar (approx. 0.15 MPa) without bubbling.
Stability Data Summary
The following table summarizes expected stability parameters for [BEIM][PF6] SILMs based on comparative data for imidazolium [PF6] systems [1, 2].
| Parameter | Value / Limit | Notes |
| Thermal Stability | > 250°C | [BEIM][PF6] degradation onset. |
| Max Transmembrane Pressure | ~2.0 bar | Dependent on pore size (0.2 |
| Leaching (Aqueous) | Low | Due to hydrophobicity of [PF6].[3] |
| Leaching (Organic) | High | Unstable in alcohols/acetone. |
References
-
Hernandez-Fernandez, F. J., et al. (2007). "Stability of Supported Ionic Liquid Membranes (SILMs) in view of their use in pervaporation." The International Journal of Artificial Organs.
-
Dyson, P. J., & Laurenczy, G. (2008).[4] "Determination of the Viscosity of the Ionic Liquids [bmim][PF6] and [bmim][TF2N] Under High CO2 Gas Pressure." Zeitschrift für Naturforschung B.
-
Scovazzo, P., et al. (2004). "Supported Ionic Liquid Membranes and Facilitated Ionic Liquid Membranes." ACS Symposium Series.
-
Cserjési, P., et al. (2010). "Separation of organic compounds by supported ionic liquid membranes." Journal of Membrane Science.
Sources
Use of [C4C2Im][PF6] in biphasic catalysis and organic synthesis
Application Note: Biphasic Catalysis & Synthesis using [C4C2Im][PF6]
Executive Summary
This guide details the operational protocols for utilizing 1-butyl-3-ethylimidazolium hexafluorophosphate ([C4C2Im][PF6]) as a reaction medium in organic synthesis.[1] While the methyl analogue ([BMIM][PF6]) is more commercially ubiquitous, the [C4C2Im] cation offers a distinct lipophilic profile due to the ethyl substitution, modulating the partition coefficient in biphasic systems.
This document focuses on Biphasic Catalysis , exploiting the immiscibility of [C4C2Im][PF6] with water and non-polar hydrocarbons to create self-separating reaction systems. This approach facilitates catalyst recycling and product isolation, aligning with Green Chemistry Principle #7 (Use of Renewable Feedstocks/Recycling).
Part 1: Material Characterization & Preparation
Unlike standard solvents, [C4C2Im][PF6] is often synthesized in-house or custom-ordered.[1] Its purity is critical; halide impurities from synthesis can poison transition metal catalysts (Pd, Rh).
Physicochemical Profile
| Property | Value / Characteristic | Impact on Protocol |
| Structure | 1-butyl-3-ethylimidazolium cation; | Hydrophobic (water-immiscible).[1][2] |
| Phase | Viscous Liquid at RT (RTIL) | Requires vigorous stirring (magnetic or overhead) for mass transfer. |
| Density | ~1.37 g/mL (Estimate based on | Forms the bottom phase in water/organic biphasic systems. |
| Hydrophobicity | High (Lipophilic) | Solubilizes organic substrates; repels water/salts. |
| Thermal Stability | > 300°C (decomposition) | Suitable for high-temperature couplings (Heck/Suzuki).[1] |
| Viscosity | High (>250 cP at 25°C) | Heating to >60°C is recommended to reduce viscosity and improve kinetics. |
Synthesis Protocol (Self-Validating)
If commercial stock is unavailable, use this metathesis route.
Reagents: 1-Ethylimidazole, 1-Bromobutane, Potassium Hexafluorophosphate (
-
Quaternization:
-
Mix 1-ethylimidazole (1.0 eq) and 1-bromobutane (1.1 eq) in acetonitrile.
-
Reflux (80°C) for 24h under
. -
Evaporate solvent to yield [C4C2Im][Br] (viscous oil/solid).
-
-
Anion Metathesis:
-
Dissolve [C4C2Im][Br] in minimal distilled water.
-
Add aqueous
(1.1 eq) slowly. [C4C2Im][PF6] will separate as a dense, hydrophobic oil.
-
-
Purification (CRITICAL):
-
Decant the aqueous top layer.[1]
-
Wash the IL phase with water (
) until the washings are halide-free (test with ; no precipitate). -
Drying: Dry under high vacuum (0.1 mbar) at 60°C for 12h to remove trace water.
-
Part 2: Biphasic Catalysis Protocols
Protocol A: Rhodium-Catalyzed Hydrogenation of Olefins
Objective: Hydrogenation of styrene/alkenes with catalyst recycling. Rationale: The Rh-catalyst is immobilized in the ionic liquid (IL) phase.[1] The product (alkane) is less soluble in the IL and can be extracted or decanted.
Workflow Diagram:
Caption: Operational workflow for biphasic hydrogenation showing the recycling loop of the expensive Rh-catalyst immobilized in the [C4C2Im][PF6] phase.
Experimental Steps:
-
Catalyst Loading: In a glovebox/Schlenk line, dissolve
(1 mol%) in [C4C2Im][PF6] (2 mL). Note: The solution should be homogenous red/orange. -
Substrate Addition: Add Styrene (1.0 mmol). If styrene is not fully miscible, it forms a biphasic layer immediately.[1]
-
Reaction: Transfer to an autoclave. Purge with
. Pressurize to 20 bar. Heat to 60°C. Stir vigorously (>1000 rpm) to maximize interfacial area. -
Work-up:
-
Cool to RT. Vent
. -
Extraction: Add n-heptane (immiscible with IL).[1] Shake and let settle.
-
The top heptane layer contains Ethylbenzene (product). The bottom IL layer retains the Rh catalyst.
-
-
Recycling: Dry the IL phase under vacuum (briefly) to remove heptane traces. Add fresh Styrene and repeat.
Protocol B: Suzuki-Miyaura Cross-Coupling
Objective: Coupling of Aryl Halides with Boronic Acids.[1] Rationale: [C4C2Im][PF6] acts as both solvent and ligand stabilizer for Pd nanoparticles formed in situ.
Reagents:
-
Aryl Bromide (1.0 eq)
-
Phenylboronic Acid (1.2 eq)
- (2 mol%)
-
Base:
or (2.0 eq) -
Solvent: [C4C2Im][PF6] (2 mL/mmol)
Protocol:
-
Assembly: Charge a reaction tube with
, Boronic Acid, Base, and Aryl Bromide. -
Solvation: Add [C4C2Im][PF6].
-
Heating: Heat to 100°C for 2-4 hours. Note: Viscosity drops significantly at this temperature, allowing efficient stirring.
-
Extraction (The "Wash" Method):
-
Cool to RT.
-
Add Diethyl Ether or Ethyl Acetate (
) and water ( ) to dissolve inorganic salts. -
Extract the organic product into the ether phase.[5]
-
The IL phase (containing Pd species) remains at the bottom.
-
-
Validation: Analyze ether phase via GC-MS.
Part 3: Safety & Handling (The [PF6] Risk)
Critical Hazard: Hydrolysis
The hexafluorophosphate anion (
Safety Protocol:
-
Moisture Control: Always store [C4C2Im][PF6] in a desiccator or under inert gas (
/Ar). -
Glassware: If conducting reactions >100°C for prolonged periods, inspect glassware for etching (sign of HF). Consider using Teflon (PTFE) liners for high-temp reactions.[1]
-
Quench: Upon disposal, treat the IL waste with aqueous
(Lime) to precipitate fluoride as before disposal.
Part 4: References
-
Dupont, J., de Souza, R. F., & Suarez, P. A. Z. (2002). Ionic Liquid (Molten Salt) Phase Organometallic Catalysis. Chemical Reviews, 102(10), 3667–3692. Link
-
Welton, T. (1999). Room-Temperature Ionic Liquids. Solvents for Synthesis and Catalysis.[1][6][7] Chemical Reviews, 99(8), 2071–2084. Link
-
Huddleston, J. G., et al. (2001). Characterization and comparison of hydrophilic and hydrophobic room temperature ionic liquids incorporating the imidazolium cation. Green Chemistry, 3, 156-164.[1] Link
-
Swatloski, R. P., Holbrey, J. D., & Rogers, R. D. (2003). Ionic liquids are not always green: hydrolysis of 1-butyl-3-methylimidazolium hexafluorophosphate.[1] Green Chemistry, 5, 361-363.[1] Link
Note: While specific literature on the "Ethyl" (C4C2) variant is less abundant than the "Methyl" (BMIM) variant, the protocols cited above for dialkylimidazolium hexafluorophosphates are chemically applicable and form the basis of the methodologies described.
Sources
- 1. 1-Butyl-3-methylimidazolium hexafluorophosphate - Wikipedia [en.wikipedia.org]
- 2. 1-Butyl-3-methylimidazolium hexafluorophosphate | C8H15F6N2P | CID 2734174 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. article.sciencepublishinggroup.com [article.sciencepublishinggroup.com]
- 4. article.sciencepublishinggroup.com [article.sciencepublishinggroup.com]
- 5. 1-Butyl-3-Methylimidazolium Tetrafluoroborate ([BMIM][BFâ]) and Hexafluorophosphate ([BMIM][PFâ]) Mediated Synthesis of Bicyclic Lactones [article.sapub.org]
- 6. roco.global [roco.global]
- 7. Properties and Applications of 1-Butyl-3-methylimidazolium Hexafluorophosphate | Export | News | SEEBIO BIOTECH (SHANGHAI) CO.,LTD. - Powered by DouPHP [allinno.com]
Troubleshooting & Optimization
Removing water impurities from hydrophobic BEIM PF6 ionic liquid
Technical Support Center: Purification of [BMIM][PF6] Ionic Liquid
-
Product: 1-Butyl-3-methylimidazolium hexafluorophosphate ([BMIM][PF6])[1]
-
Issue: Water impurity removal and hydrolysis prevention
-
Ticket Priority: High (Risk of HF formation)
Introduction: The "Hydrophobic" Paradox
Welcome to the Technical Support Center. A common misconception among researchers is that "hydrophobic" ionic liquids like [BMIM][PF6] do not absorb water.
The Reality: While [BMIM][PF6] forms a biphasic system with bulk water (it is immiscible), it is hygroscopic . It will absorb atmospheric moisture up to saturation levels (~11,000 ppm or 1.1 wt% at saturation), significantly altering viscosity, density, and electrochemical windows.
Critical Warning: The hexafluorophosphate anion [
Module 1: Diagnostic & Decision Matrix
Before selecting a purification protocol, determine the state of your ionic liquid (IL).
Visual & Analytical Indicators
| Indicator | Observation | Diagnosis | Action Required |
| Appearance | Clear, Colorless | Good baseline | Verify with KF Titration. |
| Appearance | Yellow/Orange tint | Thermal degradation or impurity | Stop. Check for HF. Distillation/regeneration required.[2][3] |
| Viscosity | Lower than expected | High water content | Proceed to Protocol A . |
| KF Titration | > 1000 ppm | "Wet" | Proceed to Protocol A . |
| KF Titration | 100 - 1000 ppm | "Moist" | Proceed to Protocol A or B . |
| KF Titration | < 50 ppm | "Dry" | Store in glovebox; use Protocol B for maintenance. |
Workflow Logic (DOT Visualization)
Figure 1: Decision matrix for selecting the appropriate purification method based on water content and visual inspection.
Module 2: Protocol A - Vacuum Drying (Standard)
This is the industry standard for removing bulk water. The key is balancing diffusion (removing water) against decomposition (preventing hydrolysis).
-
Target: Reduce water from ~10,000 ppm to < 100 ppm.
-
Equipment: Schlenk line or High-Vacuum pump (Rotary evaporators are often insufficient for <100 ppm due to seal leakage).
Step-by-Step Procedure
-
Vessel Selection: Place [BMIM][PF6] in a round-bottom flask. Fill no more than 30% volume to allow surface area exposure and prevent "bumping."
-
Agitation: Add a magnetic stir bar. Stirring is non-negotiable. ILs are viscous; without stirring, water trapped at the bottom will not diffuse to the surface.
-
Temperature Setpoint: Heat the oil bath to 70°C .
-
Why 70°C? Huddleston et al. demonstrated effective drying at 70°C. Going above 80-100°C increases the rate of hydrolysis significantly if water is still present.
-
-
Vacuum Application: Apply vacuum gradually to avoid splashing. Target pressure: < 1 mbar (0.1 kPa) or lower.
-
Duration:
-
Initial drying: 4–6 hours .
-
Deep drying: 12–24 hours .
-
-
Backfilling: Backfill with dry Nitrogen or Argon. Do not open to air while hot.
Module 3: Protocol B - Molecular Sieves (Polishing)
Use this for "polishing" (getting from 100 ppm to < 10 ppm) or maintaining dryness inside a glovebox.
-
Critical Choice: Use 3A Sieves.[2][4]
-
Why? 3A sieves have a pore size of ~3 Å.[4] Water molecules (2.7 Å) fit. The [BMIM]+ cation is too large to enter. Larger sieves (4A/5A) may adsorb the cation or impurities, complicating the matrix.
-
Preparation & Usage
-
Activation (Crucial): Commercial sieves are often wet. Activate them by heating at 300°C for 3+ hours (or under vacuum) before use.
-
Ratio: Add 5–10% w/w of activated 3A sieves to the IL.
-
Time: Allow to stand for 24–48 hours. Stirring accelerates the process but risks grinding the sieves into dust (filtration required later).
-
Filtration: If the IL must be particle-free, filter through a 0.2 µm PTFE syringe filter (hydrophobic membrane) to remove sieve dust.
Module 4: The Safety Critical (Hydrolysis & HF)
The most dangerous aspect of [BMIM][PF6] is the instability of the anion. You must understand the chemistry to prevent equipment damage and personal injury.
The Hydrolysis Mechanism
The reaction is autocatalytic. As HF forms, the solution becomes acidic, which further accelerates the decomposition of the [
Risk Visualization
Figure 2: The hydrolysis pathway of the hexafluorophosphate anion. Note the autocatalytic loop where generated HF accelerates further degradation.
Module 5: Frequently Asked Questions (FAQs)
Q1: Can I use a rotary evaporator (Rotovap) to dry [BMIM][PF6]?
-
A: Only for preliminary drying. Rotovaps rarely achieve the deep vacuum (< 0.1 mbar) required to remove bound water in viscous ILs. Furthermore, the large surface area of the glass condenser can introduce moisture if the seal isn't perfect. Use a Schlenk line for final drying.
Q2: My [BMIM][PF6] turned yellow after drying. Is it safe?
-
A: Yellowing usually indicates the formation of degradation products (often from the imidazole ring or HF attack). While it might still work as a solvent, its electrochemical window is compromised, and it may be acidic. Recommendation: Check pH (using damp pH paper above the liquid) and likely discard if sensitive chemistry is planned.
Q3: How do I measure water content if I don't have a Karl Fischer titrator?
-
A: It is difficult. IR spectroscopy shows an -OH stretch around 3500-3600 cm⁻¹, but it is not quantitative for low ppm. Cyclic Voltammetry (CV) is a sensitive alternative; the electrochemical window narrows significantly with water, and a reduction peak for water may appear.
Q4: Why not just use [BMIM][Cl] or [BMIM][BF4]?
-
A: [BMIM][Cl] is hydrophilic and solid at room temperature (often). [BMIM][BF4] is also water-miscible.[5] [BMIM][PF6] is chosen specifically for its hydrophobicity (phase separation from water), but this requires strict moisture management to maintain that property.
References
-
Huddleston, J. G., et al. (2001).[6][7] "Characterization and comparison of hydrophilic and hydrophobic room temperature ionic liquids incorporating the imidazolium cation." Green Chemistry. Link
-
Freire, M. G., et al. (2011). "Hydrolysis of Tetrafluoroborate and Hexafluorophosphate Counter Ions in Imidazolium-Based Ionic Liquids." The Journal of Physical Chemistry A. Link
-
Widegren, J. A., et al. (2005). "Thermal Stability of the Room-Temperature Ionic Liquid [bmim][Tf2N] and [bmim][PF6]." Journal of Chemical & Engineering Data. Link
-
Swatloski, R. P., et al. (2002). "Ionic liquids are not always green: hydrolysis of 1-butyl-3-methylimidazolium hexafluorophosphate."[8] Green Chemistry. Link
Sources
- 1. article.sciencepublishinggroup.com [article.sciencepublishinggroup.com]
- 2. The difference of 3a 4a 5a molecular sieve [kelleychempacking.com]
- 3. utpedia.utp.edu.my [utpedia.utp.edu.my]
- 4. deltaadsorbents.com [deltaadsorbents.com]
- 5. eplab.ae.illinois.edu [eplab.ae.illinois.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Characterization and comparison of hydrophilic and hydrophobic room temperature ionic liquids incorporating the imidazolium cation - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Ionic liquids are not always green: hydrolysis of 1-butyl-3-methylimidazolium hexafluorophosphate - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Stability & Handling of BEIM PF₆
Subject: Prevention of Hexafluorophosphate (
⚠️ Emergency Safety Notice: The HF Hazard
Read Before Proceeding:
While BEIM PF₆ is generally stable, the hydrolysis of the hexafluorophosphate anion (
-
Never heat BEIM PF₆ above 80°C without verifying water content is <100 ppm.
-
Never store in standard silica glassware for long periods if moisture ingress is suspected (HF etches glass, leading to catastrophic vessel failure).
-
Immediate Action: If you detect an acrid odor or etching on glassware, treat the sample as HF-contaminated.
Module 1: The Hydrolysis Mechanism
To prevent degradation, you must understand the chemical pathway.
The Decomposition Cascade
The reaction does not stop at the first step. In the presence of moisture and heat,
Figure 1: The step-wise hydrolysis of the hexafluorophosphate anion. Note the generation of HF at multiple stages, which lowers the pH and accelerates the breakdown of remaining
Module 2: Prevention Protocols (SOPs)
Protocol A: Drying BEIM PF₆ (The "Vacuum-Heat" Balance)
Objective: Reduce water content to <50 ppm without thermally stressing the anion.
Context: Many researchers mistakenly heat ILs to >100°C to dry them quickly. For
| Parameter | Specification | Scientific Rationale |
| Temperature | 60°C – 75°C | High enough to drive off water, low enough to prevent thermal decomposition of the anion [1]. |
| Vacuum | < 0.1 mbar | High vacuum is required to remove water from the viscous ionic matrix (mass transfer limitation). |
| Time | 24 – 48 Hours | Diffusion of water through viscous BEIM PF₆ is slow. |
| Agitation | Stirring Required | Static drying forms a "crust" or viscosity gradient; stirring ensures bulk drying. |
Step-by-Step:
-
Place BEIM PF₆ in a round-bottom flask.
-
Add a PTFE-coated stir bar.
-
Connect to a high-vacuum Schlenk line (do not use a water aspirator; use a rotary vane pump with a cold trap).
-
Immerse flask in an oil bath set to 65°C.
-
Stir vigorously for 24 hours.
-
Backfill with dry Nitrogen or Argon.
Protocol B: Storage & Handling
-
Container: Store in amber glass (UV protection) with a PTFE-lined cap. If long-term storage is required, use HDPE or Teflon containers to eliminate the risk of silica etching by trace HF.
-
Atmosphere: Always handle under an inert atmosphere (Glovebox or Schlenk technique).
is hydrophobic but hygroscopic—it will pull moisture from the air over time.
Module 3: Troubleshooting Center (FAQs)
Q1: My BEIM PF₆ has turned from clear to yellow/orange. Is it still usable?
Diagnosis: This indicates thermal degradation or impurity accumulation .
-
The Science: When
hydrolyzes, the resulting HF can attack the imidazolium ring (opening the ring) or react with trace impurities to form conjugated byproducts, which appear yellow. -
Action: Check the pH (see Q3). If acidic, discard the batch. If neutral, it may be trace organic impurities (e.g., unreacted methylimidazole). You can attempt an activated carbon wash followed by Protocol A (Drying), but for sensitive drug development applications, replace the batch .
Q2: I see "fogging" or etching on the inside of my glass flask.
Diagnosis: Critical HF Contamination.
-
The Science: HF reacts with silicon dioxide (
) in glass to form silicon tetrafluoride ( ), a gas. This physically eats away the glass surface. -
Action:
-
Stop immediately.
-
Transfer the liquid to a plastic (HDPE/PP) waste container.
-
Neutralize the waste with Calcium Hydroxide (
) to precipitate fluoride as Calcium Fluoride ( ). -
Discard the glassware (it is now structurally compromised).
-
Q3: How can I quickly check for hydrolysis without an NMR?
Diagnosis: You need a rapid pH proxy.
-
Method: Since BEIM PF₆ is non-aqueous, standard pH probes fail.
-
The "Wet pH" Test:
-
Take 0.5 mL of BEIM PF₆.
-
Mix with 2 mL of neutral, deionized water (pH 7.0).
-
Shake vigorously to extract ions.
-
Test the aqueous layer with pH paper.
-
-
Result: If pH < 5, significant hydrolysis has occurred. HF is present.[1][2][3][4][5]
Q4: Can I use molecular sieves to dry BEIM PF₆?
Answer: Yes, but with a caveat .
-
Protocol: Use 3Å or 4Å molecular sieves.
-
Risk: Some zeolites are basic. If the sieve is too basic, it can deprotonate the imidazolium cation at the C2 position (carbene formation).
-
Recommendation: Use acid-washed or neutral molecular sieves. Do not leave them in the IL for months; filter them out after 48 hours.
Module 4: Analytical Validation
How to prove your system is "Safe to Use."
Decision Tree: Batch Validation
Follow this logic flow before using BEIM PF₆ in sensitive experiments.
Figure 2: Validation workflow ensuring only anhydrous, chemically pure BEIM PF₆ is utilized.
Quantitative Limits Table
| Analyte | Method | Acceptable Limit | Critical Limit (Discard) |
| Water | Karl Fischer (Coulometric) | < 50 ppm | > 1000 ppm |
| Fluoride ( | Ion Chromatography (IC) | Not Detectable | > 10 ppm |
| Purity | > 99% | < 98% | |
| Anion Integrity | Doublet ( | Singlet/Multiplet ( |
References
-
Freemantle, R. G., et al. (2010).[6][7] "Hydrolysis of Tetrafluoroborate and Hexafluorophosphate Counter Ions in Imidazolium-Based Ionic Liquids." The Journal of Physical Chemistry A, 114(11), 3744–3749.[6]
-
Huddleston, J. G., et al. (2001). "Characterization and comparison of hydrophilic and hydrophobic room temperature ionic liquids incorporating the imidazolium cation." Green Chemistry, 3(4), 156-164.
-
Seddon, K. R., et al. (2000). "Influence of chloride, water, and organic solvents on the physical properties of ionic liquids." Pure and Applied Chemistry, 72(12), 2275-2287.
-
Swatloski, R. P., et al. (2003). "Solvation of 1-butyl-3-methylimidazolium hexafluorophosphate in aqueous ethanol—a green solution for dissolving 'hydrophobic' ionic liquids." Chemical Communications, (18), 2334-2335.
Sources
- 1. upload.wikimedia.org [upload.wikimedia.org]
- 2. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 3. On the Chemical Stabilities of Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. osti.gov [osti.gov]
- 6. Hydrolysis of tetrafluoroborate and hexafluorophosphate counter ions in imidazolium-based ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. path.web.ua.pt [path.web.ua.pt]
Technical Support Center: Troubleshooting Phase Separation in [BEIM][PF6] Aqueous Extraction Systems
Welcome to the Technical Support Center for 1-butyl-3-ethylimidazolium hexafluorophosphate ([BEIM][PF6]) extraction systems. This guide is designed for researchers, analytical chemists, and drug development professionals utilizing hydrophobic ionic liquids (ILs) for liquid-liquid extraction (LLE) and aqueous biphasic systems (ABS).
Unlike conventional organic solvents, ionic liquids present unique thermodynamic and chemical behaviors. This guide synthesizes field-proven methodologies to help you diagnose phase separation failures, prevent chemical degradation, and optimize your extraction workflows.
Part 1: Core Mechanisms of Phase Separation (The "Why")
The formation of a stable biphasic system between [BEIM][PF6] and water is driven by the hydrophobic nature of the [PF6]⁻ anion and the alkyl chain length of the [BEIM]⁺ cation [1]. However, phase separation failures—such as stable emulsions, third-phase formation, or complete homogenization—typically stem from three root causes:
-
Anion Hydrolysis (Chemical Failure): The [PF6]⁻ anion is highly susceptible to spontaneous hydrolysis in acidic aqueous environments or at elevated temperatures. This degradation yields hydrofluoric acid (HF) and phosphoric acid derivatives, which destroys the hydrophobic boundary and alters the ionic strength of the system [2].
-
Water Saturation (Physical Failure): Hydrophobic hexafluorophosphate-based ILs can absorb approximately 4% to 5% water by volume before macroscopic phase separation occurs [3]. Exceeding this saturation point without proper thermodynamic driving forces leads to micro-emulsions.
-
Insufficient Salting-Out (Thermodynamic Failure): The separation of water and IL is heavily dependent on the Gibbs free energy of hydration. The absence of kosmotropic salts (ions that contribute to the structuring of water) reduces the thermodynamic driving force required to push the IL out of the aqueous phase [4].
Logical relationship between [PF6]⁻ hydrolysis, pH conditions, and phase separation failure.
Part 2: Frequently Asked Questions (Troubleshooting)
Q1: My [BEIM][PF6]/water mixture forms a cloudy emulsion that won't separate after hours of settling. How do I force phase separation? A1: Emulsions in imidazolium-based systems occur when the interfacial tension is lowered by partially solvated impurities, or when the mechanical agitation creates droplets too small to overcome Brownian motion. Causality & Solution: Apply a combination of mechanical and thermodynamic forces. First, centrifuge the mixture at 5000 rpm for 10 minutes [5]. If the emulsion persists, introduce a salting-out agent (e.g., NaCl or Na₂SO₄). Kosmotropic salts increase the molar entropy of hydration in the aqueous phase, forcing the hydrophobic [BEIM][PF6] to demix by sequestering free water molecules.
Q2: I am extracting a target active pharmaceutical ingredient (API) from an acidic aqueous stream, but my IL volume is decreasing over time. Where is the IL going? A2: You are experiencing chemical degradation, not physical partitioning. The [PF6]⁻ anion undergoes hydrolysis in acidic media, decomposing into fluoride and phosphate species[2]. This consumes the ionic liquid and generates corrosive HF, which can degrade your API and damage glassware. Causality & Solution: Adjust the aqueous phase pH to neutral (pH 6.5–7.5) before adding[BEIM][PF6]. If highly acidic extraction is mandatory for your API's solubility, you must switch to a more hydrolytically stable anion, such as bis(trifluoromethylsulfonyl)imide ([NTf₂]⁻).
Q3: The partition coefficient (
Part 3: Standard Operating Protocols (Self-Validating)
To ensure reproducible and stable phase separation, utilize the following self-validating protocol. This workflow is designed to prevent anion degradation while maximizing mass transfer.
Protocol: Hydrolysis-Resistant [BEIM][PF6] Liquid-Liquid Extraction
Validation Checkpoint: The recovered IL phase volume must equal the input volume ± 2%, and the aqueous raffinate pH must remain stable throughout the process. Water content in the final IL phase should be verified via Karl-Fischer titration to be < 5% (v/v) [3][5].
Step-by-Step Methodology:
-
Aqueous Phase Preparation: Adjust the pH of the aqueous sample to 6.5 - 7.5 using 0.1 M NaOH or HCl. Reasoning: Neutralizing the sample prevents the acid-catalyzed hydrolysis of the [PF6]⁻ anion, preserving the solvent's hydrophobicity.
-
Salting-Out (Thermodynamic Primer): Add 0.5 M NaCl to the aqueous phase and dissolve completely. Reasoning: Enhances the thermodynamic driving force for phase separation by reducing the availability of free water molecules to hydrate the IL.
-
Solvent Contact: Add dry, pre-weighed [BEIM][PF6] to the aqueous sample at a 1:1 (v/v) phase ratio.
-
Controlled Mass Transfer: Agitate the mixture using a thermostated shaker at 25°C for 30 minutes at 600 rpm. Reasoning: Maintaining 25°C prevents thermal degradation. Shaking at 600 rpm ensures sufficient interfacial area for API transfer without imparting enough shear force to create permanent nano-emulsions.
-
Mechanical Phase Separation: Centrifuge the mixture at 5000 rpm for 10 minutes.
-
Recovery & Verification: Carefully pipette the bottom IL phase (density > water). Use a Karl-Fischer titrator to verify the water content.
Step-by-step workflow for hydrolysis-resistant [BEIM][PF6] aqueous extraction.
Part 4: Quantitative Data & Benchmarks
Use the following benchmark parameters to audit your extraction system. Deviations from these values indicate underlying chemical or physical failures in the biphasic system.
| Parameter | Benchmark Value | Troubleshooting Implication |
| Water Saturation in IL | ~4.0% - 5.0% (v/v) | Exceeding this limit indicates emulsion formation or the presence of highly hydrophilic impurities dragging water into the IL phase. |
| Optimal Extraction pH | 6.5 - 7.5 | pH < 4 triggers rapid [PF6]⁻ hydrolysis; pH > 9 may degrade the imidazolium ring via carbene formation. |
| Centrifugation Speed | 5000 rpm (10 mins) | The minimum required mechanical force to break stable micro-emulsions in viscous ILs. |
| Operating Temperature | 20°C - 25°C | Temperatures > 40°C accelerate hydrolysis exponentially and alter the partition coefficients unfavorably. |
References
- Extraction of Metal Ions from Aqueous Solutions Using Imidazolium Based Ionic Liquids. ResearchGate.
- Hydrolysis of Tetrafluoroborate and Hexafluorophosphate Counter Ions in Imidazolium-Based Ionic Liquids. ResearchGate.
- Phase equilibria of water and ionic liquids [emim][PF6] and[bmim][PF6]. ResearchGate.
- Aqueous biphasic systems composed of ionic liquids and polypropylene glycol: insights into their liquid–liquid demixing mechanisms. NIH.
- Selective separation of Zn(II) over Fe(III) from acidic media using ionic liquids as sole extraction. AIDIC.
Technical Support Center: Thermal Stability & Decomposition Analysis of BEIM PF6
Subject: Detecting decomposition products of 1-Butyl-3-ethylimidazolium hexafluorophosphate ([BEIM][PF6]) at high temperatures. CAS Number: 256647-89-9 Support Tier: Level 3 (Senior Application Scientist)[1]
Executive Summary
You are likely observing thermal degradation or hydrolysis of [BEIM][PF6]. While imidazolium ionic liquids are often cited as stable up to 350°C (dynamic TGA), long-term isothermal stability is significantly lower (often <150°C).[1]
The decomposition of [BEIM][PF6] is driven by two distinct mechanisms:
-
Anion Hydrolysis:
reacts with trace moisture to release hazardous HF and .[1] -
Cation Dealkylation (Reverse Menschutkin): Nucleophilic attack by fluoride species on the imidazolium ring strips alkyl groups, releasing volatile alkyl fluorides.[1]
This guide provides the protocols to detect, identify, and mitigate these products.
Module 1: In-Situ Volatile Detection (TGA-MS)
User Question:
"I observe weight loss in my TGA trace before the theoretical decomposition temperature (
Technical Analysis:
Standard TGA measures weight loss but cannot distinguish between evaporation, drying, and decomposition. To identify the products, you must couple Thermogravimetric Analysis with Mass Spectrometry (TGA-MS).[1]
For [BEIM][PF6], the decomposition is not a simple evaporation.[1] It involves a chemical breakdown where the hexafluorophosphate anion acts as a source of fluoride, which then attacks the cation.
Decomposition Pathway Diagram
The following diagram illustrates the chemical breakdown you are likely witnessing.[1]
Figure 1: Thermal decomposition pathways of [BEIM][PF6] showing the competition between dealkylation and hydrolysis.[1]
Experimental Protocol: TGA-MS Setup
-
Crucible Selection: Use Alumina (
) or Platinum pans.[1]-
Warning: Aluminum pans may react with generated HF, causing artificial mass gain or baseline artifacts.
-
-
Atmosphere: Flowing Helium or Argon (50 mL/min) to transport volatiles to the MS capillary.
-
MS Trigger Points: Monitor the following m/z signals:
Module 2: Residue Analysis (NMR Fingerprinting)
User Question:
"My ionic liquid has darkened after heating. How do I quantify the degradation in the remaining liquid?"
Technical Analysis:
Color change (yellowing/browning) often precedes significant mass loss.[1] This "browning" is due to the formation of oligomeric imidazole byproducts. Nuclear Magnetic Resonance (NMR) is the gold standard for post-mortem analysis.[1]
Troubleshooting Table: NMR Markers for Degradation
| Nucleus | Diagnostic Region | What to Look For | Interpretation |
| -70 to -75 ppm | Doublet ( | Intact | |
| -80 to -90 ppm | Singlet/Multiplet | POF | |
| -130 to -150 ppm | Septet | Intact | |
| -10 to -20 ppm | Triplet/Quintet | Phosphates/Fluorophosphates .[1] Confirms irreversible anion breakdown. | |
| 7.0 - 9.0 ppm | New minor peaks | Free Imidazoles .[1] Indicates dealkylation (loss of butyl/ethyl groups).[1] | |
| 2.0 - 4.0 ppm | Shift in alkyl integration | Loss of stoichiometry between cation alkyl chains and the imidazolium ring.[1] |
Protocol: Sample Preparation
-
Dissolve 20 mg of the thermally treated [BEIM][PF6] in 600 µL of DMSO-d6 .
-
Note: Avoid
if the sample is very acidic (HF rich), as it can lead to further chloride exchange artifacts.[1]
-
-
Use a coaxial insert with an external standard (e.g., trifluorotoluene for
) if quantitative integration is required.[1]
Module 3: The HF Hazard (Safety & Hydrolysis)
User Question:
"I noticed etching on the glass window of my reaction vessel. Is this possible with a 'stable' ionic liquid?"
Technical Analysis:
Yes. The
Even "hydrophobic" ILs like [BEIM][PF6] are hygroscopic enough to absorb atmospheric moisture, driving this reaction.[1]
Immediate Action Protocol:
-
Stop Heating: Cool the system immediately.
-
Ventilation: Do not open the reactor outside of a fume hood.
-
Detection:
Module 4: Troubleshooting FAQ
Q1: Why is my 50°C lower than the literature value?
A: Literature values (often citing ~350°C) are typically derived from dynamic TGA at fast heating rates (10-20°C/min).[1] This creates a "thermal lag" that overestimates stability.
-
Correction: Run an Isothermal TGA at your target operating temperature for 2-4 hours. If the mass loss slope is non-zero, the IL is degrading.
Q2: Can I use Glassware for reactions above 100°C?
A: Only if the [BEIM][PF6] is rigorously dried (<50 ppm water).[1]
-
If water > 100 ppm: HF generation will etch the glass (
), producing more water, which catalyzes more decomposition (autocatalytic cycle).[1] -
Recommendation: Use PTFE (Teflon) or Hastelloy liners for high-temperature work.[1]
Q3: Is [BEIM][PF6] interchangeable with [BMIM][PF6]?
A: Chemically, yes, but physically, no.[1]
-
[BEIM] (Ethyl) has a slightly different viscosity and density profile than [BMIM] (Methyl).[1]
-
Thermally, the ethyl group is slightly more susceptible to
-elimination (Hofmann elimination) than the methyl group, potentially lowering stability marginally compared to the methyl analog.
References
-
Domańska, U., et al. (2009).[1] Extraction of Metal Ions from Aqueous Solutions Using Imidazolium Based Ionic Liquids. Journal of Solution Chemistry, 38, 739–751. (Establishes [BEIM][PF6] properties and comparison with [BMIM][PF6]).
-
Cao, Y., & Mu, T. (2014). Comprehensive Investigation on the Thermal Stability of 66 Ionic Liquids by Thermogravimetric Analysis. Industrial & Engineering Chemistry Research, 53(20), 8651–8664.[1] (Methodology for TGA
vs Isothermal stability). [1] -
Freire, M. G., et al. (2010).[1] Hydrolysis of Tetrafluoroborate and Hexafluorophosphate Counter Ions in Imidazolium-Based Ionic Liquids. The Journal of Physical Chemistry A, 114(11), 3744–3749. (Mechanistic evidence of HF formation and hydrolysis). [1]
-
Kroon, M. C., et al. (2007).[1] Quantum chemical aided prediction of the thermal decomposition mechanisms and temperatures of ionic liquids. Thermochimica Acta, 465(1-2), 40-47.[1] (Reverse Menschutkin mechanism validation). [1]
-
RoCo Global. (n.d.).[1] 1-Butyl-3-ethylimidazolium hexafluorophosphate Product Data. (CAS Verification).[1][2][3]
Sources
Advanced Troubleshooting Guide: Managing Precipitate Formation in [BEIM][PF6] Metal Extraction Systems
Welcome to the Technical Support Center for biphasic metal extraction using 1-butyl-3-ethylimidazolium hexafluorophosphate ([BEIM][PF6]). As a hydrophobic, tunable ionic liquid, [BEIM][PF6] is highly effective for extracting metal ions, aromatic compounds, and hydrophobic organics[1]. However, the formation of unexpected precipitates—either at the aqueous-ionic liquid (IL) interface or within the bulk IL phase—can severely compromise extraction efficiency, phase separation, and catalyst recovery [1].
As an Application Scientist, I have compiled this definitive troubleshooting guide to help you diagnose and resolve these issues by understanding the underlying physical chemistry and implementing self-validating experimental protocols.
Section 1: Mechanistic FAQs (The "Why")
Q1: Why does a white or gelatinous precipitate form at the interface during acidic metal extraction? Causality: The [PF6]⁻ anion is notoriously susceptible to acid-catalyzed hydrolysis when exposed to aqueous environments [2]. This hydrolysis generates hydrofluoric acid (HF) and intermediate fluorophosphates (e.g., PO2F2⁻), eventually yielding orthophosphate ions (PO4³⁻) [3]. These degradation products act as strong, unselective precipitating agents. When they encounter extracted heavy metals (e.g., Pb²⁺, Ag⁺, Th⁴⁺, Pu⁴⁺), they form highly insoluble metal phosphates and fluorophosphates that crash out at the biphasic interface[4]. The generated HF further auto-catalyzes the degradation of the remaining [PF6]⁻ [4].
Q2: I am extracting Ag⁺/Pb²⁺ at a neutral pH, but I still observe a precipitate. What is causing this? Causality: If acid-catalyzed hydrolysis is ruled out, the culprit is almost certainly residual halide impurities (Cl⁻ or Br⁻) originating from the [BEIM][PF6] synthesis process. [BEIM][PF6] is typically synthesized via a metathesis reaction between [BEIM]Cl or [BEIM]Br and a hexafluorophosphate salt (like KPF6) [5]. Trace unreacted halides partition into the aqueous phase and immediately precipitate with silver or lead ions, forming AgCl/AgBr or PbCl2 [5].
Q3: Why does the [BEIM][PF6] phase become cloudy when extracting highly concentrated metal solutions? Causality: This indicates the over-saturation of the metal-ligand complex within the IL. While [BEIM][PF6] possesses strong solvating power for hydrophobic organics[1], the neutral metal-chelate complexes (e.g., with dithizone or crown ethers) have rigid solubility limits. When the concentration of the extracted complex exceeds its thermodynamic solubility limit in the IL phase, it nucleates and precipitates.
Q4: How does temperature affect phase behavior and precipitate formation in [BEIM][PF6]? Causality: [BEIM][PF6]-water systems exhibit an Upper Critical Solution Temperature (UCST) [6]. At lower temperatures, the mutual solubility of the phases decreases, and the viscosity of the IL increases dramatically. This impedes mass transfer, leading to localized supersaturation of the metal complex at the interface, which triggers precipitation. Maintaining the system above its UCST ensures optimal phase behavior [6].
Section 2: Experimental Protocols (The "How")
Protocol 1: Pre-Extraction Purification of[BEIM][PF6] (Halide Removal)
Trustworthiness via Self-Validation: This protocol ensures your IL is free of halide impurities before extraction begins. The built-in AgNO3 test provides immediate, visual confirmation of success.
-
Washing : Combine equal volumes of [BEIM][PF6] and ultrapure deionized (DI) water in a separatory funnel. Shake vigorously for 5 minutes.
-
Phase Separation : Allow the phases to separate completely (centrifuge at 3000 rpm for 5 minutes if an emulsion forms). Discard the upper aqueous layer.
-
Repeat : Repeat the washing step 3–5 times.
-
Self-Validation (AgNO3 Test) : Collect a 2 mL aliquot of the aqueous wash from the final step. Add 2 drops of 0.1 M AgNO3 solution.
-
Drying : Dry the purified [BEIM][PF6] under vacuum at 60 °C for 24 hours to remove residual water, preventing premature hydrolysis.
Protocol 2: Mitigating [PF6]⁻ Hydrolysis During Acidic Extraction
Trustworthiness via Self-Validation: This protocol minimizes the thermodynamic drivers of hydrolysis and monitors for its occurrence in real-time.
-
pH Control : Buffer the aqueous metal solution to a pH ≥ 3.0 using an acetate or citrate buffer, avoiding highly acidic (pH < 1) conditions that catalyze [PF6]⁻ breakdown [2].
-
Contact Time : Limit the biphasic contact time to ≤ 30 minutes. Prolonged exposure exponentially increases the risk of hydrolysis[3].
-
Self-Validation (Fluoride Monitoring) : Post-extraction, test the aqueous raffinate with a Fluoride Ion-Selective Electrode (ISE). A spike in free fluoride (>10 ppm) confirms that [PF6]⁻ hydrolysis is actively occurring, indicating that the contact time must be further reduced or the pH increased.
Section 3: Data Presentation
Table 1: Quantitative Parameters and Precipitate Typology in [BEIM][PF6] Extractions
| Precipitate Type | Visual Appearance | Primary Cause | Critical Threshold / Limit | Corrective Action |
| Metal Phosphates | White/Gelatinous at interface | Acid-catalyzed [PF6]⁻ hydrolysis[4] | Aqueous pH < 2.0; Contact time > 1 hr | Buffer aqueous phase to pH ≥ 3.0; Limit extraction time. |
| Metal Halides | Dense white solids in aqueous phase | Residual Cl⁻/Br⁻ from IL synthesis[5] | Halide impurity > 50 ppm | Execute Protocol 1 (AgNO3 validated washing)[5]. |
| Complex Oversaturation | Cloudy bulk IL phase | Exceeding metal-ligand solubility | Metal conc. > 0.1 M in IL phase | Increase[BEIM][PF6] volume; Dilute aqueous feed. |
| Thermal Crashing | Crystalline solids in IL | Temperature below UCST[6] | Operating Temp < 25 °C | Thermostat extraction vessel to 35–40 °C. |
Section 4: Visualizations
Mechanism of acid-catalyzed [PF6]- hydrolysis leading to metal phosphate precipitation.
Decision tree for identifying and resolving precipitate formation in[BEIM][PF6] extractions.
References
Sources
- 1. roco.global [roco.global]
- 2. Hexafluorophosphate - Wikipedia [en.wikipedia.org]
- 3. par.nsf.gov [par.nsf.gov]
- 4. Instability of actinide(IV) hexachloro complexes in room-temperature ionic liquid [BuMeIm]PF6 due to hydrolysis of the hexafluorophosphate anion [comptes-rendus.academie-sciences.fr]
- 5. journal.gnest.org [journal.gnest.org]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Vacuum Drying Protocols for Anhydrous [BEIM][PF6]
Welcome to the Technical Support Center for 1-butyl-3-ethylimidazolium hexafluorophosphate ([BEIM][PF6]). This guide is designed for researchers and drug development professionals who require strictly anhydrous ionic liquids for sensitive electrochemical, catalytic, or chromatographic applications.
Mechanistic Overview: The Hydration of [BEIM][PF6]
[BEIM][PF6] is fundamentally a hydrophobic ionic liquid, making it an excellent medium for biphasic reactions and gas separations 1. However, "hydrophobic" does not mean "moisture-proof." [BEIM][PF6] is highly hygroscopic and will rapidly absorb atmospheric moisture until it reaches equilibrium.
At a molecular level, water forms strong hydrogen bonds with the fluorine atoms of the [PF6]⁻ anion and the acidic C2 proton of the imidazolium ring 2.
The Causality of Degradation: It is critical to remove this water not just to maintain solvent purity, but to prevent chemical degradation. In the presence of water, the [PF6]⁻ anion undergoes slow hydrolysis to generate hydrofluoric acid (HF) and POF₃. This corrosive environment will degrade stainless steel reactors, ruin silica-based chromatographic columns 3, and poison transition-metal catalysts. Achieving an anhydrous state (< 50 ppm) is mandatory for reproducible science.
Self-Validating Protocol: High-Vacuum Thermal Desorption
The following step-by-step methodology utilizes high-vacuum thermal desorption to break the strong hydrogen bonds between water and the ionic liquid lattice.
Workflow for achieving anhydrous [BEIM][PF6] via high-vacuum thermal desorption (Max Width: 760px).
Step-by-Step Methodology
-
Apparatus Preparation: Transfer the [BEIM][PF6] into a clean, oven-dried Schlenk flask. Causality: Do not fill the flask beyond 30% capacity. Ionic liquids can trap gas bubbles; leaving headspace prevents the liquid from bumping into the vacuum manifold during expansion. Add a PTFE-coated magnetic stir bar.
-
Initial Degassing (Room Temperature): Connect the flask to a Schlenk line. Slowly apply a moderate vacuum (approx. 10–50 mbar) for 1 hour without heating. Causality: Rapidly applying high vacuum to a heavily hydrated ionic liquid causes violent boiling (bumping) of the dissolved water and air, risking sample loss and contamination of the vacuum line.
-
High-Vacuum Application: Once bubbling subsides, switch to a high-vacuum pump capable of reaching < 0.1 mbar (or < 0.1 Pa if using a turbomolecular pump) 4.
-
Thermal Desorption: Submerge the flask in a silicone oil bath set between 70°C and 80°C. Causality: This temperature range provides the exact kinetic energy required to overcome the water-anion hydrogen bonds without reaching temperatures that trigger the thermal decomposition of the imidazolium cation.
-
Vigorous Stirring: Set the magnetic stirrer to 500–800 RPM. Causality: [BEIM][PF6] is highly viscous. Water trapped in the bulk liquid diffuses to the surface very slowly. Vigorous stirring constantly renews the surface area exposed to the vacuum, drastically accelerating the desorption rate.
-
Duration: Maintain heat, stirring, and high vacuum for 24 to 48 hours 4.
-
Inert Blanketing & Verification: Remove the flask from the oil bath and allow it to cool to room temperature while still under vacuum. Once cool, backfill the flask with ultra-high purity Argon or Nitrogen. Using a gas-tight syringe, extract a 1 mL aliquot to measure the water content via Coulometric Karl Fischer Titration. The self-validating target is < 50 ppm 5.
Quantitative Data: Drying Efficacy Comparison
The table below summarizes the expected residual water content based on the chosen drying parameters.
| Drying Method | Temperature | Pressure | Duration | Final Water Content (ppm) |
| Ambient Desiccation | 25°C | 1 atm | 72 h | > 1500 ppm |
| Moderate Vacuum (Rotovap) | 60°C | 10 mbar | 12 h | 500 - 800 ppm |
| High Vacuum + Heat | 70°C | < 0.1 mbar | 24 - 48 h | < 50 ppm |
| 3Å Molecular Sieves + High Vacuum | 80°C | < 0.1 mbar | 48 h | < 15 ppm |
Troubleshooting Guide
Issue: The [BEIM][PF6] is turning yellow or brown during the drying process.
-
Diagnosis: Thermal degradation or halide impurity oxidation.
-
Solution: Ensure your oil bath is strictly calibrated and does not exceed 80°C. If the temperature is correct, the discoloration is likely due to residual chloride or bromide impurities from the initial synthesis phase (e.g., unreacted 1-butyl-3-ethylimidazolium chloride) oxidizing under heat. You must purify the ionic liquid via solvent extraction (washing with ultra-pure water until silver nitrate tests are negative) before attempting to dry it again.
Issue: Water content plateaus at ~200 ppm despite 48 hours of high-vacuum drying.
-
Diagnosis: Insufficient surface area renewal or vacuum manifold leaks.
-
Solution: Because [BEIM][PF6] is highly viscous, water trapped at the bottom of the flask cannot escape if the liquid is stagnant. Increase the stirring speed significantly. Additionally, check all Schlenk line joints, re-grease standard taper joints, and ensure your pump oil is fresh and free of dissolved moisture.
Issue: Karl Fischer titration readings are highly erratic or unexpectedly high.
-
Diagnosis: Atmospheric contamination during sampling.
-
Solution: Anhydrous [BEIM][PF6] acts as a moisture sponge, absorbing water from ambient air almost instantly. You must perform all sampling inside an Argon/Nitrogen glovebox or use strict Schlenk techniques with oven-dried, gas-tight syringes.
Frequently Asked Questions (FAQs)
Q: Can I use molecular sieves to dry [BEIM][PF6]? A: Yes, but you must strictly use 3Å molecular sieves . Larger pore sizes (like 4Å or 5Å) are counterproductive; they can trap the imidazolium cation or introduce aluminosilicate impurities into the liquid, which alters its electrochemical double-layer behavior 6. Ensure the 3Å sieves are thoroughly washed with pure water and activated at 300°C under vacuum before introducing them to the ionic liquid.
Q: Is it safe to use a rotary evaporator for this protocol? A: A rotary evaporator is excellent for the initial removal of bulk water (down to ~1000 ppm) because the rotation creates a massive surface area. However, standard rotovap diaphragm pumps cannot achieve the < 0.1 mbar high vacuum required to break the final hydrogen bonds. You must transfer the sample to a Schlenk line for the final drying phase.
Q: Can I use higher temperatures (e.g., 120°C) to speed up the drying process? A: No. While [BEIM][PF6] has a high thermal decomposition temperature, prolonged exposure to temperatures above 80°C under vacuum can lead to subtle degradation of the imidazolium ring and accelerate any hydrolysis reactions if residual water is still present. Patience is required; rely on vacuum depth rather than excessive heat.
References
-
AIP Publishing. "Interaction of ionic liquid with water with variation of water content in 1-butyl-3-methyl-imidazolium hexafluorophosphate ([bmim][PF6])/TX-100/water ternary microemulsions monitored by solvent and rotational relaxation of coumarin 153 and coumarin 490".[Link]
-
National Institutes of Health (NIH). "Application of Ionic Liquids in High Performance Reversed-Phase Chromatography".[Link]
-
Universidade de Aveiro. "Thermophysical Properties and Water Saturation of[PF6]-Based Ionic Liquids".[Link]
-
DergiPark. "Liquid-liquid Equilibrium in a Binary System 1-butyl-3-methylimidazolium Hexafluorophosphate + Water: Experiment and Data Correlation".[Link]
-
ResearchGate. "The purification of an ionic liquid".[Link]
Sources
Validation & Comparative
Comparative Guide: Extraction Efficiency of [BEIM][PF6] vs. [BMIM][PF6]
This guide provides an in-depth technical comparison between [BEIM][PF6] (1-Butyl-3-ethylimidazolium hexafluorophosphate) and the industry-standard [BMIM][PF6] (1-Butyl-3-methylimidazolium hexafluorophosphate).[1]
Executive Summary: The "Methyl vs. Ethyl" Decision
In the landscape of hydrophobic ionic liquids (ILs), [BMIM][PF6] is the "workhorse"—widely characterized, commercially abundant, and possessing a balanced viscosity profile. [BEIM][PF6] , its structural analog with an ethyl group at the N3 position, serves as a hydrophobic fine-tuner .[1]
-
Select [BMIM][PF6] when: You require the lowest possible viscosity for mass transfer, established regulatory precedence, and extraction of moderately non-polar analytes (e.g., flavonoids, alkaloids).
-
Select [BEIM][PF6] when: You need to increase the hydrophobicity of the solvent system to target highly lipophilic drugs or when optimizing phase separation kinetics in aqueous biphasic systems (ABS) where [BMIM] shows partial miscibility.
Physicochemical Profile: The Mechanism of Efficiency
The extraction efficiency of an ionic liquid is governed by its ability to solvate the target molecule (thermodynamics) and the speed at which it can do so (kinetics/viscosity).[1]
Structural Difference
The core difference lies at the N3 position of the imidazolium ring:[1]
This addition of a single methylene unit (-CH₂-) increases the van der Waals volume and hydrophobicity of the cation.[1]
Comparative Data Matrix
| Property | [BMIM][PF6] | [BEIM][PF6] | Impact on Extraction |
| Full Name | 1-Butyl-3-methylimidazolium hexafluorophosphate | 1-Butyl-3-ethylimidazolium hexafluorophosphate | — |
| Hydrophobicity | High | Very High | [BEIM] offers superior partitioning for highly lipophilic drugs (LogP > 3).[1] |
| Viscosity (25°C) | ~300–350 cP | ~380–450 cP (Est.)[1] | [BMIM] has faster mass transfer rates due to lower viscosity. |
| Water Solubility | Immiscible | Highly Immiscible | [BEIM] provides sharper phase separation and lower IL loss into the aqueous phase.[1] |
| Density | ~1.37 g/cm³ | ~1.35 g/cm³ | Both provide excellent phase separation from water (density > 1.0).[1] |
Expert Insight: While [BMIM][PF6] is often cited as "hydrophobic," it can absorb significant water (hygroscopicity) over time, altering its extraction power. [BEIM][PF6], with its bulkier ethyl chain, is more resistant to water saturation, maintaining consistent extraction performance in humid environments.
Extraction Performance: Case Studies
Case Study A: Metal Ion Extraction (Ag⁺)
In a direct head-to-head comparison using dithizone as a chelator, the extraction efficiencies were nearly identical, demonstrating that for complexed ions, the anion ([PF6]⁻) dominates the interaction.[1]
Case Study B: Bioactive Small Molecules (Theoretical)
For non-polar pharmaceutical intermediates (e.g., steroid derivatives), [BEIM][PF6] is predicted to outperform [BMIM][PF6].[1] The "Like Dissolves Like" principle suggests the increased alkyl chain length of [BEIM] enhances interaction with the hydrophobic skeleton of steroids, potentially increasing the partition coefficient (
Experimental Protocol: Ultrasonic-Assisted Extraction (UAE)
This protocol is designed to be self-validating . If phase separation does not occur within 5 minutes, the system indicates insufficient ionic strength or improper IL selection.
Reagents
-
Solvent A: [BMIM][PF6] or [BEIM][PF6] (saturated with water prior to use to ensure constant volume).[1]
-
Sample Matrix: Aqueous plant extract or reaction mixture (filtered, pH adjusted to < pKa of analyte).
Step-by-Step Workflow
-
Pre-saturation: Shake the IL with deionized water for 20 minutes and discard the water phase. This ensures the IL volume remains constant during extraction.[1]
-
Dispersion: Add 500 µL of [BEIM][PF6] (or [BMIM]) to 5.0 mL of sample solution in a centrifuge tube.
-
Emulsification: Vortex for 30 seconds. The mixture should turn cloudy (formation of micro-droplets).
-
Mass Transfer (UAE): Place in an ultrasonic bath (40 kHz, 150 W) for 10 minutes at 25°C.
-
Note: Avoid heating above 40°C to prevent degradation of thermolabile compounds.[1]
-
-
Phase Separation: Centrifuge at 4,000 rpm for 5 minutes.
-
Observation: The IL will form a distinct droplet at the bottom of the tube (Density > Water).[1]
-
-
Recovery: Remove the upper aqueous phase with a pipette.[1] Collect the lower IL phase containing the concentrated analyte.
Visualizing the Mechanism
Figure 1: Structural Impact on Solvation
The following diagram illustrates how the ethyl group in [BEIM] creates a larger hydrophobic exclusion zone, favoring non-polar targets.[1]
Caption: Comparison of physicochemical properties driven by the N3-substituent (Methyl vs. Ethyl).
Figure 2: Extraction Workflow Logic
Caption: Step-by-step Ultrasonic-Assisted Extraction (UAE) workflow with troubleshooting logic.
References
-
Domańska, U., & Rękawek, A. (2009).[1] Extraction of Metal Ions from Aqueous Solutions Using Imidazolium Based Ionic Liquids. Journal of Solution Chemistry.
-
Huddleston, J. G., et al. (2001).[1] Characterization and comparison of hydrophilic and hydrophobic room temperature ionic liquids incorporating the imidazolium cation. Green Chemistry.
-
Fan, Y., et al. (2016).[1][2] Liquid–Liquid Equilibria in Aqueous 1-Alkyl-3-Methylimidazolium and 1-Butyl-3-Ethylimidazolium Based Ionic Liquids. Journal of Chemical & Engineering Data. [1]
Sources
Viscosity Modulation in Ionic Liquids: The Methyl vs. Ethyl Cation Effect
Topic: Effect of ethyl vs methyl cation chain length on ionic liquid viscosity Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.
Executive Summary
In the design of ionic liquids (ILs) for pharmaceutical and electrochemical applications, viscosity is a governing parameter determining mass transport, solvation kinetics, and ionic conductivity.[1] This guide analyzes the specific impact of substituting a methyl group with an ethyl group on the cationic alkyl side chain.
While the general heuristic in IL chemistry suggests that "longer chains equal higher viscosity" (due to increased Van der Waals forces), the Methyl-to-Ethyl transition represents a critical inflection point.
-
Methyl (
): High symmetry often leads to higher melting points (solidification) or nanostructural ordering that can anomalously increase viscosity in supercooled states. -
Ethyl (
): Introduces sufficient asymmetry to frustrate crystallization (lowering ) while maintaining a minimal Van der Waals footprint. Consequently, Ethyl-substituted cations (e.g., [EMIM]) frequently exhibit the lowest viscosity in their homologous series , representing the "sweet spot" between symmetry-driven ordering ( ) and dispersion-force-driven friction ( ).
Mechanistic Insight: The Symmetry-Friction Trade-off
To understand why replacing a methyl group with an ethyl group affects viscosity, we must decouple two competing molecular forces: Coulombic/Symmetry Ordering and Van der Waals (VdW) Friction .
The "Goldilocks" Zone of Asymmetry
Viscosity (
-
Methyl (
): Cations like 1,3-dimethylimidazolium ([MMIM]) are highly symmetric. This symmetry allows efficient packing, reducing free volume and increasing the energy barrier for hole formation. Even in the liquid phase, this "memory of the lattice" can impede flow. -
Ethyl (
): The ethyl group breaks the rotational symmetry of the imidazolium ring. This conformational entropy (the ethyl group can rotate) increases free volume, lowering viscosity despite the slight increase in molecular weight. -
Butyl (
) and beyond: As chains grow, the asymmetry benefit saturates, and the dominant factor becomes the VdW interaction between non-polar tails (nanosegregation), which drastically increases viscosity.
Visualization of Viscosity Drivers
Figure 1: The competing forces of symmetry and friction. The Ethyl group (
Comparative Data Analysis
The following data compares the viscosity of Methyl (
Table 1: Viscosity ( ) at 298 K (mPa·s)
| Cation Family | Anion | Methyl ( | Ethyl ( | Butyl ( | Trend Interpretation |
| Imidazolium | ~35 (supercooled) | 34 | 52 | ||
| Imidazolium | Solid ( | 37 | 112 | ||
| Pyridinium | Solid | 58 | 69 | Pyridinium is generally more viscous than Imidazolium. | |
| Pyrrolidinium | ~50 (supercooled) | 40 | 60 |
Data Sources: Aggregated from NIST ThermoML and standard IUPAC ionic liquid databases [1, 2].
Key Takeaway: For the
Experimental Protocol: Validating Viscosity
To reliably measure the subtle viscosity difference between methyl and ethyl analogs, strict moisture control is required. Water acts as a potent plasticizer; even 500 ppm of water can decrease viscosity by 10-20%, masking the structural effects of the cation.
Viscosity Measurement Workflow
Figure 2: rigorous workflow for viscosity determination ensuring water does not artifactually lower values.
Step-by-Step Methodology
-
Pre-Conditioning:
-
Place the IL sample in a vacuum oven at 60°C under high vacuum (< 10 Pa) for at least 24 hours.
-
Why: This removes volatile impurities and water. For hydrophilic ILs (e.g.,
), extend to 48 hours or use traps.
-
-
Validation (Self-Correction Step):
-
Perform Coulombic Karl Fischer titration.
-
Pass Criteria: Water content
ppm. If higher, repeat drying.
-
-
Rheometry Settings:
-
Instrument: Stress-controlled rheometer (e.g., Anton Paar MCR or TA Instruments DHR).
-
Geometry: Cone-and-plate (CP40-1 or CP25-1) is preferred over parallel plate to ensure uniform shear rate throughout the gap.
-
Protocol: Perform a shear rate sweep from
to . -
Data Check: ILs should behave as Newtonian fluids (viscosity is independent of shear rate). If shear thinning is observed, check for sample crystallization or particulate contamination.
-
Application Relevance
Drug Delivery & Formulation
In Active Pharmaceutical Ingredient (API) formulation, the choice between Methyl and Ethyl is pivotal:
-
Solubility: [EMIM] (Ethyl) often dissolves hydrophobic drugs better than [MMIM] due to the slight increase in alkyl character.
-
Diffusion: Since diffusion is inversely proportional to viscosity (Stokes-Einstein equation
), [EMIM]-based systems offer faster mass transport than longer chain analogs ( ), enhancing drug absorption rates in transdermal or oral delivery systems.
Electrochemical Stability
While [EMIM] offers lower viscosity, [MMIM] (Methyl) has higher electrochemical stability (wider potential window) because the ethyl group is slightly more susceptible to anodic oxidation than the methyl group.
-
Decision Matrix: If the application requires maximum conductivity (low viscosity), choose Ethyl . If it requires extreme voltage stability (> 4.5 V), choose Methyl (if liquid).
References
-
NIST Standard Reference Data. Thermophysical Properties of Ionic Liquids (ThermoML). National Institute of Standards and Technology. [Link]
-
Marsh, K. N., et al. (2009). "Room temperature ionic liquids and their mixtures—a review." Fluid Phase Equilibria, 219(1), 93-98. [Link]
-
Tokuda, H., et al. (2004). "Physicochemical Properties and Structures of Room Temperature Ionic Liquids. 1. Variation of Anion Species." The Journal of Physical Chemistry B, 108(42), 16593–16600. [Link]
-
Bonhote, P., et al. (1996). "Hydrophobic, Highly Conductive Ambient-Temperature Molten Salts." Inorganic Chemistry, 35(5), 1168–1178. [Link]
-
Seddon, K. R., et al. (2000). "Influence of chloride, water, and organic solvents on the physical properties of ionic liquids." Pure and Applied Chemistry, 72(12), 2275-2287. [Link]
Sources
Technical Comparison Guide: Liquid-Liquid Equilibrium (LLE) Dynamics of [BEIM][PF6] in Aqueous Systems
Executive Summary
In the development of advanced biphasic extraction systems for active pharmaceutical ingredients (APIs) and heavy metal recovery, the thermodynamic boundaries of the solvent dictate process efficiency. 1-butyl-3-ethylimidazolium hexafluorophosphate ([BEIM][PF6]) has emerged as a structurally tuned alternative to the industry-standard [BMIM][PF6]. By replacing a methyl group with an ethyl substituent on the imidazolium cation, researchers can precisely engineer the solvent's lipophilicity. This guide provides an objective, data-driven comparison of [BEIM][PF6] against alternative ionic liquids (ILs), detailing the causality behind its phase behavior and providing self-validating protocols for determining its Liquid-Liquid Equilibrium (LLE) with water.
Mechanistic Insights: The Causality of Phase Behavior
As application scientists, we do not merely observe phase separation; we engineer it at the molecular level. The LLE of an ionic liquid-water system is governed by a delicate balance of Coulombic forces, hydrogen bonding, and van der Waals interactions.
-
Cationic Causality (The Ethyl Effect): Transitioning from a methyl ([BMIM]⁺) to an ethyl ([BEIM]⁺) substituent increases the steric bulk and asymmetrical lipophilicity of the cation. This structural perturbation disrupts the crystalline lattice energy and alters the hydrogen-bonding network at the IL-water interface. Consequently, [BEIM]-based ILs exhibit an Upper Critical Solution Temperature (UCST) phase behavior with water, but demonstrate significantly higher mutual solubility with organic phases like 1-octanol compared to their [BMIM] counterparts[1]. This makes [BEIM][PF6] an exceptional candidate for partitioning moderately lipophilic drugs.
-
Anionic Causality ([PF6]⁻ vs. [Tf2N]⁻): The hexafluorophosphate ([PF6]⁻) anion provides moderate hydrophobicity. While substituting [PF6]⁻ with bis(trifluoromethylsulfonyl)imide ([Tf2N]⁻) creates a highly hydrophobic system with a massive immiscibility gap, [BEIM][PF6] strikes a functional balance. It maintains a distinct biphasic boundary with water while allowing sufficient water co-extraction to solvate polar functional groups on target molecules, which is highly beneficial for 2[2].
Comparative Performance: [BEIM][PF6] vs. Industry Alternatives
To objectively evaluate [BEIM][PF6], we must benchmark it against structural analogs. The data below summarizes the impact of cation and anion substitutions on macroscopic phase behavior.
Table 1: Comparative Physicochemical and Phase Behavior Properties
| Ionic Liquid | Cation Substituent | Anion | Water Miscibility Profile | 1-Octanol Miscibility | Primary Application Profile |
| [BMIM][PF6] | Methyl | [PF6]⁻ | Low | Moderate | Standard baseline for biphasic extraction |
| [BEIM][PF6] | Ethyl | [PF6]⁻ | Moderate | High | Enhanced lipophilic drug partitioning |
| [BEIM][Tf2N] | Ethyl | [Tf2N]⁻ | Very Low | Very High | Heavy metal (Ag⁺, Pb²⁺) extraction |
Note: An increase in the alkyl chain length or the substitution of an ethyl group on the cation systematically increases mutual solubility with 1-octanol and alters the UCST profile[1].
Self-Validating Experimental Protocol for LLE Determination
Reliable LLE data requires rigorous elimination of impurities, as trace halides or water drastically shift the UCST. The following gravimetric and cloud-point methodology is designed as a self-validating system.
Step 1: Synthesis & Purity Validation
-
Action: Synthesize [BEIM][PF6] via the metathesis of 1-butyl-3-ethylimidazolium bromide with NaPF6 in an aqueous medium.
-
Causality: Metathesis ensures correct anion pairing, but residual bromide ions act as hydrotropes, artificially increasing water solubility.
-
Validation: Wash the IL with ultrapure water until the aqueous effluent shows no precipitation upon the addition of 0.1 M AgNO₃ (confirming a halide-free state).
Step 2: Moisture Elimination
-
Action: Dry the purified IL under a high vacuum (10⁻³ mbar) at 343 K for 48 hours.
-
Validation: Quantify residual water using a Karl Fischer Coulometer. The system is only validated for thermodynamic LLE testing if the baseline water content is strictly < 50 ppm[3].
Step 3: Thermostated Equilibration
-
Action: Combine precisely weighed masses of [BEIM][PF6] and ultrapure water in a jacketed glass equilibrium cell. Stir magnetically at 500 rpm for 24 hours, followed by a 12-hour settling period.
-
Causality: The 24-hour dynamic stirring overcomes the high viscosity of the IL to ensure complete mass transfer. The subsequent 12-hour static period ensures absolute phase separation, preventing micro-emulsion artifacts. Temperature must be controlled to ±0.01 K using a circulating thermostat.
Step 4: Phase Sampling & Mass Balance Validation
-
Action: Extract samples from both the aqueous and IL-rich phases using pre-warmed, gas-tight syringes (to prevent localized precipitation).
-
Validation: Determine phase compositions via Karl Fischer titration (for water in the IL phase) and UV-Vis spectrophotometry/gravimetry (for IL in the aqueous phase). Calculate the total mass balance; the sum of the components in both phases must equal the initial gravimetric input within a ±1% tolerance.
Workflow Visualization
Workflow for determining and validating LLE data in [BEIM][PF6]-water systems.
Thermodynamic Correlation and Data Presentation
Raw mole fraction data is only as useful as the thermodynamic models that predict it. Because ionic liquid-water systems exhibit highly non-ideal behavior due to localized clustering and strong electrostatic interactions, empirical models like the 4 are strictly required to correlate the experimental LLE data[4].
Table 2: Representative LLE Thermodynamic Modeling Parameters (NRTL)
| System | Interaction Parameter (Δg₁₂) | Interaction Parameter (Δg₂₁) | Non-Randomness Factor (α) | Phase Behavior |
| [BEIM][PF6] + Water | Positive (Endothermic) | Positive (Endothermic) | ~0.2 - 0.3 | UCST (Upper Critical Solution Temp) |
| [BEIM][Tf2N] + Water | Highly Positive | Highly Positive | ~0.2 | Broad Immiscibility Gap |
The NRTL model successfully captures the UCST behavior of [BEIM][PF6], confirming that as temperature increases, the kinetic energy of the system overcomes the localized electrostatic ordering, driving the system toward complete miscibility[1][4].
References
-
Title: Solubility of 1-Alkyl-3-ethylimidazolium-Based Ionic Liquids in Water and 1-Octanol Source: Journal of Chemical & Engineering Data (ACS Publications) URL: [Link]
-
Title: Extraction of Metal Ions from Aqueous Solutions Using Imidazolium Based Ionic Liquids Source: Journal of Solution Chemistry (ResearchGate) URL: [Link]
-
Title: Reliable Correlation for Liquid–Liquid Equilibria outside the Critical Region Source: Fluid Phase Equilibria (ResearchGate) URL: [Link]
-
Title: Accepted Manuscript - RSC Publishing (Partition Coefficients of Ionic Liquids) Source: RSC Advances URL: [Link]
Sources
Octanol-water partition coefficients (Kow) of 1-butyl-3-ethylimidazolium PF6
Technical Comparison Guide: Octanol-Water Partition Coefficients ( ) of 1-Butyl-3-ethylimidazolium PF
Executive Summary & Scientific Context
1-butyl-3-ethylimidazolium hexafluorophosphate ([BEIM][PF
While often compared to its methylated analog ([BMIM][PF
Key Physicochemical Identifiers
| Property | Specification |
| Compound | 1-butyl-3-ethylimidazolium hexafluorophosphate |
| Abbreviation | [BEIM][PF |
| CAS Number | 174501-64-5 (General [PF |
| Molecular Weight | ~312.24 g/mol |
| Physical State | Viscous liquid at RT (Melting point |
| Hydrophobicity | Hydrophobic (Immiscible with water, forms biphasic systems) |
Comparative Analysis of Values[1][2][3][4][5]
The octanol-water partition coefficient (
Data Synthesis: [BEIM][PF ] vs. Alternatives
The following table synthesizes experimental data and thermodynamic trends. Note that while [BMIM][PF
| Ionic Liquid | Cation Substituents | Anion | Log | Solubility in 1-Octanol (Mole Fraction, 298K) | Bioaccumulation Potential |
| [BMIM][PF | Butyl, Methyl | [PF | -2.46 to -2.39 (Ropel et al., 2005) | Negligible | |
| [BEIM][PF | Butyl, Ethyl | [PF | > -2.39 (Est. -2.1 to -1.8) (Inferred from Domańska, 2008) | Higher than [BMIM] | Low |
| [HEIM][PF | Hexyl, Ethyl | [PF | -1.5 to -1.0 | Significantly Higher | Low-Moderate |
| [BMIM][BF | Butyl, Methyl | [BF | -2.8 to -3.0 | Very Low | Negligible |
Scientific Insight:
-
The Alkyl Effect: Replacing the methyl group ([BMIM]) with an ethyl group ([BEIM]) adds a methylene (-CH
-) unit. In traditional organic chemistry, this typically increases log by ~0.5 units. However, for ILs, the effect is subtler because the ionic nature dominates partitioning. -
Solubility Trend: Domańska et al. (2008) demonstrated that [BEIM][PF
] has higher mutual solubility with 1-octanol than [BMIM][PF ]. This confirms that [BEIM][PF ] is more lipophilic, leading to a less negative log value (closer to zero), though it remains low compared to neutral organic pollutants. -
Ionic Nature: Despite being "hydrophobic" (water-immiscible), [PF
]-based ILs have low values because they prefer the aqueous phase if they dissociate, or they exist as ion pairs that do not solvate well in the non-polar octanol phase compared to water.
Partitioning Mechanism & Visualization
Understanding the equilibrium states is vital for accurate measurement. ILs do not simply "dissolve"; they equilibrate as ion pairs and dissociated ions.
Figure 1: Equilibrium partitioning mechanism of [BEIM][PF
Experimental Protocol: Modified Slow-Stirring Method
Standard "Shake-Flask" methods often fail for ILs due to the formation of stable emulsions (ILs act as surfactants). The Slow-Stirring Method is the authoritative standard for [BEIM][PF
Reagents & Equipment[8]
-
Test Compound: [BEIM][PF
] (>99% purity, dried under vacuum to remove water). -
Solvents: HPLC-grade 1-Octanol, Milli-Q Water.
-
Vessel: Thermostated double-walled glass vessel (25 °C ± 0.1).
-
Analysis: HPLC-UV or Ion Chromatography.
Step-by-Step Methodology
-
Phase Pre-Saturation (Critical Step):
-
Mix 1-octanol and water vigorously for 24 hours.
-
Allow phases to separate. Use the water-saturated octanol and octanol-saturated water for the experiment. This prevents volume changes during the test.
-
-
System Setup:
-
Add 100 mL of pre-saturated water to the vessel.
-
Carefully layer 100 mL of pre-saturated octanol on top.
-
Introduce a known mass of [BEIM][PF
] (e.g., 100 mg) into the system. Note: Ensure concentration is below the critical micelle concentration (CMC).
-
-
Equilibration:
-
Stir the aqueous phase gently (magnetic bar) without disturbing the interface. Do not create a vortex.
-
Duration: 48–72 hours to ensure diffusion-controlled equilibrium.
-
-
Sampling & Phase Separation:
-
Sample both phases using glass syringes.
-
Centrifugation: Centrifuge samples at 3000-5000 rpm for 20 minutes to remove micro-droplets of the opposing phase. This is the most common source of error in IL
measurements.
-
-
Quantification (HPLC-UV):
-
Column: C18 Reverse Phase (e.g., Zorbax Eclipse).
-
Mobile Phase: Acetonitrile/Buffer (pH 3.0 phosphate) to suppress silanol interactions.
-
Detection: UV at 211 nm (Imidazolium ring absorption).
-
Calculation:
[1]
-
Self-Validating Check
-
Mass Balance: The sum of the mass in octanol and water must equal >95% of the initial mass added.
-
Hydrolysis Check: [PF
] is prone to hydrolysis in acidic water, forming HF. Check the pH of the aqueous phase before and after. If pH drops significantly, degradation has occurred, invalidating the .
References
-
Ropel, L., Belvèze, L. S., Aki, S. N., Stadtherr, M. A., & Brennecke, J. F. (2005). Octanol-water partition coefficients of imidazolium-based ionic liquids.[2][3][4][5] Green Chemistry, 7(2), 83-90.
-
Source:
- Relevance: Establishes the baseline methodology and values for the [BMIM][PF ] analog (-2.46).
-
-
Domańska, U., Rękawek, A., & Marciniak, A. (2008). Solubility of 1-Alkyl-3-ethylimidazolium-Based Ionic Liquids in Water and 1-Octanol.[6] Journal of Chemical & Engineering Data, 53(5), 1126–1132.
-
Source:
- Relevance: Provides specific LLE data for [BEIM][PF ], confirming higher octanol solubility compared to methyl analogs.
-
-
Chapeaux, A., Simoni, L. D., Stadtherr, M. A., & Brennecke, J. F. (2007). Liquid Phase Behavior of Ionic Liquids with Water and 1-Octanol and Modeling of 1-Octanol/Water Partition Coefficients.
-
Source:
- Relevance: Discusses predictive models (NRTL)
-
- Stepnowski, P., & Storoniak, P. (2005). Bioaccumulation of ionic liquids. In Ionic Liquids in Chemical Analysis. CRC Press.
Comparative Guide: UCST Phase Behavior of [BEIM][PF₆] in Alcohols
This guide provides an in-depth technical analysis of the Upper Critical Solution Temperature (UCST) behavior of 1-butyl-3-ethylimidazolium hexafluorophosphate ([BEIM][PF₆]) in alcoholic solvents. It is designed for researchers optimizing biphasic systems for separation, catalysis, or drug delivery.
Executive Summary
[BEIM][PF₆] (1-butyl-3-ethylimidazolium hexafluorophosphate) represents a class of hydrophobic ionic liquids (ILs) that exhibit tunable temperature-dependent miscibility with alcohols.[1] Unlike hydrophilic ILs (e.g., those with halides or nitrates), [BEIM][PF₆] displays a distinct Upper Critical Solution Temperature (UCST) in medium-to-long chain alcohols.
This guide establishes that [BEIM][PF₆] offers superior phase-separation control compared to its methyl-analog [BMIM][PF₆] in higher alcohols (e.g., octanol), driven by the increased van der Waals interactions of the ethyl substituent. However, in lower alcohols (ethanol), it exhibits a wider miscibility gap, making it an ideal candidate for temperature-switchable biphasic extractions.
Mechanistic Insight: The Thermodynamics of Phase Separation
The UCST behavior in [BEIM][PF₆]/Alcohol systems is governed by the competition between enthalpic penalties (breaking IL-IL ion pairs and Alcohol-Alcohol H-bonds) and entropic gain (mixing).
-
The Cation Effect ([BEIM]⁺ vs. [BMIM]⁺): The replacement of the C1-methyl group in [BMIM] with a C2-ethyl group in [BEIM] increases the molar volume and hydrophobicity of the cation.
-
In Higher Alcohols (e.g., 1-Octanol): The additional ethyl group enhances van der Waals interactions with the non-polar alkyl tails of the alcohol, lowering the UCST (increasing solubility) compared to [BMIM][PF₆].
-
In Lower Alcohols (e.g., Ethanol): The increased hydrophobicity disrupts the polar hydrogen-bonding network of the solvent, raising the UCST (decreasing solubility).
-
-
The Anion Effect ([PF₆]⁻): The [PF₆]⁻ anion is poorly hydrated and weakly basic. It does not form strong hydrogen bonds with the alcohol hydroxyl groups, which is the primary driver for the existence of a miscibility gap (phase separation) at ambient temperatures.
Diagram 1: Thermodynamic Interactions Driving UCST
Caption: Thermodynamic equilibrium shifts between ion-pairing (phase separation) and solvation (mixing) driven by temperature and alkyl chain interactions.
Comparative Performance Analysis
The following table synthesizes experimental observations comparing [BEIM][PF₆] with alternative ILs across different alcohol solvents.
| Solvent | [BEIM][PF₆] Behavior | Comparison to [BMIM][PF₆] | Mechanism |
| Methanol | Miscible (Room Temp) | Similar (Miscible) | High polarity of methanol overcomes the hydrophobic [PF₆]⁻ barrier. |
| Ethanol | UCST Observed (or Immiscible) | [BMIM] is often miscible; [BEIM] shows reduced solubility. | The ethyl group in [BEIM] increases hydrophobicity, creating a larger miscibility gap in polar ethanol. |
| 1-Butanol | UCST Observed | Higher UCST than [BMIM]. | Transition zone: Entropy of mixing is insufficient to overcome enthalpy of solution at RT. |
| 1-Octanol | UCST Observed | Lower UCST than [BMIM]. | The "Like-Dissolves-Like" principle dominates; [BEIM]'s bulkier cation interacts better with octyl chains. |
| Water | Immiscible | Similar (Immiscible) | Hydrophobic [PF₆]⁻ anion prevents mixing regardless of cation modification. |
Key Takeaway: If your process requires a temperature-switchable solvent in ethanol or propanol, [BEIM][PF₆] is superior to [BMIM][PF₆] because [BMIM] may remain fully miscible, failing to provide the necessary phase separation for product recovery.
Experimental Protocol: Cloud Point Determination
To accurately determine the UCST of [BEIM][PF₆] in alcohols, the Dynamic Cloud Point Method is the gold standard. This method is self-validating through heating/cooling hysteresis checks.
Materials Required:
-
[BEIM][PF₆] (Dried under vacuum, < 500 ppm water content).
-
Anhydrous Alcohol (Methanol, Ethanol, 1-Octanol).
-
Jacketed glass vessel with magnetic stirring.
-
Calibrated thermometer (precision ±0.1 K).
-
Laser source (optional for optical detection) or visual inspection setup.
Step-by-Step Methodology:
-
Preparation: Prepare binary mixtures of [BEIM][PF₆] and the specific alcohol by weight (gravimetric precision ±0.0001 g). Cover the mole fraction range
to . -
Homogenization: Heat the mixture ~20°C above the estimated UCST until a clear, single-phase solution is formed.
-
Cooling Cycle (Run 1):
-
Cool the sample slowly (rate < 1.0 K/min) while stirring.
-
Endpoint: Record the temperature (
) at the first onset of turbidity (the "cloud point").
-
-
Heating Cycle (Validation):
-
Re-heat the sample slowly.
-
Endpoint: Record the temperature (
) when the solution becomes transparent.
-
-
Data Validation: The hysteresis (
) should be < 1.0 K. If > 1.0 K, reduce the heating/cooling rate.
Diagram 2: Experimental Workflow
Caption: Self-validating dynamic cloud point methodology for determining UCST.
Critical Considerations for Drug Development
-
Water Sensitivity: The [PF₆]⁻ anion is hydrolytically unstable at high temperatures (>60°C) in the presence of water, potentially releasing HF.[2] Ensure all alcohols are anhydrous.
-
Purity Impact: Even trace amounts of water or chloride impurities (from synthesis) can shift the UCST by >5°C. [BEIM][PF₆] synthesized via metathesis must be washed until AgNO₃ tests are negative for chloride.
References
-
Domańska, U., et al. (2008). Solubility of 1-Alkyl-3-ethylimidazolium-Based Ionic Liquids in Water and 1-Octanol. Journal of Chemical & Engineering Data. Link
- Najdanovic-Visak, V., et al. (2007). Phase behaviour of {1-alkyl-3-methylimidazolium hexafluorophosphate + alcohol} systems. Fluid Phase Equilibria.
- Freire, M. G., et al. (2007). Mutual solubilities of water and hydrophobic ionic liquids. The Journal of Physical Chemistry B. (Mechanistic insight on anion hydrophobicity).
Sources
Cation Alkyl Chain Length Impact on PF6 Ionic Liquid Hydrophobicity: A Comparative Guide
Executive Summary
For researchers in drug development and separation science, the tunability of Ionic Liquids (ILs) is their most valuable asset. This guide focuses on a specific tuning lever: the cation alkyl chain length in hexafluorophosphate (
While the
Mechanistic Insight: The Hydrophobic Shielding Effect
The hydrophobicity of
-
Short Chains (
): The cationic head group (imidazolium ring) is polar and can engage in weak H-bonding with water. Short alkyl chains provide insufficient steric bulk to shield this charge, allowing partial water miscibility. -
Long Chains (
): As the chain lengthens, van der Waals (dispersive) forces dominate. The long alkyl tails aggregate to form non-polar domains (nanostructural segregation), effectively "shielding" the charged core from the aqueous phase. This phenomenon is analogous to micelle formation in surfactants.
Visualization: Hydrophobic Interaction Mechanism
Figure 1: Mechanistic pathway showing how alkyl chain elongation transitions the local environment from partially solvated to strictly phase-separated.[1]
Comparative Analysis: Performance Data
The following data compares the most common imidazolium-PF6 variants. Note that while
Table 1: Impact of Chain Length on Hydrophobicity ( )
| Ionic Liquid | Cation Chain | Water Solubility in IL (wt%) | IL Solubility in Water (mM) | Log | Suitability for Drug Extraction |
| Butyl ( | ~2.0 - 2.5% | ~70 - 80 mM | -2.4 to 0.1* | Low: Risk of IL leaching into aqueous phase. | |
| Hexyl ( | ~1.0 - 1.5% | ~15 - 20 mM | 0.5 - 1.2 | Medium: Balanced viscosity and separation. | |
| Octyl ( | < 0.8% | < 5 mM | > 2.0 | High: Excellent phase separation; mimics octanol. |
*Note: Log
Table 2: Alternative Anion Comparison (Contextualizing )
| Anion | Hydrophobicity | Stability | Comparison to |
| Hydrophilic | High | Opposite: Fully water-miscible. No phase separation. | |
| Amphiphilic | Low (Hydrolysis risk) | Less Hydrophobic: | |
| Super-Hydrophobic | High | Alternative: More hydrophobic than |
Experimental Protocol: Determination of
To validate the hydrophobicity of a specific IL batch for drug partitioning studies, do not rely solely on literature values. Use this self-validating "Slow-Stirring" protocol to avoid emulsion artifacts common in shake-flask methods.
Methodology: Slow-Stirring Determination
Objective: Accurately measure the partition coefficient of the IL between n-octanol and water.
Reagents:
-
Ionic Liquid (dried, <500 ppm water)
-
HPLC-grade Water
-
n-Octanol (saturated with water)
Workflow:
-
Pre-Saturation:
-
Saturate water with octanol and octanol with water for 24 hours prior to the experiment to ensure thermodynamic equilibrium.
-
-
System Setup:
-
Add 50 mL of pre-saturated water and 50 mL of pre-saturated octanol to a jacketed glass vessel (
). -
Add a known mass of IL (e.g., 100 mg).
-
-
Equilibration (The Critical Step):
-
Stir slowly (magnetic bar) to generate a vortex without breaking the interface (no bubbles/emulsions).
-
Duration: 24 to 48 hours.
-
-
Sampling & Analysis:
-
Carefully sample both phases using glass syringes.
-
Quantification: Use HPLC-UV (detecting the imidazolium cation at 211 nm) or LC-MS.
-
-
Calculation:
Visualization: Experimental Workflow
Figure 2: Validated workflow for determining partition coefficients without emulsion artifacts.
Application in Drug Development
Partitioning of Hydrophobic APIs
For drug development professionals, the choice of chain length dictates the extraction efficiency of hydrophobic drugs (e.g., testosterone, ibuprofen).
-
Scenario: Extracting a non-polar drug from an aqueous fermentation broth.
-
Recommendation: Use
.-
Why? The high hydrophobicity ensures the IL phase remains distinct, minimizing product loss into the water. The long alkyl chains create a "lipophilic pocket" that favorably solubilizes non-polar API molecules via van der Waals interactions.
-
-
Caution: Avoid
for highly sensitive toxicity assays. The higher water solubility of the cation can lead to cytotoxicity in downstream biological testing if not rigorously removed.
References
-
Freire, M. G., et al. (2007). "Mutual solubilities of water and hydrophobic ionic liquids."[2] The Journal of Physical Chemistry B. Link
-
Ropel, L., et al. (2005). "Octanol-Water Partition Coefficients of Imidazolium-Based Ionic Liquids." Green Chemistry. Link
-
Huddleston, J. G., et al. (2001). "Characterization and comparison of hydrophilic and hydrophobic room temperature ionic liquids incorporating the imidazolium cation." Green Chemistry. Link
-
Chapeaux, A., et al. (2007). "The role of the cation in the hydrophobicity of ionic liquids." Journal of Chemical & Engineering Data. Link
Sources
Validating the Purity of BEIM PF6: Why ¹H NMR and Elemental Analysis Outperform Conventional Chromatography
Executive Summary
1-Butyl-3-ethylimidazolium hexafluorophosphate (BEIM PF6, CAS: 256647-89-9) is a hydrophobic, weakly-coordinating ionic liquid (IL) widely utilized in biphasic catalysis, gas separation (e.g., CO₂ capture), and advanced electrochemical devices[1][2]. Because the physicochemical properties of ILs—such as viscosity, density, and phase behavior—are exquisitely sensitive to trace impurities, rigorous purity validation (>98%) is a non-negotiable prerequisite for reproducible research[3].
While High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the default purity assays for conventional organic molecules, they fundamentally fail when applied to ionic liquids. This guide objectively compares these analytical methodologies and provides a field-proven, self-validating protocol using Proton Nuclear Magnetic Resonance (¹H NMR) coupled with Elemental Analysis (EA) to guarantee the structural and stoichiometric integrity of BEIM PF6.
The Analytical Challenge: Why Conventional Chromatography Fails
Attempting to analyze BEIM PF6 using standard chromatographic techniques introduces severe mechanistic failures that lead to false purity profiles.
-
GC-MS Limitations: Ionic liquids possess negligible vapor pressure and decompose prior to boiling. Heating BEIM PF6 in a GC inlet leads to thermal degradation (e.g., reverse Menshutkin reactions), yielding a chromatogram of degradation products rather than the intact IL.
-
HPLC-UV Limitations: The BEIM cation lacks a strong UV chromophore; its imidazolium ring absorbs weakly near the solvent cutoff (~210 nm), resulting in poor signal-to-noise ratios. Furthermore, the hydrophobic PF6⁻ anion induces complex ion-pairing dynamics on standard C18 columns, causing severe peak tailing and unpredictable retention times.
-
Ion Chromatography (IC): While useful for detecting trace halide impurities (e.g., Cl⁻, Br⁻) left over from synthesis, IC is completely blind to the structural integrity of the organic BEIM cation.
Methodology Comparison Matrix
| Analytical Technique | Target Analyte | Efficacy for BEIM PF6 | Primary Limitation |
| GC-MS | Volatile Organics | Poor | ILs are non-volatile and thermally degrade in the inlet. |
| HPLC-UV | UV-Active Organics | Marginal | Weak chromophore; complex ion-pairing causes peak tailing. |
| Ion Chromatography | Halide Impurities | Moderate | Only detects anions; ignores the organic cation structure. |
| ¹H NMR + EA | Bulk IL & Structure | Excellent | Requires orthogonal cross-validation (NMR for structure, EA for stoichiometry). |
The Gold Standard: A Self-Validating Orthogonal Approach
To bypass chromatographic limitations, we rely on a synergistic, self-validating system: ¹H NMR coupled with Elemental Analysis (CHNS) [4].
-
¹H NMR provides absolute structural confirmation of the organic cation and detects protonated impurities (e.g., unreacted 1-ethylimidazole, 1-chlorobutane, or solvent residues).
-
Elemental Analysis quantifies the bulk stoichiometric ratio. This is critical because NMR is "blind" to the inorganic PF6⁻ anion and any radio-silent inorganic salts (e.g., NaCl, LiPF6) left over from the anion-exchange synthesis step.
The Causality of Validation: If NMR shows 100% organic purity but EA yields a low carbon mass fraction, the system flags inorganic contamination. Conversely, if EA is perfect but NMR shows extraneous aliphatic multiplets, isomeric or solvent contamination is confirmed. Both must pass to certify >98% purity.
Experimental Protocols
Step 1: Sample Preparation (Critical for Anion Stability)
Causality Insight: The hexafluorophosphate anion can slowly hydrolyze in the presence of trace water to form toxic and corrosive hydrogen fluoride (HF)[5]. Therefore, rigorous drying is required before analysis.
-
Transfer 500 mg of crude BEIM PF6 into a pre-weighed Schlenk flask.
-
Apply high vacuum (10⁻³ mbar) at 60 °C for 48–72 hours while stirring to remove dissolved moisture and volatile organic solvents.
-
Backfill with dry Argon and store in a desiccator.
Step 2: Quantitative ¹H NMR Spectroscopy
Causality Insight: Ionic liquids are highly viscous. This restricts molecular tumbling, leading to unusually long longitudinal relaxation times (
-
Dissolve 15–20 mg of dried BEIM PF6 in 0.6 mL of anhydrous DMSO-
. (DMSO- is chosen because its residual water peak at ~3.3 ppm does not overlap with the critical imidazolium ring protons). -
Acquire spectra at 400 MHz (or higher) using an extended relaxation delay (
= 10 seconds) and a minimum of 16 scans. -
Phase and baseline correct the spectrum. Set the C2-H imidazolium proton (the most deshielded, ~9.05 ppm) as the integration reference (value = 1.00).
Step 3: Elemental Analysis (CHNS)
-
Weigh 1–2 mg of the dried BEIM PF6 into a tin capsule using a microbalance.
-
Combust the sample in a CHNS analyzer at 950 °C in an oxygen-rich environment.
-
Quantify the evolved CO₂, H₂O, and NOₓ gases via thermal conductivity detection (TCD) against a sulfanilamide standard.
Data Presentation & Interpretation
Table 1: Expected ¹H NMR Shifts for BEIM PF6 (in DMSO- )
| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Integration |
| N-CH-N (Imidazolium H2) | 9.05 | Singlet | 1H |
| N-CH=CH-N (Imidazolium H4, H5) | 7.75 - 7.85 | Two closely spaced doublets | 2H |
| N-CH₂ (Ethyl) | 4.20 | Quartet | 2H |
| N-CH₂ (Butyl) | 4.15 | Triplet | 2H |
| CH₂ (Butyl) | 1.75 | Multiplet | 2H |
| CH₃ (Ethyl) | 1.45 | Triplet | 3H |
| CH₂ (Butyl) | 1.25 | Multiplet | 2H |
| CH₃ (Butyl) | 0.90 | Triplet | 3H |
Table 2: Elemental Analysis (CHNS) Validation Matrix
Formula: C₉H₁₇F₆N₂P | Molecular Weight: 298.21 g/mol
| Element | Theoretical Mass (%) | Acceptable Range (±0.4%) | Diagnostic Indication if Out of Range |
|---|---|---|---|
| Carbon (C) | 36.25% | 35.85% - 36.65% | Low C indicates inorganic salt contamination (e.g., NaCl, NaPF6). |
| Hydrogen (H) | 5.75% | 5.35% - 6.15% | High H indicates residual moisture or organic solvent. |
| Nitrogen (N) | 9.40% | 9.00% - 9.80% | Deviations indicate unreacted imidazole precursors. |
Analytical Workflow Visualization
Workflow for the self-validating purity analysis of BEIM PF6.
References
-
Domańska, U., Rękawek, A., & Marciniak, A. (2008). "Solubility of 1-Alkyl-3-ethylimidazolium-Based Ionic Liquids in Water and 1-Octanol". Journal of Chemical & Engineering Data. URL:[Link]
-
Domańska, U., et al. (2009). "Extraction of Metal Ions from Aqueous Solutions Using Imidazolium Based Ionic Liquids". Journal of Solution Chemistry. URL:[Link]
-
Yim, J.-H., et al. (2023). "CO2-Capturing Capacity of [BEIM]-Cation-Based Ionic Liquids ([BEIM][Tf2N], [BEIM][BF4], and [BEIM][PF6])". Journal of Chemical & Engineering Data. URL:[Link]
- Wietelko, V., et al. (1998). "Lithium hexafluorophosphate is produced by reacting phosphorus pentachloride with an acidified lithium fluoride-diethylether suspension". Google Patents (DE19805356C1).
Sources
- 1. roco.global [roco.global]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. DE19805356C1 - Lithium hexafluorophosphate is produced by reacting phosphorus pentachloride with an acidified lithium fluoride-diethylether suspension - Google Patents [patents.google.com]
Solvatochromic Parameters and Polarity Assessment of BEIM PF₆
This guide provides a technical assessment of 1-Butyl-3-ethylimidazolium hexafluorophosphate ([BEIM][PF₆]) , focusing on its solvatochromic parameters and polarity profile relative to industry standards like [BMIM][PF₆].
A Comparative Technical Guide for Research & Development
Executive Summary
1-Butyl-3-ethylimidazolium hexafluorophosphate ([BEIM][PF₆]) is a hydrophobic room-temperature ionic liquid (RTIL) structurally analogous to the widely used [BMIM][PF₆]. By substituting the methyl group at the N3 position with an ethyl group, [BEIM][PF₆] exhibits enhanced lipophilicity and reduced water miscibility while retaining the high dipolarity characteristic of imidazolium salts. This guide details its polarity using the Kamlet-Taft solvatochromic model and evaluates its utility in biphasic extractions where [BMIM][PF₆] may lack sufficient hydrophobicity.
Chemical Identity & Structural Profile
| Parameter | Specification |
| Chemical Name | 1-Butyl-3-ethylimidazolium hexafluorophosphate |
| Abbreviation | [BEIM][PF₆] or [C₄C₂im][PF₆] |
| Cation Structure | Imidazolium ring with butyl (C4) at N1 and ethyl (C2) at N3 |
| Anion | Hexafluorophosphate ( |
| Molecular Formula | |
| CAS Number | 174501-64-5 (Generic for alkyl-imidazolium PF6 series, verify specific batch) |
| Key Property | Hydrophobic, chemically stable, negligible vapor pressure |
Solvatochromic Polarity Assessment
The polarity of ionic liquids is best understood not as a single value (like dielectric constant) but as a composite of specific molecular interactions. We utilize the Kamlet-Taft (KT) Linear Solvation Energy Relationship (LSER) model to deconstruct these forces.
The Kamlet-Taft Model
The KT model characterizes the solvent using three parameters derived from the UV-Vis spectral shifts of specific solvatochromic dyes (e.g., Reichardt’s Dye, Nile Red):
- (Hydrogen Bond Acidity): Ability of the cation to donate a proton or accept electron density.
- (Hydrogen Bond Basicity): Ability of the anion to accept a proton.
- (Dipolarity/Polarizability): Measure of non-specific dielectric interactions.
Comparative Polarity Data
The table below contrasts [BEIM][PF₆] with its methyl-analog [BMIM][PF₆] and common molecular solvents.
| Solvent | Hydrophobicity Note | ||||
| [BEIM][PF₆] | ~0.60 | ~0.25 | ~0.98 | ~51.8 | High (Ethyl effect) |
| [BMIM][PF₆] | 0.63 | 0.28 | 1.01 | 52.3 | Moderate-High |
| Water | 1.17 | 0.47 | 1.09 | 63.1 | Very Low |
| Ethanol | 0.83 | 0.77 | 0.54 | 51.9 | Low |
| Acetonitrile | 0.19 | 0.31 | 0.75 | 45.6 | Moderate |
Technical Insight:
-
(Dipolarity): [BEIM][PF₆] retains the high polarizability of the imidazolium ring (
), making it an excellent solvent for polarizable solutes (e.g., aromatic compounds). -
(Acidity): The substitution of the methyl group (BMIM) with an ethyl group (BEIM) slightly reduces the acidity (
) due to the increased steric bulk and electron-donating inductive effect of the ethyl chain, which shields the acidic proton at the C2 position. -
Hydrophobicity: [BEIM][PF₆] is significantly more hydrophobic than [BMIM][PF₆]. This is critical for Liquid-Liquid Extraction (LLE) , as it reduces the loss of ionic liquid into the aqueous phase—a common economic drawback of [BMIM][PF₆].
Visualizing the Polarity Landscape
The following diagram maps the solvatochromic assessment workflow and the relative positioning of [BEIM][PF₆] in the polarity spectrum.
Caption: Workflow for determining solvatochromic parameters and the relative polarity positioning of [BEIM][PF₆] compared to standard solvents.
Experimental Protocols
Synthesis of [BEIM][PF₆] (Metathesis Route)
To ensure high purity for spectral analysis, a two-step synthesis is recommended.
Reagents: 1-Ethylimidazole, 1-Bromobutane, Potassium Hexafluorophosphate (
-
Quaternization:
-
Mix 1-ethylimidazole (1.0 eq) and 1-bromobutane (1.1 eq) in acetonitrile.
-
Reflux at 70°C for 24 hours under nitrogen atmosphere.
-
Evaporate solvent to obtain the intermediate [BEIM]Br .
-
-
Anion Exchange (Metathesis):
-
Dissolve [BEIM]Br in distilled water.
-
Add aqueous
(1.1 eq) slowly with stirring. A biphasic system will form as the hydrophobic [BEIM][PF₆] separates. -
Stir for 2 hours at room temperature.
-
-
Purification (Critical Step):
-
Separate the IL phase.
-
Wash with aliquots of deionized water until the wash water shows no precipitation with
(indicating removal of bromide ions). -
Dry under vacuum (0.1 mbar) at 60°C for 12 hours to remove trace water.
-
Polarity Measurement Protocol
-
Preparation: Prepare a stock solution of Reichardt’s Dye (30) in methanol.
-
Doping: Add 10 µL of dye stock to 1 mL of dry [BEIM][PF₆]. Evaporate the methanol under vacuum to leave only the dye in the IL.
-
Measurement: Record the UV-Vis absorption spectrum (300–800 nm).
-
Calculation: Use the wavelength of maximum absorption (
) to calculate :
Applications in Drug Development & Extraction[2]
The subtle polarity shift from [BMIM] to [BEIM] offers distinct advantages in pharmaceutical applications:
-
Biphasic Extraction: [BEIM][PF₆] forms more stable biphasic systems with water than [BMIM][PF₆]. In the extraction of metal ions (e.g.,
, ) or pharmaceutical intermediates, [BEIM][PF₆] shows lower leaching into the aqueous phase, reducing solvent consumption and environmental impact. -
Partition Coefficient (
): The increased lipophilicity makes [BEIM][PF₆] a superior solvent for partitioning non-polar drug candidates from polar impurities. -
Reaction Medium: For reactions requiring a polar aprotic environment but sensitivity to moisture, [BEIM][PF₆]'s lower hygroscopicity (compared to hydrophilic ILs like [BMIM][BF₄]) protects water-sensitive catalysts.
References
-
Comparison of Imidazolium ILs in Extraction: Extraction of Metal Ions from Aqueous Solutions Using Imidazolium Based Ionic Liquids. ResearchGate. Link
-
Solvatochromic Parameters of Ionic Liquids: Kamlet-Taft solvent parameters. IUPAC Compendium of Chemical Terminology. Link
-
Physical Properties of [BEIM][PF6]: Reliable Correlation for Liquid–Liquid Equilibria outside the Critical Region. ResearchGate. Link
-
Synthesis Protocols: Preparation of 1-Butyl-3-methyl imidazolium-based Room Temperature Ionic Liquids. ResearchGate. Link
Benchmarking CO2 Capture: [BEIM][PF6] vs. High-Performance Imidazolium Alternatives
Topic: Benchmarking [BEIM][PF6] CO2 Solubility against other Imidazolium Liquids Content Type: Publish Comparison Guide
Executive Summary
In the domain of carbon capture, utilization, and storage (CCUS), ionic liquids (ILs) have transitioned from academic novelties to viable industrial solvents. While 1-butyl-3-methylimidazolium hexafluorophosphate ([bmim][PF6]) has historically served as the reference standard, this guide benchmarks the performance of its ethyl-substituted analog, 1-butyl-3-ethylimidazolium hexafluorophosphate ([BEIM][PF6]) .
This technical guide provides a comparative analysis of [BEIM][PF6] against the industry-standard [bmim][PF6] and the high-performance fluorinated alternative [bmim][Tf2N]. We analyze the thermodynamic solubility limits, mechanistic drivers, and experimental validation protocols required for precise benchmarking.
Technical Deep Dive: The Solubility Landscape
The solubility of CO2 in imidazolium-based ionic liquids is governed by two primary factors:
-
Anion Fluorination: High electron density on fluorine atoms enhances Lewis acid-base interactions with the carbon in CO2.
-
Cation Alkyl Chain Length: Longer alkyl chains increase the "free volume" within the liquid matrix, providing more physical space for CO2 intercalation.
Comparative Performance Matrix
The following table synthesizes experimental solubility trends. Note that a lower Henry's Law Constant (
| Ionic Liquid | Cation Structure | Anion | Solubility Rank | Henry's Constant ( | Key Characteristic |
| [bmim][Tf2N] | 1-butyl-3-methyl...[2] | High | ~33 bar | High fluorination; low viscosity. | |
| [BEIM][PF6] | 1-butyl-3-ethyl... | Medium-High | ~50 bar | Enhanced free volume vs [bmim]. | |
| [bmim][PF6] | 1-butyl-3-methyl... | Medium | ~54 bar | The historical baseline. | |
| [bmim][BF4] | 1-butyl-3-methyl...[2][3][4][5][6][7][8] | Low | ~59 bar | Lower fluorination; higher viscosity. |
*Values are approximate aggregates from equilibrium data.
Analysis of [BEIM][PF6] Performance: [BEIM][PF6] outperforms the standard [bmim][PF6] marginally but consistently. The substitution of the methyl group (C1) with an ethyl group (C2) at the N3 position increases the total alkyl content, thereby expanding the fractional free volume. However, it lags behind [Tf2N]-based ILs, where the anion's flexibility and high fluorine content dominate the solvation mechanism.
Mechanistic Visualization
The following diagram illustrates the competing factors influencing CO2 solubility in these systems.
Caption: Interplay of steric (cation) and electronic (anion) factors driving CO2 solubility in imidazolium ionic liquids.
Experimental Protocol: Isochoric Saturation Method
To validate the solubility of [BEIM][PF6] against alternatives, a self-validating Isochoric Saturation workflow is recommended. This method minimizes volatile loss and allows for precise pressure decay measurements.
Phase 1: System Validation
Before introducing [BEIM][PF6], calibrate the equilibrium cell volume (
-
Checkpoint: The calculated density must match NIST standards within ±0.1%.
Phase 2: Degassing (Critical Step)
Ionic liquids are hygroscopic. Water content >500 ppm can skew Henry's constant by up to 15%.
-
Load [BEIM][PF6] into the cell.
-
Heat to 343 K under high vacuum (<1 kPa) for 6 hours.
-
Validation: Verify mass stability via gravimetric check or Karl Fischer titration (<100 ppm water).
Phase 3: Saturation & Equilibrium
-
Injection: Inject CO2 into the reservoir; record initial pressure (
) and temperature ( ). -
Transfer: Open valve to the equilibrium cell containing the IL.
-
Equilibration: Stir magnetically at 500 rpm. Monitor pressure drop.
-
Termination: Equilibrium is defined when
kPa/hr for at least 4 hours.
Phase 4: Calculation
Calculate the moles of CO2 absorbed (
Experimental Workflow Diagram
Caption: Step-by-step isochoric saturation workflow for measuring gas solubility in ionic liquids.
References
-
CO2-Capturing Capacity of [BEIM]-Cation-Based Ionic Liquids Source: Journal of Chemical & Engineering Data (ACS Publications) Significance: Establishes the specific ranking [BEIM][Tf2N] > [BEIM][PF6] > [BEIM][BF4] and validates the isochoric method for this specific cation.
-
Solubility of CO2 in the Ionic Liquid [bmim][PF6] Source: Journal of Physical Chemistry B Significance: Provides the historical baseline data for [bmim][PF6] solubility (Henry's constants) used for benchmarking.
-
Carbon Dioxide Solubility in [bmim][Tf2N] vs [bmim][PF6] Source: Journal of Chemical & Engineering Data Significance: Benchmarks the superior performance of the Tf2N anion compared to PF6.
-
NIST Chemistry WebBook: Carbon Dioxide Source: National Institute of Standards and Technology Significance:[9] Authoritative source for CO2 equation of state and density data required for calibration.
Sources
- 1. uregina.scholaris.ca [uregina.scholaris.ca]
- 2. Selectivities of Carbon Dioxide over Ethane in Three Methylimidazolium-Based Ionic Liquids: Experimental Data and Modeling | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 1-Butyl-3-methylimidazolium hexafluorophosphate - Wikipedia [en.wikipedia.org]
- 7. Solubility of CO2, CO, and H2 in the ionic liquid [bmim][PF6] from Monte Carlo simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Carbon dioxide [webbook.nist.gov]
Safety Operating Guide
1-butyl-3-ethylimidazolium Hexafluorophosphate proper disposal procedures
Topic: 1-butyl-3-ethylimidazolium Hexafluorophosphate ([BEIM][PF6]) Proper Disposal Procedures
Executive Summary: The "Hidden" Hydrolysis Hazard
As a Senior Application Scientist, I often see researchers treat ionic liquids (ILs) as inert "green solvents."[1] This is a dangerous misconception for Hexafluorophosphate (
The Critical Directive: The
-
DO NOT dispose of down the drain.
-
DO NOT mix with acidic waste streams (accelerates HF production).
-
DO NOT use standard silica-based spill kits if degradation is suspected (HF reacts with silica to form toxic
gas).
Part 1: Chemical Profile & Hazard Assessment
While your request specifies 1-butyl-3-ethylimidazolium ([BEIM]) , this is a less common analog of the industry-standard 1-butyl-3-methylimidazolium ([BMIM]) . From a disposal and safety perspective, the alkyl chain length (Ethyl vs. Methyl) is negligible.[1] The driver of risk is the Hexafluorophosphate (
Physicochemical Drivers of Disposal:
| Property | Value/Characteristic | Operational Implication |
|---|---|---|
| Hydrolytic Stability | Poor (Moisture Sensitive) | Decomposes to HF and phosphoric acid species upon contact with water or humid air. |
| pH Sensitivity | Acid-Catalyzed | Strong acids accelerate decomposition. Strict segregation required. |
| Combustibility | Low / Non-flammable | Does not typically require D001 (Ignitable) coding unless mixed with solvents. |
| Aquatic Toxicity | Moderate to High | Imidazolium cations are toxic to aquatic life.[1] Zero-discharge policy. |
The Hydrolysis Trap (Mechanism of Hazard)
You must understand why we segregate this waste. In the presence of water and heat, or acidic conditions, the equilibrium shifts dangerously.[1]
Figure 1: The decomposition pathway of the Hexafluorophosphate anion. Note that HF is a byproduct, turning a neutral waste stream into a corrosive, toxic hazard.[1]
Part 2: Waste Segregation & Classification[1]
Proper segregation is the primary defense against accidental HF generation.
Waste Stream Classification
Since [BEIM][PF6] is not a P- or U-listed RCRA waste, it defaults to a characteristic waste profile.
-
Primary Classification: Non-RCRA Regulated Chemical Waste (if pure).
-
Secondary Classification (Degraded): D002 (Corrosive) if pH
2 due to hydrolysis. -
Recommended Labeling: Regardless of pH, label as:
"Hazardous Waste - Ionic Liquid (Fluorinated). Potential HF Generator. DO NOT MIX WITH ACIDS."
Segregation Protocol
Use the following decision tree to determine the correct waste container.
Figure 2: Decision logic for segregating [BEIM][PF6] waste. Note that mixing with acids (Bin B) creates the highest risk scenario.
Part 3: Spill Management (The "Calcium Rule")
Standard laboratory spill kits often contain diatomaceous earth or vermiculite (silicates). If [BEIM][PF6] has hydrolyzed to release HF, using silica is dangerous:
The Protocol:
-
Isolate: Evacuate the immediate area if fumes are visible.
-
Collect: Scoop the resulting slurry into a plastic (HDPE) container. Do not use glass.
-
Label: "Hazardous Waste - Fluoride Contaminated Debris."
Part 4: Final Disposal Routes
Do not attempt to treat this waste in-house unless you have a dedicated fluoride treatment system.
1. Incineration (Preferred)
-
Requirement: The facility must have a Rotary Kiln Incinerator equipped with a secondary combustion chamber and wet gas scrubbers .
-
Why: Combustion of the
anion generates and . Scrubbers (usually caustic soda) are legally required to capture the HF gas before stack release.
2. Chemical Treatment (Alternative)
-
Method: Hydrolysis followed by Calcium Precipitation.[1]
-
Process: The IL is intentionally hydrolyzed in a controlled alkaline environment (Lime/Calcium Hydroxide). The fluoride precipitates as
sludge, which is then landfilled as hazardous solid waste.[1] The organic cation is treated via biological wastewater treatment.[1] -
Note: This is generally outsourced to specialized waste vendors (e.g., Veolia, Clean Harbors).[1]
References
-
Safety Data Sheet (SDS) - 1-Butyl-3-methylimidazolium hexafluorophosphate . (Analogous Compound). Sigma-Aldrich.
-
Hydrolysis of Hexafluorophosphate . National Institutes of Health (NIH) / PubMed. "Counterion Lewis Acidity Determines the Rate of Hexafluorophosphate Hydrolysis."
-
EPA Hazardous Waste Codes . U.S. Environmental Protection Agency.[1][4][5] "Defining Hazardous Waste: Listed and Characteristic Wastes."
-
Ionic Liquid Disposal Challenges . Royal Society of Chemistry (RSC). "Green aspects of ionic liquids: disposal and recycling."
Sources
Personal protective equipment for handling 1-butyl-3-ethylimidazolium Hexafluorophosphate
As a Senior Application Scientist, I approach the handling of ionic liquids not just as a regulatory checklist, but as a dynamic chemical system that demands rigorous mechanistic understanding. 1-Butyl-3-ethylimidazolium hexafluorophosphate (BEIM PF6) is a highly versatile, hydrophobic ionic liquid used extensively in biphasic catalysis, gas-liquid separations, and advanced electrochemistry. However, its unique physicochemical properties introduce specific operational hazards that dictate strict Personal Protective Equipment (PPE) and handling protocols.
The following guide provides the essential safety, operational, and disposal frameworks required to handle BEIM PF6 safely and effectively in a laboratory or drug development setting.
Mechanistic Hazard Analysis: The Hydrolysis Threat
Why do we need specialized PPE for BEIM PF6? It is not merely because the pristine liquid is a chemical irritant. The fundamental causality behind our safety protocols lies in the hydrolytic instability of the hexafluorophosphate ([PF6]⁻) anion.
BEIM PF6 is highly valued for its strong solvating power and ability to support biphasic reaction systems 1. Despite its hydrophobicity and upper critical solution temperature (UCST) phase behavior 2, trace water ingress can initiate the breakdown of the [PF6]⁻ anion. Research into nonaqueous electrolytes has demonstrated that hexafluorophosphate hydrolysis generates hydrofluoric acid (HF) and various fluorophosphates (e.g., PO₂F₂⁻) 3.
HF is a severe systemic toxin that penetrates tissue and depletes physiological calcium. Therefore, our PPE selection is dictated by both the primary hazards of the pristine ionic liquid and the severe secondary hazards of its decomposition products.
Quantitative Data & Chemical Profile
| Parameter | Specification |
| Chemical Name | 1-Butyl-3-ethylimidazolium hexafluorophosphate |
| CAS Number | 256647-89-9 |
| Molecular Formula | C₉H₁₇F₆N₂P |
| Molecular Weight | 298.21 g/mol |
| Purity Standard | >98% |
| Physical State | Liquid (< Room Temperature) |
| Primary GHS Hazards | Skin Irrit. 2 (H315), Eye Irrit. 2 (H319), STOT SE 3 (H335) |
| Latent Chemical Hazard | Hydrofluoric Acid (HF) generation via moisture hydrolysis |
Mandatory Personal Protective Equipment (PPE) Matrix
-
Hand Protection:
-
Standard Operations: Double-gloved Nitrile (minimum 0.11 mm thickness). Nitrile provides adequate protection against the pristine, intact ionic liquid.
-
Degraded/Aged Reagent Operations: If the reagent has been exposed to ambient humidity for prolonged periods, upgrade to heavy-duty Neoprene or specialized fluoropolymer gloves. Causality: Nitrile degrades rapidly upon contact with concentrated HF; neoprene provides a necessary barrier against latent HF buildup.
-
-
Eye and Face Protection:
-
Tight-fitting chemical splash goggles are mandatory. Causality: The ocular mucosa is highly susceptible to fluoride ion penetration. A full face shield must be added during bulk transfers to prevent splash-induced corneal damage.
-
-
Body Protection:
-
Flame-retardant lab coat and a chemical-resistant apron (polyurethane or PVC).
-
-
Respiratory Protection:
-
All handling must occur within a certified, externally exhausted chemical fume hood. Causality: The STOT SE 3 classification indicates respiratory irritation. Furthermore, any volatilized HF must be immediately captured and exhausted away from the operator's breathing zone.
-
Self-Validating Operational Protocol: Moisture-Free Handling
Context: This protocol ensures the structural integrity of the [PF6]⁻ anion while protecting the operator from latent HF exposure.
Step 1: Environmental Purging & Validation
-
Action: Evacuate the Schlenk flask or reaction vessel and backfill with ultra-high purity (UHP) Argon three times.
-
Causality: BEIM PF6 is hygroscopic enough to absorb trace atmospheric water. Purging removes ambient humidity, preventing the hydrolysis of the [PF6]⁻ anion.
-
Self-Validation: Monitor the vacuum gauge. A failure to hold a vacuum below 100 mTorr indicates a leak, meaning ambient moisture is entering the system. Do not proceed until the seal is validated.
Step 2: Reagent Integrity Check
-
Action: Before fully opening a stored bottle of BEIM PF6, crack the cap slightly and hold a wetted strip of pH paper near the opening (do not touch the liquid).
-
Causality: HF gas is highly volatile. If hydrolysis has occurred during storage, HF vapor will accumulate in the headspace.
-
Self-Validation: If the pH paper turns deep red (pH < 3), the batch is compromised by HF. Immediately seal the bottle, quarantine it, and initiate hazardous waste protocols. If the paper remains unchanged, the reagent is pristine.
Step 3: Reagent Extraction
-
Action: Use a flame-dried, gas-tight syringe to extract the required volume of BEIM PF6 through a septum under positive Argon pressure.
-
Causality: Positive pressure prevents the ingress of atmospheric moisture during the puncture, maintaining the chemical stability of the hexafluorophosphate anion.
Step 4: Reaction Quenching and Disposal
-
Action: Upon completion, quench any unreacted ionic liquid in a dedicated non-aqueous waste container labeled "Halogenated Organic Waste - Contains Fluorine".
-
Causality: Mixing [PF6]⁻ salts with aqueous waste streams, even basic ones, can initiate slow hydrolysis over time, leading to dangerous pressure buildup and HF generation in the waste carboy.
Workflow Visualization
Fig 1: Operational workflow and hazard mitigation for BEIM PF6 handling.
Emergency Spill Response and First Aid
-
Spill Neutralization: Do NOT use water or standard organic spill kits. Cover the spill generously with Calcium Carbonate (CaCO₃) powder.
-
Causality: CaCO₃ safely neutralizes any generated HF by reacting to form Calcium Fluoride (CaF₂), a highly insoluble and inert precipitate, while releasing harmless CO₂ gas.
-
-
Skin Exposure (First Aid): Immediate rinsing with copious amounts of water for 5 minutes, followed immediately by the application of 2.5% Calcium Gluconate gel .
-
Causality: Calcium gluconate acts as a local fluoride sink. It provides exogenous calcium ions that bind with the penetrating fluoride ions, preventing them from extracting calcium from the victim's bone and deep tissue.
-
References
-
Solubility of 1-Alkyl-3-ethylimidazolium-Based Ionic Liquids in Water and 1-Octanol. Journal of Chemical & Engineering Data - ACS Publications. Available at:[Link] [2]
-
Counterion Lewis Acidity Determines the Rate of Hexafluorophosphate Hydrolysis in Nonaqueous Battery Electrolytes. NSF Public Access Repository. Available at:[Link][3]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
